Product packaging for 6-Fluoro-4-nitroisobenzofuran-1(3H)-one(Cat. No.:CAS No. 1207453-90-4)

6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Número de catálogo: B572538
Número CAS: 1207453-90-4
Peso molecular: 197.121
Clave InChI: JBLFHMWQMPVDDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C8H4FNO4 and its molecular weight is 197.121. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4FNO4 B572538 6-Fluoro-4-nitroisobenzofuran-1(3H)-one CAS No. 1207453-90-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-fluoro-4-nitro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO4/c9-4-1-5-6(3-14-8(5)11)7(2-4)10(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLFHMWQMPVDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727007
Record name 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207453-90-4
Record name 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Fluoro-4-nitroisobenzofuran-1(3H)-one CAS number 1207453-90-4

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1207453-90-4

For Research Use Only. Not for human or veterinary use. [1]

This document provides a comprehensive technical overview of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a heterocyclic organic compound.[2] Its structure, featuring an isobenzofuranone scaffold substituted with both a fluorine atom and a nitro group, makes it a valuable building block in medicinal chemistry.[3] The presence of the fluorine atom can enhance metabolic stability and lipophilicity, while the versatile nitro group can be readily transformed into other functional groups, such as amines, allowing for further molecular derivatization.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1207453-90-4[4][5]
Molecular Formula C₈H₄FNO₄[4][5]
Molecular Weight 197.12 g/mol [1][4]
IUPAC Name 6-fluoro-4-nitro-1,3-dihydro-2-benzofuran-1-one[5]
Appearance White solid[6][7]
Purity ≥95% - ≥98%[4][5][8]
Storage Room temperature, sealed in dry conditions[4][5]
SMILES O=C1OCC2=C1C=C(F)C=C2--INVALID-LINK--=O[4]
InChI Key JBLFHMWQMPVDDL-UHFFFAOYSA-N[1][5]

Synthesis

The synthesis of this compound is a multi-step process that typically begins with 5-fluoro-2-methylbenzoic acid.[1][2][7] The general synthetic route involves nitration, esterification, radical bromination, and a final cyclization step.[1]

Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Synthesis_Workflow A 5-Fluoro-2-methylbenzoic acid B Methyl 5-fluoro-2-methyl-3-nitrobenzoate A->B Nitration & Esterification C Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate B->C Radical Bromination D This compound C->D Cyclization

Caption: Synthetic pathway of this compound.

Experimental Protocol

The following is a general procedure for the synthesis, compiled from available literature.[6][7]

Step 1: Synthesis of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

  • A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (130.5 mmol), N-bromosuccinimide (NBS, 156.6 mmol), and benzoyl peroxide (BPO, 13.1 mmol) in carbon tetrachloride (400 mL) is heated to reflux and allowed to react overnight.[6]

  • The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (15:1).[6]

  • Once the starting material is consumed, water (200 mL) is added, and the carbon tetrachloride is removed by distillation under reduced pressure.[6]

  • The remaining residue is extracted with dichloromethane (3 x 200 mL).[6]

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.[6]

Step 2: Synthesis of this compound

  • The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (123 mmol) is dissolved in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL) and heated to reflux for 4 days.[6][7]

  • Reaction completion is monitored by TLC (petroleum ether/ethyl acetate = 15:1).[6][7]

  • Upon completion, the 1,4-dioxane is removed by distillation under reduced pressure.[6][7]

  • The residue is extracted with ethyl acetate (4 x 300 mL).[6][7]

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated.[6][7]

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of petroleum ether to petroleum ether/ethyl acetate (5:1), to afford this compound as a white solid.[6][7]

Table 2: Summary of a Representative Synthesis

Starting MaterialReagentsProductYield
Methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol)NBS (27.8 g, 156.6 mmol), BPO (3.13 g, 13.1 mmol), CCl₄ (400 mL)Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g)94%
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol)1,4-dioxane (250 mL), Water (62.5 mL)This compound (19.2 g)79%

Spectroscopic Data

The structure of this compound is confirmed by spectroscopic methods.

Table 3: Spectroscopic Data

TechniqueData
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 8.24-8.27 (dd, 1H), 7.97-7.98 (dd, 1H), 5.74 (s, 2H)[6][7]
LC-MS (ESI) m/z: 198 (M+H)⁺[6][7]

Biological Significance and Applications

This compound is a crucial intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.[1][2] Notably, it is a key precursor for the synthesis of Talazoparib (BMN-673), a potent PARP inhibitor used in the treatment of certain cancers.

The nitro group of this compound is a versatile synthetic handle that can be reduced to an amino group. This transformation is a pivotal step in the construction of more complex heterocyclic systems, including the aforementioned PARP inhibitors.[1]

While isobenzofuranone derivatives, in general, have been investigated for a range of biological activities including antioxidant and antiplatelet effects, the primary significance of this compound in the current scientific literature is as a building block for more complex pharmaceuticals.[9] There is also research into nitroisobenzofuranones as potential inhibitors of multidrug-resistant Staphylococcus aureus by targeting peptidoglycan biosynthesis.[10]

Role in PARP Inhibitor Synthesis

The following diagram outlines the logical progression from the intermediate to the final therapeutic agent class.

Logical_Progression A This compound B 4-Amino-6-fluoroisobenzofuran-1(3H)-one A->B Nitro Group Reduction C Complex Heterocyclic Systems B->C Further Functionalization D PARP Inhibitors (e.g., Talazoparib) C->D Final Synthesis Steps

Caption: Role as a key intermediate in PARP inhibitor synthesis.

Safety Information

Signal Word: Warning[5]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

For detailed safety information, consult the Material Safety Data Sheet (MSDS).

References

An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a substituted phthalide derivative of significant interest in medicinal chemistry and pharmaceutical development. Its strategic importance lies primarily in its role as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Talazoparib.[1][2] The presence of both a fluorine atom and a nitro group on the isobenzofuranone scaffold imparts unique electronic properties and reactivity, making it a valuable building block for complex heterocyclic systems.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, with a focus on experimental data and protocols for the research and drug development community.

Chemical and Physical Properties

This compound is a white solid at room temperature.[3][4] While some of its physicochemical properties have been predicted, experimentally determined data for properties such as melting point and solubility are not widely available in the public domain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄FNO₄[5][6]
Molecular Weight 197.12 g/mol [5][6]
Appearance White solid[3][4]
Melting Point Data not available[3]
Boiling Point (Predicted) 414.9 °C at 760 mmHg
Density (Predicted) 1.614 g/cm³
Solubility Data not available
Storage Sealed in a dry place at room temperature

Spectroscopic Data

The structural confirmation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 8.24-8.27 (dd, 1H), 7.97-7.98 (dd, 1H), 5.74 (s, 2H)[3][4]
¹³C-NMR Data not available
LC-MS (ESI) m/z: 198 (M+H)⁺[3][4]
FT-IR Data not available

Synthesis

The synthesis of this compound is a multi-step process that typically starts from 5-fluoro-2-methylbenzoic acid.[3] The general synthetic route involves nitration, esterification, radical bromination, and subsequent intramolecular cyclization.[1]

Experimental Protocol: Synthesis of this compound[3][4]

Step 1: Nitration of 5-Fluoro-2-methylbenzoic acid

  • To a solution of concentrated sulfuric acid (H₂SO₄), 5-fluoro-2-methylbenzoic acid is added in portions at a controlled temperature of -5 to 0 °C.

  • A mixture of concentrated nitric acid (HNO₃) and concentrated H₂SO₄ is then added dropwise to the reaction mixture while maintaining the low temperature.

  • The reaction is monitored for completion using thin-layer chromatography (TLC).

  • The reaction mixture is then poured into crushed ice, and the resulting precipitate (5-fluoro-2-methyl-3-nitrobenzoic acid) is collected by filtration.

Step 2: Esterification

  • The crude 5-fluoro-2-methyl-3-nitrobenzoic acid is dissolved in dry methanol.

  • The solution is cooled to 0 °C, and thionyl chloride (SOCl₂) is added dropwise.

  • The mixture is heated under reflux, and the reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude methyl 5-fluoro-2-methyl-3-nitrobenzoate, which is then purified by silica gel column chromatography.

Step 3: Radical Bromination

  • A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate, N-bromosuccinimide (NBS), and benzoyl peroxide (BPO) in carbon tetrachloride (CCl₄) is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Water is added, and the CCl₄ is removed by distillation under reduced pressure.

  • The residue is extracted with dichloromethane (DCM), and the combined organic layers are washed, dried, and concentrated to give crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.

Step 4: Intramolecular Cyclization

  • The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is dissolved in a mixture of 1,4-dioxane and water and heated to reflux.

  • The reaction is monitored by TLC.

  • After completion, the 1,4-dioxane is removed by distillation under reduced pressure.

  • The residue is extracted with ethyl acetate (EtOAc). The combined organic layers are washed, dried, and concentrated.

  • The final product, this compound, is purified by silica gel column chromatography.

Synthesis_Workflow A 5-Fluoro-2-methylbenzoic acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 5-Fluoro-2-methyl-3-nitrobenzoic acid B->C D Esterification (Methanol, SOCl₂) C->D Step 2 E Methyl 5-fluoro-2-methyl-3-nitrobenzoate D->E F Radical Bromination (NBS, BPO) E->F Step 3 G Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate F->G H Intramolecular Cyclization (1,4-Dioxane, Water, Reflux) G->H Step 4 I This compound H->I

Synthetic pathway for this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro and fluoro groups, which makes the aromatic ring susceptible to nucleophilic attack.[1] A key transformation of this compound is the selective reduction of the nitro group to an amine, yielding 4-amino-6-fluoroisobenzofuran-1(3H)-one. This amino derivative is a crucial precursor for the construction of more complex heterocyclic systems, such as the core structure of Talazoparib.[1]

Biological Significance and Applications

The primary significance of this compound stems from its role as a vital building block in the synthesis of PARP inhibitors. PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks.

PARP Signaling Pathway in DNA Repair

In response to DNA damage, PARP1 binds to the site of the single-strand break. This binding activates PARP1 to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other target proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the damaged DNA.

PARP_Signaling_Pathway cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitors DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PARylation PARP1 Activation & PAR Chain Synthesis PARP1->PARylation is activated Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment facilitates Repair DNA Repair Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Talazoparib) Trapping PARP1 Trapping on DNA PARP_Inhibitor->Trapping Replication_Fork_Stall Replication Fork Stalling Trapping->Replication_Fork_Stall DSB Double-Strand Break Formation Replication_Fork_Stall->DSB Apoptosis Apoptosis (in HR deficient cells) DSB->Apoptosis PARP1_inhibited->Trapping binds to

Mechanism of PARP-mediated DNA repair and its inhibition.

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1/2 genes, the inhibition of PARP-mediated repair leads to the accumulation of DNA damage, ultimately resulting in cell death. This concept is known as synthetic lethality and is the basis for the clinical efficacy of PARP inhibitors in certain cancers.[1]

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

Table 3: Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a crucial intermediate in the synthesis of targeted cancer therapeutics. While detailed experimental data on some of its physical properties are limited in publicly available literature, its synthesis and spectroscopic characterization are well-documented. The unique chemical properties conferred by its fluoro and nitro substituents make it an important molecule for medicinal chemists. Further research into its properties and reactivity will continue to be valuable for the development of novel pharmaceuticals.

References

In-Depth Technical Guide: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological relevance of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. This compound is a key intermediate in the synthesis of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, such as talazoparib, which are at the forefront of targeted cancer therapies. This document details experimental protocols for its synthesis, summarizes its physicochemical and spectroscopic data, and illustrates its role in the broader context of DNA damage repair pathways.

Molecular Structure and Properties

This compound is a substituted phthalide derivative characterized by the presence of a fluorine atom at the 6-position and a nitro group at the 4-position of the isobenzofuranone core.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₄FNO₄--INVALID-LINK--[1]
Molecular Weight 197.12 g/mol --INVALID-LINK--[1]
CAS Number 1207453-90-4--INVALID-LINK--[1]
Appearance White solid--INVALID-LINK--
Purity ≥95-98%--INVALID-LINK--, --INVALID-LINK--[1][2]
Boiling Point 414.9 °C (Predicted)--INVALID-LINK--[3]
Melting Point Not available
Solubility Not available
Storage Sealed in a dry place at room temperature.--INVALID-LINK--[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

SpectroscopyDataSource
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.24-8.27 (dd, 1H), 7.97-7.98 (dd, 1H), 5.74 (s, 2H)--INVALID-LINK--[4]
LC-MS (ESI) m/z: 198 (M+1)⁺--INVALID-LINK--[4]
¹³C NMR Not available
Infrared (IR) Spectrum available but peak data not detailed.--INVALID-LINK--[5]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that starts from 5-fluoro-2-methylbenzoic acid. The overall workflow is depicted in the diagram below.

Synthesis_Workflow A 5-Fluoro-2-methylbenzoic acid B 5-Fluoro-2-methyl-3-nitrobenzoic acid A->B Nitration (HNO₃, H₂SO₄) C Methyl 5-fluoro-2-methyl-3-nitrobenzoate B->C Esterification (SOCl₂, CH₃OH) D Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate C->D Bromination (NBS, BPO, CCl₄) E This compound D->E Cyclization (1,4-Dioxane, H₂O)

Caption: Synthesis workflow for this compound.

Step 1: Nitration of 5-Fluoro-2-methylbenzoic acid
  • Protocol: To a solution of concentrated sulfuric acid (700 mL) cooled to -5 to 0 °C, 5-fluoro-2-methylbenzoic acid (80 g, 520 mmol) is added in portions. A mixture of concentrated nitric acid (60.4 g, 624 mmol) in concentrated sulfuric acid (60 mL) is then added dropwise over 1.5 hours while maintaining the temperature at -5 to 0 °C. The reaction mixture is stirred for an additional 2 hours at the same temperature. The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (1:1). The reaction mixture is then poured into crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g).

Step 2: Esterification of 5-Fluoro-2-methyl-3-nitrobenzoic acid
  • Protocol: The crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) is dissolved in dry methanol (500 mL) and cooled to 0 °C. Thionyl chloride (64.52 g, 542.3 mmol) is added dropwise. The mixture is then heated to reflux for 16 hours. Reaction completion is monitored by TLC (petroleum ether/ethyl acetate = 1:1). The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluting with petroleum ether to petroleum ether/ethyl acetate = 50:1) to afford methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 25% yield over two steps) as a white solid.

Step 3: Bromination of Methyl 5-fluoro-2-methyl-3-nitrobenzoate
  • Protocol: A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol), N-bromosuccinimide (NBS, 27.8 g, 156.6 mmol), and benzoyl peroxide (BPO, 3.13 g, 13.1 mmol) in carbon tetrachloride (400 mL) is heated to reflux overnight. Reaction completion is monitored by TLC (petroleum ether/ethyl acetate = 15:1). Water (200 mL) is added, and the carbon tetrachloride is removed under reduced pressure. The residue is extracted with dichloromethane (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 94% yield) as a brown oil.

Step 4: Cyclization to this compound
  • Protocol: The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol) is dissolved in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL) and heated to reflux for 4 days. Reaction completion is confirmed by TLC (petroleum ether/ethyl acetate = 15:1). The 1,4-dioxane is removed under reduced pressure. The residue is extracted with ethyl acetate (4 x 300 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (eluting with a gradient of petroleum ether to petroleum ether/ethyl acetate = 5:1) to yield this compound (19.2 g, 79% yield) as a white solid.[4]

Role in Drug Development and Relevant Signaling Pathways

This compound is a crucial building block in the synthesis of PARP inhibitors, a class of targeted cancer drugs. The nitro group can be reduced to an amine, which then serves as a handle for further chemical modifications to build the final complex drug molecule.

The primary mechanism of action of PARP inhibitors is based on the concept of "synthetic lethality". In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted into DSBs. The inability of BRCA-deficient cells to repair these DSBs through HR results in genomic instability and cell death.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell A DNA Single-Strand Break (SSB) B PARP Activation A->B C Base Excision Repair (BER) B->C D DNA Repair C->D E DNA Single-Strand Break (SSB) F PARP Inhibition (e.g., by Talazoparib) E->F G Accumulation of SSBs E->G F->G Blocks BER H DNA Replication G->H I DNA Double-Strand Break (DSB) H->I J Deficient Homologous Recombination (HR) I->J K Genomic Instability & Cell Death J->K

Caption: PARP inhibition signaling pathway in BRCA-deficient cancer cells.

Conclusion

This compound is a synthetically important molecule with significant relevance to the field of oncology drug development. Its well-defined synthesis and the strategic placement of its functional groups make it an ideal precursor for the construction of complex bioactive molecules. A thorough understanding of its chemical properties and synthesis is essential for researchers and scientists working on the development of next-generation PARP inhibitors and other targeted therapies. Further investigation into its physicochemical properties, such as experimental melting point and solubility, would be beneficial for process optimization and formulation development.

References

An In-Depth Technical Guide to 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, and its significant role in the production of targeted cancer therapies.

Introduction

This compound is a substituted isobenzofuranone derivative. The isobenzofuranone scaffold is a structural motif present in a variety of biologically active natural products and synthetic molecules.[1] The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences the molecule's reactivity and makes it a valuable building block in medicinal chemistry.[1] Its primary importance lies in its role as a key precursor in the synthesis of Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 1207453-90-4[4][5][6][7]
Molecular Formula C₈H₄FNO₄[5][6]
Molecular Weight 197.12 g/mol [5][6]
Appearance White solid[8]
Boiling Point 414.9°C[9]
Storage Room temperature, dry[4][9]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with 5-fluoro-2-methylbenzoic acid. The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow A 5-Fluoro-2-methylbenzoic acid B Methyl 5-fluoro-2-methyl- 3-nitrobenzoate A->B Nitration & Esterification C Methyl 2-(bromomethyl)- 5-fluoro-3-nitrobenzoate B->C Bromination D 6-Fluoro-4-nitroisobenzofuran- 1(3H)-one C->D Cyclization

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Nitration and Esterification of 5-Fluoro-2-methylbenzoic acid

A detailed experimental protocol for this initial step is not available in the provided search results. This step typically involves the nitration of the aromatic ring followed by esterification of the carboxylic acid group.

Step 2: Bromination of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

  • A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate, N-bromosuccinimide (NBS), and benzoyl peroxide (BPO) in carbon tetrachloride (CCl₄) is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.[8]

Step 3: Cyclization to this compound

  • The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is dissolved in a mixture of 1,4-dioxane and water.

  • The solution is heated to reflux for an extended period (e.g., 4 days).[8]

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed, and the product is extracted and purified by silica gel column chromatography to yield this compound as a white solid.[8]

Role as a Key Intermediate in Talazoparib Synthesis

The primary significance of this compound is its function as a critical building block in the synthesis of Talazoparib, a potent PARP inhibitor used in cancer therapy.[2][3] The synthesis involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the final polycyclic drug molecule.

Talazoparib_Synthesis A 6-Fluoro-4-nitroisobenzofuran- 1(3H)-one B 4-Amino-6-fluoroisobenzofuran- 1(3H)-one A->B Nitro Reduction C Talazoparib B->C Multi-step synthesis

Caption: Conversion of this compound to Talazoparib.

Experimental Protocol: Reduction of the Nitro Group

The reduction of the nitro group in this compound to form 4-Amino-6-fluoroisobenzofuran-1(3H)-one is a crucial step. A common method for this transformation is the use of tin(II) chloride in an acidic medium.[1]

Biological Context and Potential

While this compound is primarily utilized as a synthetic intermediate, the isobenzofuranone core is known to be present in various biologically active molecules. Derivatives of isobenzofuran-1(3H)-one have been reported to exhibit a range of pharmacological activities, including:

  • Antiproliferative activity: Some isobenzofuranone derivatives have shown cytotoxicity against cancer cell lines.[10]

  • Antidiabetic properties: Certain derivatives have been identified as inhibitors of α-glucosidase and α-amylase.[11]

  • Antidepressant effects: Novel isobenzofuranone derivatives have been synthesized and evaluated as potential antidepressant agents.[12]

It is important to note that no specific biological activity data for this compound itself has been reported in the public domain. Its significance is derived from its role in the synthesis of Talazoparib and the broader biological potential of the isobenzofuranone scaffold.

Mechanism of Action of Talazoparib (End-Product)

Talazoparib, synthesized from the title compound, is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP plays a critical role in the repair of single-strand DNA breaks. By inhibiting PARP, Talazoparib leads to an accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell (with BRCA mutation) + Talazoparib A Single-Strand DNA Break B PARP Activation A->B C DNA Repair B->C D Single-Strand DNA Break E PARP Inhibition by Talazoparib D->E F Double-Strand DNA Break E->F G Defective HR Repair (BRCA mutation) F->G H Cell Death G->H

Caption: Simplified mechanism of PARP inhibition by Talazoparib.

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical industry. While it does not have documented direct biological applications, its role as a key intermediate in the synthesis of the potent PARP inhibitor Talazoparib underscores its importance in the development of targeted cancer therapies. The synthetic methodologies for its preparation are well-established, providing a reliable route to this valuable building block. Future research may explore the potential biological activities of this compound and its close analogues, building upon the known pharmacological profile of the isobenzofuranone scaffold.

References

6-Fluoro-4-nitroisobenzofuran-1(3H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key intermediate in pharmaceutical synthesis.

Core Compound Data

The fundamental molecular information for this compound is summarized below.

ParameterValueReference
Molecular Formula C₈H₄FNO₄[1][2][3]
Molecular Weight 197.12 g/mol [1][2][3]
CAS Number 1207453-90-4[2][3][4]
IUPAC Name 6-fluoro-4-nitro-2-benzofuran-1(3H)-one
Physical Form White solid[1][5]
Purity Typically ≥95%[2][3]
Storage Room temperature, in a dry, sealed container

Synthesis and Experimental Protocol

This compound is synthesized from 5-fluoro-2-methylbenzoic acid through a multi-step process.[4][5] The general synthetic pathway involves nitration, esterification, bromination, and finally, cyclization.[5]

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 5-fluoro-2-methylbenzoic acid

  • Dissolve 5-fluoro-2-methylbenzoic acid in a suitable solvent.

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • After the reaction is complete, pour the mixture into ice water to precipitate the product, 5-fluoro-2-methyl-3-nitrobenzoic acid.[5]

  • Filter the precipitate, wash with water, and dry.[5]

Step 2: Esterification to Methyl 5-fluoro-2-methyl-3-nitrobenzoate

  • Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid in dry methanol.[5]

  • Cool the solution to 0°C and add thionyl chloride (SOCl₂) dropwise.[5]

  • Heat the mixture to reflux for 16 hours.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC).[5]

  • Remove the solvent under reduced pressure to obtain the crude methyl 5-fluoro-2-methyl-3-nitrobenzoate.[5]

Step 3: Bromination to Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

  • Dissolve methyl 5-fluoro-2-methyl-3-nitrobenzoate (e.g., 28 g, 130.5 mmol), N-bromosuccinimide (NBS, 27.8 g, 156.6 mmol), and benzoyl peroxide (BPO, 3.13 g, 13.1 mmol) in carbon tetrachloride (CCl₄, 400 mL).[1]

  • Heat the mixture to reflux and react overnight.[1]

  • Monitor the reaction by TLC (petroleum ether/ethyl acetate = 15:1).[1]

  • After completion, add water (200 mL) and remove CCl₄ by distillation under reduced pressure.[1]

  • Extract the residue with dichloromethane (DCM, 200 mL x 3).[1]

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate as a brown oil.[1]

Step 4: Cyclization to this compound

  • Dissolve the resulting methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (e.g., 36 g, 123 mmol) in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL).[1]

  • Heat the mixture to reflux for 4 days.[1]

  • Monitor the reaction by TLC (petroleum ether/ethyl acetate = 15:1).[1][5]

  • Upon completion, remove the 1,4-dioxane by distillation under reduced pressure.[1]

  • Extract the residue with ethyl acetate (EtOAc, 300 mL x 4).[1]

  • Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, and concentrate.[1]

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether to petroleum ether/ethyl acetate = 5:1) to afford this compound as a white solid.[1][5]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G A 5-Fluoro-2-methylbenzoic Acid B Nitration A->B C 5-Fluoro-2-methyl-3-nitrobenzoic Acid B->C D Esterification C->D E Methyl 5-fluoro-2-methyl-3-nitrobenzoate D->E F Bromination E->F G Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate F->G H Cyclization G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Role in Drug Development

This compound is a crucial building block in the synthesis of complex heterocyclic systems.[6][7] Notably, it serves as a key intermediate in the production of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anti-cancer agents.[4][6] One prominent example is the synthesis of Talazoparib, a potent PARP inhibitor.[8]

The strategic placement of the fluorine atom can enhance the metabolic stability and lipophilicity of the final drug molecule, while the nitro group can be further functionalized, for instance, by reduction to an amino group, allowing for the construction of more complex molecular architectures.[8][9]

Logical Relationship in Drug Synthesis

The diagram below outlines the logical progression from the starting material to a final therapeutic agent, highlighting the role of this compound.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Active Pharmaceutical Ingredient (API) A Starting Material (e.g., 5-Fluoro-2-methylbenzoic Acid) B Multi-step Synthesis A->B C This compound B->C D Further Chemical Modifications (e.g., Reduction of Nitro Group) C->D E Final Drug Product (e.g., PARP Inhibitor) D->E

Caption: Role as an intermediate in pharmaceutical synthesis.

References

An In-depth Technical Guide to 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules, notably in the development of anti-cancer agents. Its chemical structure incorporates an isobenzofuranone scaffold substituted with both a fluorine atom and a nitro group.[1] This unique combination of functional groups imparts specific reactivity and electronic properties that are valuable in medicinal chemistry.[2]

SMILES Notation: O=C1OCC2=C1C=C(F)C=C2--INVALID-LINK--=O[3]

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 1207453-90-4[2][3][4]
Molecular Formula C₈H₄FNO₄[3]
Molecular Weight 197.12 g/mol [3]
IUPAC Name 6-fluoro-4-nitro-2-benzofuran-1(3H)-one
InChI Key JBLFHMWQMPVDDL-UHFFFAOYSA-N[2]
Physical Form Solid
Boiling Point 414.9±45.0 °C (Predicted)
Density 1.614±0.06 g/cm³ (Predicted)
Purity ≥95% - ≥98%[3]
Storage Sealed in a dry environment at room temperature.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically starts from 5-fluoro-2-methylbenzoic acid.[5] The general synthetic route involves nitration, esterification, bromination, and subsequent cyclization.

Experimental Protocol: Synthesis from Methyl 5-fluoro-2-methyl-3-nitrobenzoate

A general procedure for the synthesis involves the following steps:

  • Bromination of the Methyl Ester: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol) is combined with N-bromosuccinimide (NBS, 27.8 g, 156.6 mmol) and benzoyl peroxide (BPO, 3.13 g, 13.1 mmol) in carbon tetrachloride (CCl4, 400 mL). The mixture is heated to reflux and allowed to react overnight.[6] The reaction progress is monitored by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate (15:1) solvent system.[5][6] Upon completion, water (200 mL) is added, and the CCl4 is removed by distillation under reduced pressure. The remaining residue is extracted with dichloromethane (DCM, 3 x 200 mL). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 94% yield) as a brown oil.[6]

  • Cyclization to this compound: The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol) is dissolved in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL).[5][6] This solution is heated to reflux for 4 days.[5][6] The reaction is monitored by TLC (petroleum ether/ethyl acetate = 15:1) to confirm the consumption of the starting material.[5][6] After the reaction is complete, the 1,4-dioxane is removed by distillation under reduced pressure. The residue is then extracted with ethyl acetate (EtOAc, 4 x 300 mL). The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, and concentrated.[5][6]

  • Purification: The crude product is purified by silica gel column chromatography, with the eluent gradient changing from petroleum ether to a 5:1 mixture of petroleum ether/ethyl acetate. This purification yields this compound (19.2 g, 79% yield) as a white solid.[5][6]

Table 2: Analytical Data for this compound

AnalysisResults
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 5.74 (s, 2H), 7.97-7.98 (dd, 1H), 8.24-8.27 (dd, 1H)[5][6]
LC-MS (ESI) m/z: 198 (M+1)⁺[5][6]

Role in Drug Development

This compound is a significant intermediate in the synthesis of advanced therapeutic agents, particularly in oncology.[1] It is a key precursor in the synthesis of Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP).[1] PARP inhibitors are a class of targeted cancer drugs that have shown efficacy in treating certain types of cancers.[2]

The selective reduction of the nitro group on this compound to form 4-Amino-6-fluoroisobenzofuran-1(3H)-one is a critical transformation.[2] This amino derivative is a crucial building block for the synthesis of complex heterocyclic systems like PARP inhibitors.[2]

Visualized Workflows

The following diagrams illustrate the synthesis workflow and the role of this compound in drug development.

Synthesis_Workflow A 5-Fluoro-2-methylbenzoic acid B Methyl 5-fluoro-2-methyl- 3-nitrobenzoate A->B Nitration & Esterification C Methyl 2-(bromomethyl)-5-fluoro- 3-nitrobenzoate B->C Bromination (NBS, BPO) D 6-Fluoro-4-nitroisobenzofuran- 1(3H)-one C->D Cyclization (Dioxane, H2O)

Caption: Synthesis of this compound.

Drug_Development_Role A 6-Fluoro-4-nitroisobenzofuran- 1(3H)-one B 4-Amino-6-fluoroisobenzofuran- 1(3H)-one A->B Nitro Group Reduction C PARP Inhibitors (e.g., Talazoparib) B->C Further Synthesis

Caption: Role as an intermediate in PARP inhibitor synthesis.

References

The Genesis of a Core Scaffold: A Technical History of Isobenzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of isobenzofuranone compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey from the initial isolation of naturally occurring derivatives to the pioneering synthetic methodologies that established the foundation for this important class of heterocyclic compounds.

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. The historical narrative of these compounds is not merely a chronological account of their discovery but also a reflection of the evolution of organic chemistry itself, from the nascent stages of structural elucidation to the sophisticated synthetic strategies of the modern era.

From Nature's Laboratory: The First Encounters

The story of isobenzofuranones begins with the isolation of naturally occurring derivatives. One of the earliest and most significant discoveries was that of mycophenolic acid by Italian scientist Bartolomeo Gosio in 1896.[1][2] Initially isolated from the fungus Penicillium brevicompactum, it holds the distinction of being the first antibiotic isolated in pure, crystalline form.[1] This pioneering discovery laid the groundwork for future investigations into the biological potential of this class of compounds.

Another noteworthy natural isobenzofuranone is n-butylphthalide , a key contributor to the characteristic aroma of celery.[3] Beyond its sensory properties, n-butylphthalide has been the subject of significant research for its potential neuroprotective effects.[4][5][6]

The Dawn of Synthesis: Pioneering Methodologies

The latter half of the 19th century witnessed the dawn of synthetic organic chemistry, and with it, the first deliberate constructions of the isobenzofuranone core. The seminal work in this area is attributed to the renowned German chemist Adolf von Baeyer . His investigations into the condensation reactions of phthalic anhydride with phenols in the 1870s led to the synthesis of phthalein dyes, structurally related to isobenzofuranones. While the direct synthesis of the parent phthalide by Baeyer is a cornerstone of its history, detailed experimental protocols from this era are often embedded within broader studies.

Early synthetic approaches to isobenzofuranones primarily revolved around the reduction of phthalic anhydride or its derivatives. These methods, though foundational, were often characterized by harsh reaction conditions and modest yields.

Evolution of a Synthesis: A Timeline of Progress

The development of more efficient and versatile synthetic routes for isobenzofuranones has been a continuous pursuit. The following diagram illustrates the logical progression of key synthetic strategies.

Synthesis_Evolution A Early Methods (Reduction of Phthalic Anhydride) B Oxidative Lactonization (e.g., of o-Alkylbenzoic Acids) A->B Increased Versatility C Transition Metal Catalysis (e.g., C-H Activation) B->C Improved Efficiency D Domino/One-Pot Reactions C->D Enhanced Atom Economy

Caption: Logical progression of isobenzofuranone synthetic strategies.

Key Experimental Protocols: A Glimpse into the Past

To provide a tangible understanding of the historical synthetic landscape, detailed methodologies for key experiments are indispensable.

Early Synthesis of Phthalide via Reduction of Phthalimide:

A common early laboratory preparation of phthalide involved the reduction of phthalimide, which itself was synthesized from phthalic anhydride. A representative procedure from the early 20th century, which builds upon the foundational work of the 19th century, is outlined below.

Experimental Workflow:

Phthalide_Synthesis_Workflow Start Start A Reaction of Phthalic Anhydride with Aqueous Ammonia Start->A B Heating to Fusion (~300 °C) to form Phthalimide A->B C Reduction of Phthalimide with Zinc Dust in NaOH solution B->C D Acidification and Lactonization C->D E Isolation and Purification of Phthalide D->E End End E->End Analytical_Workflow Start Start: Purified Compound A Elemental Analysis (Combustion Analysis for C, H, N) Start->A B Melting Point Determination Start->B C Solubility Tests Start->C D Chemical Tests for Functional Groups A->D B->D C->D E Molecular Weight Determination (e.g., Cryoscopy, Ebullioscopy) D->E End End: Structure Elucidation E->End

References

6-Fluoro-4-nitroisobenzofuran-1(3H)-one physical form and appearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key intermediate in pharmaceutical synthesis.

Physical Form and Appearance

This compound is a white solid at room temperature.[1][2] Its solid physical state is a key characteristic for handling and storage in a laboratory setting.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₄FNO₄[3][4]
Molecular Weight 197.12 g/mol [3][4]
Physical Form Solid[1][2]
Appearance White Solid[1][2]
Boiling Point 414.9 °C at 760 mmHg[5][6]
Flash Point 204.742 °C[5]
Purity ≥95% - ≥98%[3][4][7]
Storage Conditions Room temperature, sealed in a dry place[4][6]

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process. A general experimental protocol involves the following key transformations:

  • Nitration: The process begins with the nitration of a starting material like 5-fluoro-2-methylbenzoic acid.[2]

  • Esterification: The resulting product is then subjected to esterification.[2]

  • Bromination: This is followed by a bromination step.[1][2]

  • Cyclization: The final step is an intramolecular cyclization to yield the desired this compound.[1][2]

Purification is typically achieved through silica gel column chromatography.[1][2]

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic workflow for producing this compound from 5-fluoro-2-methylbenzoic acid.

Synthesis_Workflow A 5-Fluoro-2-methylbenzoic acid B 5-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester A->B Nitration & Esterification C 2-(Bromomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester B->C Bromination D This compound C->D Cyclization

Synthetic pathway of this compound.

References

An In-depth Technical Guide to Isobenzofuranones as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzofuranones, a class of bicyclic γ-lactones, have emerged as a privileged scaffold in medicinal chemistry, serving as crucial intermediates in the synthesis of a diverse array of pharmaceutical agents. Their inherent structural features and synthetic tractability have led to the development of compounds with a wide spectrum of biological activities, including anticancer, antidiabetic, and antidepressant properties. This technical guide provides a comprehensive overview of isobenzofuranones, detailing their synthesis, biological activities with supporting quantitative data, and the signaling pathways they modulate.

The isobenzofuranone core, characterized by a furanone ring fused to a benzene ring, offers multiple sites for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties. This versatility has been exploited to create libraries of derivatives with potent and selective activities against various therapeutic targets.

Biological Activities and Quantitative Data

The therapeutic potential of isobenzofuranone derivatives has been demonstrated across several disease areas. The following tables summarize the quantitative data for some of the most promising compounds, highlighting their potency and selectivity.

Anticancer Activity

Isobenzofuranone derivatives have shown significant antiproliferative activity against a range of cancer cell lines. The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
16 K562 (Leukemia)2.79[1]
18 K562 (Leukemia)1.71[1]
Etoposide (VP16) K562 (Leukemia)7.06[1]
16 U937 (Lymphoma)62.97[1]
18 U937 (Lymphoma)46.63[1]
Etoposide (VP16) U937 (Lymphoma)0.35[1]
Compound 9 HL-60 (Leukemia)3.24 (µg/mL)[1]
Compound 9 SF295 (Glioblastoma)10.09 (µg/mL)[1]
Compound 9 MDA-MB435 (Melanoma)8.70 (µg/mL)[1]
Antidiabetic Activity

A promising application of isobenzofuranones is in the management of diabetes mellitus through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase.[2]

CompoundEnzymeIC50 (µM)Reference
3d α-Glucosidase6.82 ± 0.02[2]
Acarbose α-Glucosidase~866[2]
3g α-AmylasePotent Inhibition[2]
Acarbose α-AmylaseStandard[2]
Antidepressant Activity

Certain isobenzofuranone derivatives have been designed as serotonin reuptake inhibitors, showing potential as novel antidepressant agents.[3]

CompoundActivityNotesReference
9d Serotonin Reuptake InhibitionSuperior inhibitory effects[3]
10a Serotonin Reuptake InhibitionSuperior inhibitory effects[3]
10c Serotonin Reuptake InhibitionSuperior inhibitory effects[3]
10a In vivo antidepressant effectIncreased 5-HT levels in the cortex[3]

Signaling Pathways and Mechanisms of Action

The biological effects of isobenzofuranone derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5] Several isobenzofuranone derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isobenzofuranone Isobenzofuranone Derivatives Isobenzofuranone->PI3K inhibit Antidepressant_Workflow Presynaptic Presynaptic Neuron Serotonin_Release Serotonin (5-HT) Release Presynaptic->Serotonin_Release releases Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Postsynaptic_Receptors Postsynaptic 5-HT Receptors Synaptic_Cleft->Postsynaptic_Receptors binds to Serotonin_Reuptake 5-HT Reuptake SERT->Serotonin_Reuptake Increased_Serotonin Increased Synaptic 5-HT Concentration Serotonin_Reuptake->Presynaptic into Increased_Serotonin->Postsynaptic_Receptors enhanced binding Downstream_Signaling Downstream Signaling (e.g., BDNF expression) Postsynaptic_Receptors->Downstream_Signaling Antidepressant_Effect Antidepressant Effect Downstream_Signaling->Antidepressant_Effect Isobenzofuranone Isobenzofuranone Derivative Isobenzofuranone->SERT inhibits Synthesis_Workflow Start Phthalaldehydic Acid & 1,3-Dicarbonyl Compound Condensation DBU-promoted Condensation Start->Condensation Intermediate Cyclized Intermediate Condensation->Intermediate Aromatization Hg(OAc)₂-mediated Aromatization Intermediate->Aromatization Product 3-Substituted Isobenzofuranone Aromatization->Product

References

Potential synergistic effects of substituents in 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Potential Synergistic Effects of Substituents in 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isobenzofuran-1(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a variety of biologically active compounds. The strategic placement of substituents on this core can dramatically influence a molecule's physicochemical properties and its interaction with biological targets. This technical guide explores the potential synergistic effects of the fluoro and nitro substituents at the 6- and 4-positions, respectively, of the isobenzofuran-1(3H)-one core. While this specific compound is a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors like talazoparib, a detailed examination of the synergistic interplay of its own substituents is warranted. This document outlines the synthetic rationale, theoretical basis for synergistic effects, relevant signaling pathways, and detailed experimental protocols to evaluate such compounds.

Introduction: The Isobenzofuranone Core and the Role of Key Substituents

Isobenzofuran-1(3H)-one derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antioxidant, and antimicrobial effects.[1] The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. In the context of drug design, two substituents of particular interest are the fluorine atom and the nitro group.

  • The Fluoro Substituent: Fluorine has become an indispensable element in modern drug discovery.[2] Its high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly alter a molecule's properties. Strategic fluorination can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.[3][4]

  • The Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences a molecule's electronic properties.[5] It is a key component in many bioactive compounds, contributing to a range of activities, including antimicrobial and anticancer effects.[6][7] The nitro group can participate in redox reactions within cells and also serves as a versatile synthetic handle for further molecular modifications.

The simultaneous presence of both a fluoro and a nitro group on the isobenzofuranone scaffold, as in this compound, presents an opportunity for synergistic or emergent properties that are not simply the sum of the individual substituents' effects.[8]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a substituted benzoic acid. The general synthetic workflow involves nitration, esterification, bromination, and finally, cyclization to form the lactone ring of the isobenzofuranone core.

G A 5-Fluoro-2-methylbenzoic acid B Nitration (HNO3/H2SO4) A->B C 5-Fluoro-2-methyl-3-nitrobenzoic acid B->C D Esterification (MeOH/SOCl2) C->D E Methyl 5-fluoro-2-methyl-3-nitrobenzoate D->E F Bromination (NBS/BPO) E->F G Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate F->G H Cyclization (1,4-Dioxane/H2O, reflux) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Potential Synergistic Effects of Fluoro and Nitro Substituents

The concept of synergy in drug design refers to the interaction of two or more substituents or drugs where their combined effect is greater than the sum of their individual effects. In this compound, the strong electron-withdrawing nature of both the 4-nitro and 6-fluoro groups is expected to significantly modulate the electronic properties of the aromatic ring. This can influence the molecule's reactivity, its ability to interact with biological targets through specific non-covalent interactions, and its pharmacokinetic profile.

Illustrative Quantitative Data
CompoundR1R2Hypothetical PARP1 IC50 (nM)Effect
Isobenzofuran-1(3H)-oneHH>10,000Inactive
6-Fluoroisobenzofuran-1(3H)-oneFH5,000Weakly Active (Individual Effect A)
4-Nitroisobenzofuran-1(3H)-oneHNO22,000Moderately Active (Individual Effect B)
This compound F NO2 50 Synergistic
Illustrative Additive EffectFNO2~1,500Additive (Effect A + Effect B)
Illustrative Antagonistic EffectFNO2>2,000Antagonistic (Less than A or B)

Note: The data in this table is purely illustrative to explain the concept of synergy and is not based on experimental results.

Relevant Signaling Pathway: PARP and DNA Repair

This compound is a key intermediate in the synthesis of talazoparib, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

When PARP is inhibited, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is deficient. This leads to a state of "synthetic lethality," where the inhibition of the PARP pathway in an HR-deficient cell leads to cell death.[9][10] Talazoparib has a dual mechanism of action: it inhibits the catalytic activity of PARP and also "traps" the PARP enzyme on the DNA, preventing the recruitment of other repair proteins and further disrupting the DNA repair process.[11][12]

G cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell with PARP Inhibition DNA Damage DNA Damage SSB SSB DNA Damage->SSB Causes PARP Activation PARP Activation SSB->PARP Activation Activates BER Pathway BER Pathway PARP Activation->BER Pathway Initiates DNA Repair DNA Repair BER Pathway->DNA Repair Leads to Cell Survival Cell Survival DNA Repair->Cell Survival DNA Damage_2 DNA Damage SSB_2 Single-Strand Break (SSB) DNA Damage_2->SSB_2 PARP_Trapping PARP Trapping SSB_2->PARP_Trapping Inhibition by Replication_Fork_Collapse Replication Fork Collapse SSB_2->Replication_Fork_Collapse Unrepaired PARP_Inhibitor 6-Fluoro-4-nitro... (as PARP Inhibitor Precursor) PARP_Inhibitor->PARP_Trapping DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Defective_HR Defective HR Repair (e.g., BRCA mutation) DSB->Defective_HR Fails to repair Apoptosis Apoptosis / Cell Death Defective_HR->Apoptosis

Caption: PARP signaling in DNA repair and the effect of PARP inhibition.

Experimental Protocols

To evaluate the potential of this compound or its derivatives as PARP inhibitors, a series of in vitro and cell-based assays are required.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the activity of a PARP inhibitor by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1% BSA)

  • Stop buffer (e.g., 20% phosphoric acid)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compound (this compound) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • To each well of the histone-coated plate, add 25 µL of the test compound dilution or vehicle control (DMSO in assay buffer).

  • Add 25 µL of a PARP1 enzyme/activated DNA mix to each well.

  • Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction by washing the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of chemiluminescent HRP substrate to each well.

  • Immediately read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

Materials:

  • Human cancer cell line (e.g., BRCA-deficient breast cancer cell line like MDA-MB-436)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each concentration and determine the IC50 value.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Mechanism of Action Studies A Compound Synthesis & Purification B PARP1 Enzymatic Assay A->B D Cell Line Selection (e.g., BRCA-deficient) C Determine PARP1 IC50 B->C F Determine Cytotoxic IC50 C->F Proceed if active G PARP Trapping Assay E MTT Cytotoxicity Assay D->E E->F H Western Blot for DNA Damage Markers (γH2AX) I Confirm Mechanism F->I Proceed if potent G->I H->I

Caption: Experimental workflow for evaluating a novel isobenzofuranone derivative.

Conclusion and Future Directions

This compound is a molecule of significant interest, not only as a crucial building block for advanced therapeutics like PARP inhibitors but also as a case study for the potential synergistic effects of its substituents. The combination of a 6-fluoro and a 4-nitro group on the isobenzofuranone core likely results in a unique electronic and steric profile that can be exploited for potent and selective biological activity.

Future research should focus on the direct experimental validation of these synergistic effects. This would involve the synthesis and parallel biological evaluation of the unsubstituted, singly substituted, and di-substituted isobenzofuranone analogs. Such studies would provide valuable structure-activity relationship (SAR) data and could guide the design of next-generation inhibitors targeting enzymes like PARP or other relevant cancer targets. The principles outlined in this guide provide a framework for the rational design and evaluation of novel therapeutic agents based on the versatile isobenzofuranone scaffold.

References

Purity Standards of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a key chemical intermediate, primarily recognized for its role in the synthesis of potent poly(ADP-ribose) polymerase (PARP) inhibitors, such as Talazoparib.[1][2] The purity of this compound is of paramount importance as the presence of impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the purity standards, analytical methodologies, and potential impurities associated with this compound to support researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1207453-90-4
Molecular Formula C₈H₄FNO₄
Molecular Weight 197.12 g/mol [3][4]
Appearance Yellow to white solid[3]
Purity (Typical) ≥98%[3][4]
Boiling Point 414.93 °C at 760 mmHg[3]
Flash Point 204.742 °C[3]
Storage Room temperature[4]

Synthesis and Potential Impurities

The most common synthetic route to this compound starts from 5-fluoro-2-methylbenzoic acid.[1] Understanding this pathway is crucial for identifying potential process-related impurities. The main steps include nitration, esterification, bromination, and cyclization.

A simplified workflow of the synthesis is depicted below.

Synthesis_Workflow A 5-Fluoro-2-methylbenzoic Acid B Nitration A->B HNO₃/H₂SO₄ C 5-Fluoro-2-methyl-3-nitrobenzoic Acid B->C D Esterification C->D CH₃OH, H⁺ E Methyl 5-fluoro-2-methyl-3-nitrobenzoate D->E F Bromination E->F NBS, Initiator G Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate F->G H Cyclization G->H Hydrolysis I This compound H->I

Caption: Synthetic workflow for this compound.

Based on this synthesis, a profile of potential impurities can be anticipated.

Impurity TypePotential Impurities
Starting Materials 5-Fluoro-2-methylbenzoic Acid
Intermediates 5-Fluoro-2-methyl-3-nitrobenzoic AcidMethyl 5-fluoro-2-methyl-3-nitrobenzoateMethyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate
By-products Isomeric nitration productsOver-brominated or under-brominated speciesHydrolysis products of intermediates
Reagents/Solvents Residual solvents (e.g., methanol, ethyl acetate)Residual acids or bases

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of this compound and detecting related substance impurities. A typical reversed-phase HPLC method is employed.

Experimental Protocol: HPLC

ParameterRecommended Conditions
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of sample in 1 mL of Acetonitrile

digraph "HPLC_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

A[label="Sample Preparation\n(Dissolve in Acetonitrile)"]; B[label="HPLC System"]; C [label="C18 Column"]; D [label="UV Detector\n(254 nm)"]; E [label="Data Acquisition\nand Analysis"]; F [label="Purity Report\n(Area % Method)"];

A -> B[label="Inject 10 µL"]; B -> C [label="Mobile Phase Gradient"]; C -> D; D -> E; E -> F; }

Caption: Experimental workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for purity assessment against a certified reference standard. Both ¹H and ¹⁹F NMR are valuable.

Experimental Protocol: NMR

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or CDCl₃
Analyte Concentration ~10 mg/mL
¹H NMR Acquisition: 16 scansRelaxation Delay: 2 sExpected Signals: Aromatic protons (δ 7-9 ppm), Methylene protons (δ ~5.5 ppm)
¹⁹F NMR Acquisition: 64 scansRelaxation Delay: 2 sExpected Signals: A single resonance for the fluorine atom, with coupling to adjacent protons.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify unknown impurities by analyzing their fragmentation patterns.

Experimental Protocol: MS

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), negative or positive mode
Analyzer Quadrupole or Time-of-Flight (TOF)
Expected m/z [M-H]⁻: 196.01[M+H]⁺: 198.02
Fragmentation Tandem MS (MS/MS) can be used to elicit characteristic fragment ions, such as the loss of NO₂ (46 Da) and CO (28 Da).

Acceptance Criteria for Research Grade Material

For research and early-stage drug development, the following purity standards are generally recommended.

TestAcceptance CriteriaMethod
Assay ≥ 98.0%HPLC
Individual Impurity ≤ 0.5%HPLC
Total Impurities ≤ 2.0%HPLC
Identity Conforms to the structure¹H NMR, ¹⁹F NMR, MS
Residual Solvents To be reportedGC-HS

Conclusion

Ensuring the high purity of this compound is a critical step in the synthesis of PARP inhibitors and other pharmaceutical compounds. A combination of robust analytical techniques, including HPLC, NMR, and MS, is necessary to accurately characterize its purity and impurity profile. The methodologies and standards outlined in this guide provide a framework for researchers to confidently assess the quality of this important building block, thereby contributing to the reliability and reproducibility of their research and development efforts.

References

Methodological & Application

Synthesis Protocol for 6-Fluoro-4-nitroisobenzofuran-1(3H)-one: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key intermediate in the preparation of various pharmaceutical compounds.[1] The protocol outlines a multi-step synthesis starting from 5-fluoro-2-methylbenzoic acid.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a fluorinated and nitrated phthalide core, makes it a precursor for a range of biologically active molecules. This protocol details a reliable and reproducible synthetic route.

Overall Reaction Scheme

The synthesis proceeds through four main steps:

  • Nitration of 5-fluoro-2-methylbenzoic acid.

  • Esterification of the resulting 5-fluoro-2-methyl-3-nitrobenzoic acid.

  • Bromination of the methyl ester to yield methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.

  • Cyclization to form the final product, this compound.[2]

Experimental Protocols

Step 1: Synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid
  • To a solution of concentrated sulfuric acid, add 5-fluoro-2-methylbenzoic acid (80 g, 520 mmol) in portions.

  • Cool the mixture and add nitric acid dropwise while maintaining the temperature.

  • After the addition is complete, pour the reaction mixture into crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration.

  • Dissolve the precipitate in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54g).[2]

Step 2: Synthesis of methyl 5-fluoro-2-methyl-3-nitrobenzoate
  • Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL).

  • Cool the solution to 0°C.

  • Add thionyl chloride (64.52 g, 542.3 mmol) dropwise.

  • After the addition, heat the mixture to reflux for 16 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (1:1) mobile phase.[2]

  • Upon completion, the solvent is removed under reduced pressure to yield the methyl ester.

Step 3: Synthesis of methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate
  • In a 400 mL solution of carbon tetrachloride (CCl4), dissolve methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol).[3]

  • To this solution, add N-bromosuccinimide (NBS) (27.8 g, 156.6 mmol) and benzoyl peroxide (BPO) (3.13 g, 13.1 mmol).[3]

  • Heat the mixture to reflux and allow it to react overnight.[3]

  • Monitor the reaction progress by TLC (petroleum ether/ethyl acetate = 15:1).[3]

  • Once the starting material is consumed, add 200 mL of water and remove the CCl4 by distillation under reduced pressure.[3]

  • Extract the residue with dichloromethane (DCM) (3 x 200 mL).[3]

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 94% yield) as a brown oil.[3]

Step 4: Synthesis of this compound
  • Dissolve the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol) in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL).[3]

  • Heat the solution to reflux for 4 days.[3]

  • Monitor the reaction by TLC (petroleum ether/ethyl acetate = 15:1).[3]

  • Upon completion, remove the 1,4-dioxane by distillation under reduced pressure.[3]

  • Extract the residue with ethyl acetate (EtOAc) (4 x 300 mL).[3]

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to get the crude product.[3]

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether to petroleum ether/ethyl acetate (5:1), to afford this compound (19.2 g, 79% yield) as a white solid.[3]

Data Presentation

StepStarting MaterialReagents/SolventsTemperatureTimeProductYield
15-fluoro-2-methylbenzoic acidConc. H2SO4, HNO3--5-fluoro-2-methyl-3-nitrobenzoic acid-
25-fluoro-2-methyl-3-nitrobenzoic acidMethanol, SOCl2Reflux16 hmethyl 5-fluoro-2-methyl-3-nitrobenzoate-
3methyl 5-fluoro-2-methyl-3-nitrobenzoateNBS, BPO, CCl4RefluxOvernightmethyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate94%
4methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate1,4-dioxane, WaterReflux4 daysThis compound79%

Characterization Data

The final product, this compound, can be characterized by the following methods:

  • ¹H-NMR (400 MHz, CDCl₃): δ (ppm): 5.74 (s, 2H), 7.97-7.98 (dd, 1H), 8.24-8.27 (dd, 1H).[2][3]

  • LC-MS (ESI) m/z: 198 (M+1)⁺.[2][3]

Experimental Workflow

Synthesis_Workflow Start 5-fluoro-2-methylbenzoic acid Nitration Nitration Start->Nitration H₂SO₄, HNO₃ Intermediate1 5-fluoro-2-methyl-3-nitrobenzoic acid Nitration->Intermediate1 Esterification Esterification Intermediate1->Esterification MeOH, SOCl₂ Intermediate2 methyl 5-fluoro-2-methyl-3-nitrobenzoate Esterification->Intermediate2 Bromination Bromination Intermediate2->Bromination NBS, BPO, CCl₄ Intermediate3 methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate Bromination->Intermediate3 Cyclization Cyclization Intermediate3->Cyclization 1,4-dioxane, H₂O Purification Purification (Column Chromatography) Cyclization->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one as a Key Precursor in Talazoparib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-fluoro-4-nitroisobenzofuran-1(3H)-one as a critical starting material in the synthesis of talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor.

Introduction

Talazoparib (BMN-673) is a highly effective PARP inhibitor used in the treatment of certain types of cancer, particularly those with BRCA mutations.[1][2] The synthesis of this complex molecule relies on the strategic use of key building blocks, with this compound serving as a pivotal precursor.[3] This intermediate contains the essential fluorinated phthalide core and a nitro group that can be readily converted to an amine, facilitating the construction of the final pyridophthalazinone scaffold of talazoparib. The fluorine atom enhances metabolic stability and lipophilicity, while the nitro group is a versatile handle for further chemical transformations.[3][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 5-fluoro-2-methylbenzoic acid.[5] The key steps involve nitration, esterification, bromination, and subsequent cyclization. A general synthetic workflow is depicted below.

SynthesisWorkflow A 5-Fluoro-2-methylbenzoic acid B Methyl 5-fluoro-2-methyl-3-nitrobenzoate A->B Nitration & Esterification C Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate B->C Bromination D This compound C->D Cyclization

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis starting from methyl 5-fluoro-2-methyl-3-nitrobenzoate.

1. Bromination of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

  • Reactants:

    • Methyl 5-fluoro-2-methyl-3-nitrobenzoate

    • N-bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO)

    • Carbon tetrachloride (CCl4)

  • Procedure:

    • Combine methyl 5-fluoro-2-methyl-3-nitrobenzoate, N-bromosuccinimide (1.2 eq), and benzoyl peroxide (0.1 eq) in carbon tetrachloride.[6]

    • Heat the mixture to reflux and stir overnight.[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate (15:1) mobile phase.[6]

    • Upon completion, cool the reaction mixture and add water.[6]

    • Remove the carbon tetrachloride by distillation under reduced pressure.[6]

    • Extract the aqueous residue with dichloromethane (3x).[6]

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.[6]

2. Cyclization to this compound

  • Reactants:

    • Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

    • 1,4-Dioxane

    • Water

  • Procedure:

    • Dissolve the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate in a mixture of 1,4-dioxane and water (4:1 v/v).[5][6]

    • Heat the solution to reflux for 4 days.[5][6]

    • Monitor the reaction by TLC (petroleum ether/ethyl acetate = 15:1).[6]

    • After completion, remove the 1,4-dioxane by distillation under reduced pressure.[6]

    • Extract the residue with ethyl acetate (4x).[6]

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate.[6]

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of petroleum ether to petroleum ether/ethyl acetate = 5:1) to afford this compound as a white solid.[5][6]

ParameterValueReference
Yield of Bromination 94%[5][6]
Yield of Cyclization 79%[5][6]
1H-NMR (400 MHz, CDCl3) δ (ppm) 5.74 (s, 2H), 7.97-7.98 (dd, 1H), 8.24-8.27 (dd, 1H)[5][6]
LC-MS (ESI) m/z 198 (M+1)+[5][6]

Conversion to Talazoparib Intermediate

The subsequent step in the synthesis of talazoparib involves the reduction of the nitro group of this compound to an amino group, yielding 4-amino-6-fluoroisobenzofuran-1(3H)-one. This intermediate is then reacted with other building blocks to construct the final drug molecule.

TalazoparibSynthesis A 6-Fluoro-4-nitroisobenzofuran- 1(3H)-one B 4-Amino-6-fluoroisobenzofuran- 1(3H)-one A->B Reduction (e.g., SnCl2, HCl) C Intermediate Schiff Base B->C Condensation with 4-fluorobenzaldehyde D Talazoparib Core Structure C->D Further cyclization and functionalization E Talazoparib D->E Final step(s)

Caption: Key steps in the synthesis of Talazoparib from the precursor.

Experimental Protocol: Reduction of this compound
  • Reactants:

    • This compound

    • Tin(II) chloride (SnCl2)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Suspend this compound in a suitable solvent such as ethanol or ethyl acetate.

    • Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise at room temperature.[7]

    • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is basic.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-amino-6-fluoroisobenzofuran-1(3H)-one.

Mechanism of Action of Talazoparib: PARP Inhibition

Talazoparib exerts its anticancer effects by inhibiting the poly(ADP-ribose) polymerase (PARP) enzyme, which plays a crucial role in DNA single-strand break repair.[1][2] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibition of PARP leads to an accumulation of single-strand breaks, which, during DNA replication, are converted into double-strand breaks. The inability to repair these double-strand breaks results in genomic instability and cell death, a concept known as synthetic lethality.

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_Repair DNA Repair cluster_Inhibition PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair PARP->BER recruits repair proteins Trapped_PARP Trapped PARP-DNA Complex Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break (DSB) Replication->DSB HRR Homologous Recombination Repair (BRCA-proficient) DSB->HRR HRR->Cell_Survival Talazoparib Talazoparib Talazoparib->PARP inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB_Accumulation DSB Accumulation Replication_Fork_Collapse->DSB_Accumulation Apoptosis Cell Death (Apoptosis) DSB_Accumulation->Apoptosis in BRCA-deficient cells

Caption: Simplified signaling pathway of PARP inhibition by Talazoparib.

Conclusion

This compound is a crucial and versatile precursor in the synthesis of talazoparib. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, facilitating the efficient and reproducible synthesis of this important anticancer agent. The unique structural features of this intermediate underscore its significance in the construction of complex and biologically active molecules.

References

Applications of Fluorinated Isobenzofuranones in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Isobenzofuranones, also known as phthalides, are a class of bicyclic lactones found in various natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antidepressant, and antimicrobial effects.[3][4][5] The fusion of these two pillars—the isobenzofuranone core and fluorine substitution—presents a promising avenue for the development of novel therapeutic agents.

This document provides detailed application notes on the emerging use of fluorinated isobenzofuranones in medicinal chemistry, with a focus on their synthesis and biological evaluation. It includes structured data for representative compounds and detailed experimental protocols to guide researchers in this field.

Therapeutic Applications and Biological Activity

Fluorinated isobenzofuranones are being explored for various therapeutic applications, primarily leveraging the established bioactivities of the parent isobenzofuranone scaffold with the pharmacokinetic advantages conferred by fluorination. Key areas of investigation include their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Certain fluorine-substituted phthalides have demonstrated promising activity against pathogenic bacteria and fungi. The introduction of fluorine atoms can enhance the antimicrobial potency of the isobenzofuranone core.

Data Presentation: Antimicrobial Activity of Fluorinated Isobenzofuranones

Compound IDStructureTarget OrganismActivity (MIC, µg/mL)Reference
FI-1 3,3-bis(4-fluorophenyl)isobenzofuran-1(3H)-oneStaphylococcus aureusNot explicitly quantified, but showed activity.[6]
Escherichia coliNot explicitly quantified, but showed activity.[6]
Candida albicansNot explicitly quantified, but showed activity.[6]
FI-2 3-(4-fluorophenyl)-3-phenylisobenzofuran-1(3H)-oneStaphylococcus aureusNot explicitly quantified, but showed activity.[6]
Escherichia coliNot explicitly quantified, but showed activity.[6]
Candida albicansNot explicitly quantified, but showed activity.[6]

Note: The referenced study confirmed antimicrobial activity but did not provide specific Minimum Inhibitory Concentration (MIC) values. The table reflects the reported activity. Further quantitative studies are warranted.

Anticancer Activity

While specific quantitative data for the anticancer activity of fluorinated isobenzofuranones is still emerging, the non-fluorinated parent compounds have shown significant cytotoxicity against various cancer cell lines.[3][7] It is hypothesized that fluorination can improve the drug-like properties of these cytotoxic agents, leading to enhanced efficacy in vivo.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of fluorinated isobenzofuranones.

Synthesis of Fluorinated Isobenzofuranones

A general and efficient method for the synthesis of 3,3-diaryl-substituted fluorinated isobenzofuranones involves the condensation of a γ-keto acid with a fluorinated aromatic compound in the presence of a strong acid catalyst.[6]

Protocol: Synthesis of 3,3-bis(4-fluorophenyl)isobenzofuran-1(3H)-one

Materials:

  • 2-(4-fluorobenzoyl)benzoic acid

  • Fluorobenzene

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine solution

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-(4-fluorobenzoyl)benzoic acid (1 mmol) in fluorobenzene (10 mL), add a catalytic amount of concentrated sulfuric acid (0.2 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 3,3-bis(4-fluorophenyl)isobenzofuran-1(3H)-one.

  • Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Biological Assays

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of fluorinated isobenzofuranones against bacteria and fungi.[4][8]

Materials:

  • Fluorinated isobenzofuranone compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Compound Dilution: Prepare a stock solution of the fluorinated isobenzofuranone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[6]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated isobenzofuranone compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated isobenzofuranone for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial biological screening of fluorinated isobenzofuranones.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_development Lead Optimization start Starting Materials (e.g., 2-fluorobenzoylbenzoic acid, fluorobenzene) reaction Condensation Reaction (Acid Catalysis) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (Broth Microdilution) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (MTT Assay) characterization->cytotoxicity data_analysis Data Analysis (MIC, IC50) antimicrobial->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: General workflow for synthesis and screening of fluorinated isobenzofuranones.

Potential Mechanism of Antimicrobial Action

While the exact mechanism of antimicrobial action for fluorinated isobenzofuranones is yet to be fully elucidated, it is hypothesized to involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes.

G compound Fluorinated Isobenzofuranone membrane Microbial Cell Membrane compound->membrane Interaction enzyme Essential Enzymes compound->enzyme Binding disruption Membrane Disruption & Increased Permeability membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition death Cell Death disruption->death inhibition->death

Caption: Hypothesized antimicrobial mechanism of fluorinated isobenzofuranones.

References

Application Notes and Protocols for the Synthesis of Isobenzofuranones via Bromination and Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a significant class of bicyclic lactones. They form the core structure of many biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties. The synthesis of the isobenzofuranone scaffold is, therefore, a key focus for organic and medicinal chemists. This document provides detailed protocols for a two-step synthesis of isobenzofuranones, commencing with the bromination of 2-methylbenzoic acid derivatives, followed by a cyclization reaction to yield the desired lactone.

Method 1: Bromination of 2-Methylbenzoic Acid

This protocol details the electrophilic bromination of 2-methylbenzoic acid, a common starting material for the synthesis of various substituted isobenzofuranones.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, add 2-methylbenzoic acid (10.00 g, 73.45 mmol, 1.0 equivalent) to concentrated sulfuric acid (15 mL) at room temperature.

  • Addition of Bromine: Cool the mixture in an ice bath. Slowly add bromine (17.6 g, 110.14 mmol, 1.5 equivalents) dropwise over a period of 10 minutes, ensuring the temperature is maintained.

  • Reaction: Stir the reaction mixture at 25 °C for 20 hours.

  • Work-up: Pour the reaction solution into ice water (60 mL). The precipitated solid is then collected by filtration.

  • Purification: Wash the solid with water (20 mL) and then air-dry it at 60 °C overnight to obtain the bromo compound. Further purification can be achieved by recrystallization from ethanol.[1]

Method 2: Domino One-Pot Cyclization of o-Bromobenzyl Alcohols

This protocol describes an efficient copper-catalyzed domino one-pot strategy for the synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. This method is environmentally friendly, utilizing water as a solvent.[2]

Experimental Protocol:

  • Prerequisite: The brominated carboxylic acid from Method 1 must first be reduced to the corresponding o-bromobenzyl alcohol. Standard reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for this transformation.

  • Reaction Setup: In a reaction vessel, combine the o-bromobenzyl alcohol, CuI as the catalyst, and imidazole as the ligand in water.

  • Cyanation: Introduce potassium hexacyanoferrate(II) as a non-toxic cyanide source.[2]

  • Reaction: The reaction proceeds through a domino sequence of [Cu]-catalyzed intermolecular cyanation, in situ intramolecular nucleophilic attack, and hydrolysis.

  • Work-up and Purification: Upon completion of the reaction, the product is extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to yield the isobenzofuran-1(3H)-one.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of isobenzofuranones.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Bromination 2-Methylbenzoic AcidBromine, Conc. H2SO4-2520~97 (crude)
Cyclization o-Bromobenzyl AlcoholsCuI, Imidazole, K4[Fe(CN)6]WaterOptimized-up to 96

Visualizations

Experimental Workflow

G cluster_0 Step 1: Bromination cluster_1 Intermediate Step cluster_2 Step 2: Cyclization start 2-Methylbenzoic Acid bromination Bromination (Br2, H2SO4) start->bromination workup1 Work-up & Purification bromination->workup1 intermediate1 5-Bromo-2-methylbenzoic Acid workup1->intermediate1 reduction Reduction (e.g., LiAlH4) intermediate1->reduction intermediate2 (2-(Bromomethyl)phenyl)methanol reduction->intermediate2 cyclization Domino Cyclization (CuI, Imidazole, K4[Fe(CN)6], H2O) intermediate2->cyclization workup2 Work-up & Purification cyclization->workup2 product Isobenzofuran-1(3H)-one workup2->product

Caption: Experimental workflow for the synthesis of isobenzofuranone.

Reaction Pathway

G A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B + Br2, H2SO4 C (5-Bromo-2-methylphenyl)methanol B->C Reduction D Isobenzofuran-1(3H)-one C->D Cu-catalyzed Cyclization

Caption: Chemical reaction pathway for isobenzofuranone synthesis.

References

Application Notes and Protocols for 6-Fluoro-4-nitroisobenzofuran-1(3H)-one as a PARP Inhibitor Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs). The inhibition of PARP has emerged as a successful therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, provides a targeted approach to cancer therapy.

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a key chemical building block for the synthesis of novel PARP inhibitors. Its structure allows for facile chemical modification to generate potent and selective inhibitors. This document provides detailed application notes and protocols for the use of this building block in the synthesis and evaluation of new PARP inhibitors.

Chemical Properties of this compound

PropertyValue
CAS Number 1207453-90-4
Molecular Formula C₈H₄FNO₄
Molecular Weight 197.12 g/mol
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in DMSO, DMF, and other common organic solvents

Synthetic Pathway for PARP Inhibitors

The synthesis of PARP inhibitors from this compound typically involves a two-step process:

  • Reduction of the nitro group: The nitro group is reduced to a primary amine, yielding 4-Amino-6-fluoroisobenzofuran-1(3H)-one. This intermediate is the key pharmacophore that will be further functionalized.

  • Amide coupling: The resulting amine is coupled with a variety of carboxylic acids or their activated derivatives to introduce diverse functionalities that can interact with the PARP active site and modulate the inhibitor's potency and selectivity.

G A This compound B Reduction (e.g., Fe/NH4Cl or H2/Pd-C) A->B C 4-Amino-6-fluoroisobenzofuran-1(3H)-one B->C D Amide Coupling (e.g., with a substituted benzoic acid using EDC/HOBt) C->D E Final PARP Inhibitor D->E

Synthetic workflow for PARP inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-6-fluoroisobenzofuran-1(3H)-one

This protocol describes the reduction of the nitro group of the starting material.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Amino-6-fluoroisobenzofuran-1(3H)-one as a solid.

Protocol 2: Synthesis of a Representative PARP Inhibitor via Amide Coupling

This protocol provides a general method for the amide coupling of the amino intermediate with a substituted benzoic acid.

Materials:

  • 4-Amino-6-fluoroisobenzofuran-1(3H)-one

  • Substituted benzoic acid (e.g., 4-(piperidine-1-carbonyl)benzoic acid) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a solution of the substituted benzoic acid in DMF, add EDC·HCl and HOBt. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of 4-Amino-6-fluoroisobenzofuran-1(3H)-one and DIPEA in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the final PARP inhibitor.

G cluster_synthesis Synthesis Workflow cluster_evaluation Evaluation Workflow A Start with This compound B Reduce Nitro Group (Protocol 1) A->B C Isolate 4-Amino-6-fluoroisobenzofuran-1(3H)-one B->C D Amide Coupling with Substituted Carboxylic Acid (Protocol 2) C->D E Purify Final PARP Inhibitor D->E F Enzymatic Assay (Protocol 3) E->F Test Compound H Cell-Based Assay (Protocol 4) E->H Test Compound G Determine PARP1/2 IC50 F->G I Determine Cellular IC50 (e.g., in BRCA-mutant cells) H->I

Experimental workflow from synthesis to evaluation.
Protocol 3: In Vitro PARP-1/PARP-2 Enzymatic Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against PARP-1 and PARP-2 enzymes.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • Histones (or other suitable protein substrate)

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • Biotinylated NAD⁺

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White, opaque 96-well plates

  • Synthesized PARP inhibitor and a known control (e.g., Olaparib)

  • Plate reader capable of measuring luminescence

Procedure:

  • Coat the 96-well plate with histones and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the synthesized inhibitor and the control inhibitor in assay buffer.

  • In each well, add the assay buffer, activated DNA, and the inhibitor solution.

  • Initiate the reaction by adding a mixture of the PARP enzyme and biotinylated NAD⁺.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate again.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol 4: Cell-Based PARP Inhibition Assay (Cell Viability)

This protocol is designed to assess the cytotoxic effects of the synthesized PARP inhibitor, particularly in cancer cell lines with BRCA mutations.

Materials:

  • BRCA-mutant cancer cell line (e.g., MDA-MB-436, CAPAN-1) and a BRCA-proficient control cell line.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Synthesized PARP inhibitor and a known control (e.g., Olaparib).

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®).

  • 96-well clear-bottom black plates.

  • Plate reader capable of measuring fluorescence or luminescence.

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized inhibitor and the control inhibitor in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors.

  • Incubate the cells for 72-96 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the fluorescence or luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control cells (100% viability) and determine the IC₅₀ value by plotting the percent viability against the log of the inhibitor concentration.

Data Presentation

The following tables show representative data for potent PARP inhibitors. The synthesized compounds using this compound as a building block are expected to exhibit similar activities.

Table 1: Representative In Vitro Enzymatic Inhibition Data

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (PARP-2/PARP-1)
Olaparib (Control)1.50.80.53
Rucaparib (Control)1.20.60.50
Representative Compound 1 2.1 1.0 0.48
Representative Compound 2 0.9 0.5 0.56

Table 2: Representative Cell-Based Viability Data

CompoundCell Line (BRCA status)IC₅₀ (µM)
Olaparib (Control)MDA-MB-436 (BRCA1 mutant)0.01
Olaparib (Control)CAPAN-1 (BRCA2 mutant)0.005
Representative Compound 1 MDA-MB-436 (BRCA1 mutant) 0.015
Representative Compound 1 CAPAN-1 (BRCA2 mutant) 0.008
Representative Compound 2 MDA-MB-436 (BRCA1 mutant) 0.009
Representative Compound 2 CAPAN-1 (BRCA2 mutant) 0.004

PARP Signaling Pathway and Mechanism of Action

PARP enzymes are activated by DNA single-strand breaks. Activated PARP cleaves NAD⁺ into nicotinamide and ADP-ribose, and then polymerizes ADP-ribose units onto itself and other nuclear proteins, forming poly(ADP-ribose) (PAR) chains. These PAR chains recruit other DNA repair proteins to the site of damage. PARP inhibitors block this process, leading to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), these double-strand breaks cannot be repaired, leading to cell death.

G cluster_pathway PARP Signaling Pathway cluster_inhibition Mechanism of PARP Inhibition A DNA Single-Strand Break B PARP Activation A->B D PAR Polymerization B->D H PARP Trapping on DNA B->H C NAD+ C->D E Recruitment of DNA Repair Proteins D->E F DNA Repair E->F G PARP Inhibitor G->B Inhibits G->H Induces I Accumulation of Single-Strand Breaks H->I J Replication Fork Collapse I->J K Double-Strand Breaks J->K L Cell Death in BRCA-deficient cells K->L

PARP signaling pathway and mechanism of inhibition.

Application Notes and Protocols for the Selective Reduction of a Nitro Group on the Isobenzofuranone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry.[1][2] Aminoisobenzofuranones are valuable intermediates for the synthesis of a wide range of biologically active molecules. The primary challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the labile lactone (cyclic ester) functionality of the isobenzofuranone ring.[3] This document provides detailed protocols for several reliable methods to achieve this selective transformation and offers guidance on choosing the appropriate conditions.

General Considerations for Selective Nitro Group Reduction

The selection of a reducing agent is critical to ensure the integrity of the isobenzofuranone lactone ring. While powerful reducing agents like lithium aluminum hydride can reduce both nitro groups and esters, they are unsuitable for this transformation.[4] The methods outlined below are known for their high chemoselectivity for the nitro group in the presence of other reducible functionalities.[3][4]

The most common and effective strategies include:

  • Catalytic Hydrogenation: This is often the cleanest and most efficient method, utilizing catalysts like palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[1][4] It is generally selective, but catalyst choice can be important to prevent side reactions like dehalogenation if other sensitive groups are present.[4]

  • Metal/Acid Reductions: Classic methods using metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium are robust, cost-effective, and highly selective for the nitro group.[3][5]

  • Metal Salt Reductions: Reagents like tin(II) chloride (SnCl₂) are particularly mild and effective for the selective reduction of nitro groups in the presence of carbonyls and esters.[3][4]

Comparative Data of Reduction Methods

The following table summarizes typical reaction conditions and outcomes for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities. The specific yields for a nitroisobenzofuranone substrate may require optimization but are expected to be in the ranges cited.

MethodReagents & ConditionsTypical Reaction TimeTypical Yield (%)Key Advantages
Catalytic Hydrogenation H₂ (1 atm or higher), 10% Pd/C (5-10 mol%), Solvent (MeOH or EtOH), Room Temp.[2]2-12 hours90-99High yield, clean reaction, easy product isolation by catalyst filtration.[1]
Tin(II) Chloride SnCl₂·2H₂O (4-5 equiv.), Solvent (EtOH or EtOAc), Reflux (70-80 °C).[3]1-3 hours85-95Very mild, excellent selectivity for nitro groups over esters and carbonyls.[3][4]
Iron/Acid Fe powder (3-5 equiv.), NH₄Cl or HCl/AcOH, Solvent (H₂O/EtOH), Reflux.[3][5]1-4 hours80-95Cost-effective, robust, and environmentally benign.
Zinc/Acid Zn dust (3-5 equiv.), Acetic Acid (AcOH), Room Temp to 50 °C.[4]2-6 hours80-90Mild conditions, good for substrates sensitive to stronger acids.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard and highly efficient method for the reduction of a nitroisobenzofuranone using catalytic hydrogenation.[2]

Materials:

  • Nitroisobenzofuranone substrate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the nitroisobenzofuranone substrate (1 equivalent) in methanol or ethanol (typically 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (5-10 mol % by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. For lab-scale reactions, a hydrogen-filled balloon is often sufficient.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude amino-isobenzofuranone, which can be purified further if necessary.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Nitroisobenzofuranone in Solvent (MeOH/EtOH) B Add Pd/C Catalyst (5-10 mol%) A->B C Seal Flask, Evacuate, and Fill with H₂ Gas B->C D Stir Vigorously at Room Temperature C->D E Monitor by TLC D->E F Purge with Inert Gas E->F Reaction Complete G Filter Through Diatomaceous Earth F->G H Concentrate Filtrate Under Reduced Pressure G->H I Purify Product (if necessary) H->I

Caption: Workflow for catalytic hydrogenation of nitroisobenzofuranone.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This method is highly effective for substrates with acid-sensitive groups, although the lactone in isobenzofuranone is generally stable under these conditions. It offers excellent chemoselectivity.[3]

Materials:

  • Nitroisobenzofuranone substrate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the nitroisobenzofuranone substrate (1 equivalent) and dissolve it in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) under an inert atmosphere.

  • Monitor the reaction by TLC. Once the starting material is consumed (typically 1-3 hours), allow the reaction to cool to room temperature.

  • Pour the cooled reaction mixture into ice water.

  • Carefully neutralize the mixture by adding 5% aqueous NaHCO₃ or NaOH with stirring until the pH is basic (pH 7-8). This will precipitate tin salts.

  • Extract the product from the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product for further purification.

Visualization of Chemical Transformation and Decision Logic

The following diagrams illustrate the general chemical reaction and a decision-making process for selecting a suitable reduction method.

Caption: General scheme for nitroisobenzofuranone reduction.

G Start Select Reduction Method for Nitroisobenzofuranone Check_Lactone Is the lactone ring the only reducible group (besides NO₂)? Start->Check_Lactone Method_H2 Catalytic Hydrogenation (H₂/Pd-C) - Clean & High Yielding Check_Lactone->Method_H2 Yes Check_Halogen Are halogens (Cl, Br, I) present on the aromatic ring? Check_Lactone->Check_Halogen No Method_SnCl2 Tin(II) Chloride (SnCl₂) - Mild & Selective Method_Fe Iron/Acid (Fe/HCl) - Cost-Effective & Robust Avoid_H2 Consider SnCl₂ or Fe/HCl to avoid potential dehalogenation with Pd/C. Check_Halogen->Avoid_H2 Yes Proceed_H2 Standard methods (H₂/Pd-C, SnCl₂, Fe/HCl) are generally suitable. Check_Halogen->Proceed_H2 No

Caption: Decision workflow for selecting a selective reduction method.

References

Purification of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one via column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one via Column Chromatography

Abstract

This application note provides a detailed protocol for the purification of this compound, a key organic intermediate in pharmaceutical synthesis, particularly in the development of PARP inhibitors.[1][2][3] The described method utilizes normal-phase column chromatography with a silica gel stationary phase and a gradient elution system of petroleum ether and ethyl acetate. This protocol is designed to yield a high-purity product, suitable for subsequent synthetic steps and research applications.

1. Introduction

This compound (CAS No. 1207453-90-4) is a vital building block in medicinal chemistry.[1] Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities.[4][5] Achieving high purity of this intermediate is critical for the success of subsequent reactions and the overall quality of the final active pharmaceutical ingredient. Column chromatography is a robust and widely used technique for the purification of such organic compounds, separating components based on their differential adsorption to a stationary phase.[6][7] This document outlines a validated method for the purification of this compound using silica gel column chromatography.

2. Principle of Separation

The purification is based on normal-phase column chromatography. In this technique, a polar stationary phase (silica gel) is used with a non-polar mobile phase.[8][9] The crude sample is loaded onto the column, and as the mobile phase passes through, the components of the mixture are separated. Compounds with higher polarity adsorb more strongly to the silica gel and therefore elute more slowly.[6][10] Less polar compounds have a weaker interaction with the stationary phase and travel through the column more quickly.[10] By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively eluted, resulting in effective separation.

3. Experimental Protocol

This protocol details the step-by-step methodology for the purification of crude this compound.

Materials and Equipment

  • Chemicals & Consumables:

    • Crude this compound

    • Silica Gel (60 Å, 230-400 mesh)[8]

    • Petroleum Ether (ACS Grade)

    • Ethyl Acetate (EtOAc) (ACS Grade)

    • Dichloromethane (DCM) (for sample loading)

    • Silica gel TLC plates (with UV254 indicator)

    • Glass chromatography column

    • Collection flasks or test tubes

    • Cotton or glass wool

  • Equipment:

    • Fume hood

    • Rotary evaporator

    • TLC developing chamber

    • UV lamp for TLC visualization

    • Beakers, Erlenmeyer flasks, and graduated cylinders

    • Pasteur pipettes

Detailed Methodology

Step 1: Thin-Layer Chromatography (TLC) Analysis Before performing column chromatography, it is essential to determine the optimal mobile phase composition by analyzing the crude mixture with TLC.

  • Prepare several TLC chambers with different ratios of petroleum ether to ethyl acetate (e.g., 15:1, 10:1, 5:1).[4][5]

  • Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.

  • Spot the dissolved sample onto TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

Step 2: Column Packing (Wet Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.[7] Add a thin layer of sand.

  • In a beaker, prepare a slurry by mixing silica gel with petroleum ether. The amount of silica gel should be about 20-50 times the weight of the crude sample.[7]

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.

  • Once the silica has settled, add another thin layer of sand on top to protect the surface.[8]

  • Drain the excess solvent until the liquid level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [8]

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

  • Alternatively, create a slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column. This "dry loading" method often results in better separation.

  • Carefully add the sample solution or dry-loaded silica to the top of the column using a pipette.

  • Drain the solvent until the sample has fully entered the packed bed.

Step 4: Elution and Fraction Collection

  • Begin the elution process by carefully adding petroleum ether to the column.

  • Gradually increase the polarity of the mobile phase by progressively adding more ethyl acetate to the petroleum ether. A suggested gradient is to start with 100% petroleum ether and slowly move towards a 5:1 petroleum ether/ethyl acetate mixture.[4][5]

  • Collect the eluent in a series of labeled test tubes or flasks.

Step 5: Monitoring Fractions

  • Spot samples from each collected fraction onto TLC plates.

  • Develop the TLC plates using the solvent system determined in Step 1.

  • Identify the fractions containing the pure product by comparing them to the crude sample TLC.

Step 6: Product Isolation

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting purified product should be a white solid.[4][5]

  • Confirm the structure and purity of the final product using analytical techniques such as ¹H-NMR and LC-MS.[4][5]

4. Data Presentation

The following table summarizes the typical parameters and expected results for the purification process.

ParameterSpecification / ValueReference
Stationary Phase Silica Gel (60 Å, 230-400 mesh)[8]
Mobile Phase System Gradient: Petroleum Ether to Petroleum Ether/EtOAc (5:1)[4][5]
Compound Name This compound
Molecular Formula C₈H₄FNO₄[2][11]
Molecular Weight 197.12 g/mol [11]
Appearance (Crude) Brown oil / solid[5]
Appearance (Purified) White solid[4][5]
Expected Yield ~79% (dependent on crude purity)[4][5]
Purity (Post-Column) ≥98%[11]
Analytical Confirmation ¹H-NMR, LC-MS[4][5]

5. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow Crude Crude Product (this compound) TLC_Analysis 1. TLC Analysis (Optimize Mobile Phase) Crude->TLC_Analysis Analyze Column_Packing 2. Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Inform Sample_Loading 3. Sample Loading (Wet or Dry Method) Column_Packing->Sample_Loading Elution 4. Gradient Elution (Petroleum Ether -> EtOAc) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis by TLC Fraction_Collection->Fraction_Analysis Pooling 7. Combine Pure Fractions Fraction_Analysis->Pooling Identify Pure Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Purified Product (White Solid, Purity ≥98%) Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

6. Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • The solvents used (petroleum ether, ethyl acetate, dichloromethane) are flammable and volatile. Avoid open flames and sources of ignition.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.[12]

References

Analytical techniques for characterizing 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analytical Characterization of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Abstract

This document provides detailed application notes and protocols for the analytical characterization of this compound (CAS No. 1207453-90-4), a key intermediate in pharmaceutical synthesis, particularly for poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] The protocols herein describe the use of spectroscopic and chromatographic techniques to confirm the identity, purity, and structural integrity of the compound. This guide is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a sophisticated fine chemical with the molecular formula C₈H₄FNO₄ and a molecular weight of 197.12 g/mol .[1][3] Its structure, featuring an isobenzofuranone core with both a fluorine atom and a nitro group, makes it a versatile building block in medicinal chemistry. The fluorine substituent can enhance metabolic stability and cell permeability, while the nitro group serves as a key functional handle for further chemical modifications, such as reduction to an amine to produce 4-Amino-6-fluoroisobenzofuran-1(3H)-one.[1][4] Given its role as a precursor to potent oncology drugs like talazoparib, rigorous analytical characterization is essential to ensure the quality and consistency of the final active pharmaceutical ingredient (API).[2]

This application note details standard analytical methods for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC).

G cluster_synthesis Synthesis & Precursors cluster_intermediate Target Compound cluster_transformation Key Transformation cluster_application Application Start 5-Fluoro-2-methylbenzoic acid Target 6-Fluoro-4-nitro- isobenzofuran-1(3H)-one Start->Target Multi-step Synthesis Amine 4-Amino-6-fluoro- isobenzofuran-1(3H)-one Target->Amine Nitro Group Reduction API PARP Inhibitors (e.g., Talazoparib) Amine->API Further Functionalization

Caption: Logical workflow from starting material to final application.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information about the chemical environment of hydrogen (¹H) and fluorine (¹⁹F) atoms within the molecule.[1]

Quantitative Data: ¹H-NMR

The following table summarizes the experimental ¹H-NMR data obtained in a CDCl₃ solvent at 400 MHz.[1][5][6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.74Singlet (s)2HMethylene protons (-OCH₂-)
7.97 - 7.98Doublet of Doublets (dd)1HAromatic Proton
8.24 - 8.27Doublet of Doublets (dd)1HAromatic Proton

Experimental Protocol: ¹H-NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (Example):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 1.0 seconds.

    • Acquisition Time: ~4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS peak at 0.00 ppm. Integrate all signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[1]

Quantitative Data: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in positive mode confirms the molecular weight.[1][5][6]

ParameterValue
Molecular FormulaC₈H₄FNO₄
Molecular Weight197.12 g/mol
Ionization ModeESI, Positive
Observed Ion (m/z)198 [M+1]⁺

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as acetonitrile or methanol. Dilute to a final concentration of 10-20 µg/mL.

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions (Example):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

Chromatographic Characterization

Chromatographic methods are employed to assess the purity of the compound and monitor reaction progress.

G cluster_workflow General Analytical Workflow Sample Compound Sample (this compound) Purity Purity Assessment Sample->Purity Identity Identity & Structure Confirmation Sample->Identity TLC TLC Purity->TLC HPLC HPLC/UPLC Purity->HPLC NMR NMR (¹H, ¹³C, ¹⁹F) Identity->NMR MS Mass Spectrometry Identity->MS IR FTIR Spectroscopy Identity->IR Report Final Report & Certificate of Analysis TLC->Report HPLC->Report NMR->Report MS->Report IR->Report

Caption: General workflow for analytical characterization.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of synthesis reactions and for preliminary purity checks.[5][6]

Quantitative Data: TLC

ParameterValue
Stationary PhaseSilica Gel 60 F₂₅₄
Mobile PhasePetroleum Ether : Ethyl Acetate (EtOAc) = 15:1 (v/v)
VisualizationUV light (254 nm)

Experimental Protocol: TLC

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate approximately 1 cm from the bottom edge.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase (Petroleum Ether:EtOAc = 15:1). Ensure the solvent level is below the spotting line. Allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Calculation: Calculate the Retention Factor (Rƒ) value for each spot if necessary.

Physicochemical Properties

A summary of known and computationally predicted physical and chemical properties is provided below.

PropertyValueSource
Physical State White SolidExperimental[5][6]
Molecular Formula C₈H₄FNO₄-[3]
Molecular Weight 197.12-[3]
Boiling Point 414.9 °C at 760 mmHgPredicted[7][8]
Topological Polar Surface Area (TPSA) 69.44 ŲComputational[3]
LogP 1.4043Computational[3]

Safety and Handling

This compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Store the compound in a tightly sealed container in a dry, room-temperature environment.[7][9] For detailed safety information, consult the Safety Data Sheet (SDS).

References

Application Note: High-Fidelity Structural and Purity Analysis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one using ¹H-NMR and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a key heterocyclic intermediate in medicinal chemistry, notably appearing as a reactant in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of compounds investigated as anti-cancer agents[1][2]. The precise structural confirmation and purity assessment of this molecule are critical for ensuring the validity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides detailed, field-proven protocols for the comprehensive analysis of this compound using two orthogonal and powerful analytical techniques: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for unambiguous structural elucidation and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity purity profiling and mass verification. The methodologies are designed for researchers, analytical scientists, and drug development professionals, with a focus on the causal reasoning behind experimental choices to ensure robust, reproducible, and trustworthy results.

Introduction: The Analytical Imperative

The isobenzofuranone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities[3]. The introduction of a fluorine atom and a nitro group onto this scaffold, as in this compound, significantly modulates its electronic properties and reactivity. Fluorine can enhance metabolic stability and binding affinity, while the nitro group is a versatile chemical handle for further functionalization, such as reduction to an amine[2].

Given its role as a critical building block, verifying the identity and purity of this compound is non-negotiable. ¹H-NMR spectroscopy provides an unparalleled view of the molecule's proton framework, confirming atom connectivity and stereochemistry[4][5]. LC-MS complements this by separating the target compound from impurities with high resolution and providing precise mass-to-charge ratio data, which serves as a definitive confirmation of its elemental composition[6][7].

Physicochemical Properties

A summary of the key properties for the target analyte is presented below.

PropertyValueSource(s)
IUPAC Name This compound[8]
CAS Number 1207453-90-4[9]
Molecular Formula C₈H₄FNO₄[1][9]
Molecular Weight 197.12 g/mol [8][9]
Appearance Solid[8]
Structure Chemical Structure

¹H-NMR Spectroscopic Analysis for Structural Elucidation

Principle and Rationale

¹H-NMR spectroscopy is the gold standard for the structural analysis of organic molecules in solution[10][11]. It relies on the principle that protons in different chemical environments within a molecule resonate at distinct frequencies when placed in a strong magnetic field[4]. For this compound, we expect to observe signals for three distinct proton environments: the benzylic methylene protons (-CH₂-) of the lactone ring and the two protons on the aromatic ring.

The chemical shifts (δ) of the aromatic protons are heavily influenced by the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which will significantly "deshield" nearby protons, causing their signals to appear further downfield (at a higher ppm value)[5][12]. Conversely, the fluorine atom (-F), while highly electronegative, can donate electron density via resonance, influencing the shielding of ortho and para protons[12]. Furthermore, the fluorine atom will cause splitting of the signals from nearby protons through scalar coupling (J-coupling), providing critical connectivity information[13][14].

Predicted ¹H-NMR Spectrum and Interpretation

Based on established principles of chemical shifts and coupling constants, the following ¹H-NMR spectrum is predicted for the analyte in DMSO-d₆.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)IntegrationRationale
H₃ (CH₂)~5.50Singlet (s)N/A2HProtons on a benzylic carbon adjacent to an oxygen atom. Appears as a singlet as there are no adjacent protons.
H₅~8.25Doublet of Doublets (dd)JH-H ≈ 8.5 Hz, JH-F ≈ 5.0 Hz1HThis proton is ortho to the fluorine atom and meta to the nitro group. It is deshielded and coupled to both H₇ and the fluorine atom.
H₇~8.10Doublet of Doublets (dd)JH-H ≈ 8.5 Hz, JH-F ≈ 9.0 Hz1HThis proton is meta to the fluorine atom and ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding. It is coupled to H₅ and the fluorine atom.

Note: Predicted values are estimates and may vary based on solvent and instrument conditions[15].

Experimental Protocol
  • Sample Preparation: a. Accurately weigh 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for many polar organic compounds and its residual peak at ~2.50 ppm will not overlap with analyte signals[16]. c. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). d. Vortex the vial until the sample is fully dissolved. e. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup & Acquisition (400 MHz Spectrometer): a. Insert the NMR tube into the spectrometer. b. Lock the field using the deuterium signal from the DMSO-d₆ solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak. d. Set the following acquisition parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse experiment for quantitative 1D spectra.
Spectral Width0 - 12 ppmCovers the full range of expected proton signals for organic molecules.
Acquisition Time (AQ)~3.0 sEnsures adequate resolution of signals and coupling patterns.
Relaxation Delay (D1)5.0 sAllows for full relaxation of protons between scans, crucial for accurate integration.
Number of Scans (NS)16Provides a good signal-to-noise ratio for a sample of this concentration.
  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually to ensure all peaks are in positive, absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the peak multiplicities and measure the coupling constants (J-values).

¹H-NMR Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Analyte dissolve Dissolve in 0.7 mL DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire FID (NS=16, D1=5s) lock->acquire ft Fourier Transform acquire->ft phase Phase & Calibrate (TMS = 0 ppm) ft->phase analyze Integrate & Analyze (δ, J, Multiplicity) phase->analyze report Structural Confirmation analyze->report

Workflow for ¹H-NMR structural elucidation.

LC-MS Analysis for Purity and Identity Confirmation

Principle and Rationale

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in drug development, providing both separation of complex mixtures and highly sensitive detection based on mass-to-charge ratio (m/z)[6][17].

  • Chromatography: A reversed-phase High-Performance Liquid Chromatography (HPLC) method is employed. The analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. A gradient elution, starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic mobile phase, ensures that compounds with varying polarities are effectively separated[18].

  • Mass Spectrometry: Electrospray Ionization (ESI) is the chosen ionization technique due to its suitability for polar, small molecules[7]. Given the presence of the acidic nitro group, ESI in negative ion mode (ESI-) is expected to be highly efficient, generating a deprotonated molecule [M-H]⁻[19][20]. This approach provides high sensitivity and a clean background for nitroaromatic compounds[21][22].

Predicted LC-MS Data
  • Retention: On a standard C18 column, the compound is expected to be well-retained, eluting mid-gradient.

  • Mass Detection (ESI-): The primary ion observed will be the deprotonated molecule [M-H]⁻.

    • Molecular Formula: C₈H₄FNO₄

    • Exact Mass: 197.0124

    • Expected [M-H]⁻ m/z: 196.0052

Experimental Protocol
  • Sample and Mobile Phase Preparation: a. Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile. b. Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of Mobile Phase A and B. c. Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape and ionization efficiency. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • LC Method Parameters (UHPLC System):

ParameterRecommended ValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column offering good resolution and efficiency.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak broadening from injection.
Gradient Time (min)% B
0.010
1.010
5.095
6.095
6.110
8.010
  • MS Method Parameters (Q-TOF or Triple Quadrupole MS):

ParameterRecommended ValueRationale
Ionization Mode ESI Negative (ESI-)Optimal for detecting nitroaromatic compounds.
Mass Range m/z 50 - 500Covers the expected mass of the analyte and potential low-mass fragments.
Capillary Voltage 3.5 kVStandard voltage for stable spray in ESI-.
Gas Temp. 325 °CFacilitates desolvation of ions.
Gas Flow 8 L/minStandard drying gas flow.
Fragmentor Voltage 120 VA moderate voltage to transfer ions without excessive in-source fragmentation.

LC-MS Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection stock Prepare 1 mg/mL Stock in ACN work Dilute to 10 µg/mL in 50:50 A:B stock->work inject Inject 2 µL work->inject separate Gradient Elution on C18 Column inject->separate ionize Ionize (ESI-) separate->ionize detect Detect Ions (m/z 50-500) ionize->detect report Purity & Mass Confirmation detect->report

Workflow for LC-MS purity and identity analysis.

Summary of Expected Analytical Data

The combination of these two techniques provides a comprehensive analytical profile of this compound.

TechniqueParameterExpected ResultConfirmation
¹H-NMR Chemical Shifts (δ)~5.50 (s), ~8.10 (dd), ~8.25 (dd)Confirms distinct proton environments.
Integration2H : 1H : 1HConfirms the relative number of protons.
Coupling (J)H-H and H-F couplings observedConfirms atom connectivity and substitution pattern.
LC-MS Retention Time (RT)Compound-specific RT under defined conditionsProvides purity assessment (% Area).
Mass Spectrum[M-H]⁻ ion at m/z 196.0052 ± 5 ppmConfirms molecular formula and identity.

References

Safe handling and storage procedures for 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one (CAS Number: 1207453-90-4). The information is compiled from available safety data sheets and general knowledge of related chemical compounds.

Compound Identification and Properties

Identifier Value Source
Chemical Name This compound[1][2]
CAS Number 1207453-90-4[1][2]
Molecular Formula C₈H₄FNO₄[2]
Molecular Weight 197.12 g/mol [2]
Physical Form Solid[1]
Purity ≥95% - ≥98% (typical)[1][2]
Storage Temperature Room temperature, in a dry, sealed container[1][2]

Hazard Identification and Safety Precautions

Signal Word: Warning[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Due to the presence of a nitroaromatic group, this compound should be handled with care, as such compounds can have thermal sensitivity.[1][3][4] The fluorinated nature of the molecule also calls for caution, as hazardous decomposition products such as hydrogen fluoride could potentially be generated in a fire.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical to ensure user safety.

Protection Type Specification
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[4]
Body Protection A lab coat is required. For larger quantities or when there is a significant risk of exposure, consider a chemical-resistant apron or suit.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4] If a fume hood is not available, a respirator with an appropriate particulate filter may be necessary.

Experimental Protocols: Safe Handling and Use

General Handling
  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Ensure adequate ventilation in the work area.[4]

  • Ground all equipment when handling larger quantities to prevent static discharge.

  • Avoid contact with skin and eyes.[4]

Weighing and Dispensing
  • Ensure the balance is inside a ventilated enclosure or chemical fume hood.

  • Wear all required PPE.

  • Gently open the container to avoid creating airborne dust.

  • Use a clean spatula to transfer the desired amount of the solid to a tared weighing vessel.

  • Close the container tightly immediately after use.

  • Clean any spills on the balance and surrounding area immediately.

In Case of a Spill
  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Do not allow the spilled material to enter drains.

Storage Procedures

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Keep containers tightly closed to prevent moisture absorption and contamination.[4]

  • Store away from heat, sparks, and open flames.

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Fire Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[4] Firefighters should wear self-contained breathing apparatus.[4]

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment PPE_Check Don PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE_Check Fume_Hood_Check Verify Fume Hood Operation PPE_Check->Fume_Hood_Check Weighing Weigh Compound in Fume Hood Fume_Hood_Check->Weighing Proceed if safe Dispensing Dispense for Experiment Weighing->Dispensing Reaction_Setup Set up Reaction Dispensing->Reaction_Setup Decontamination Decontaminate Glassware & Surfaces Reaction_Setup->Decontamination After experiment Waste_Disposal Dispose of Waste in Labeled Container Decontamination->Waste_Disposal Storage Return Compound to Storage Waste_Disposal->Storage PPE_Removal Remove and Dispose/Clean PPE Storage->PPE_Removal

Caption: Workflow for the safe handling of the compound.

Safety_Precautions_Relationship Logical Relationship of Safety Precautions Compound This compound Hazards Harmful (Swallowed) Irritant (Skin, Eyes, Respiratory) Compound->Hazards possesses Engineering_Controls Chemical Fume Hood Adequate Ventilation Hazards->Engineering_Controls mitigated by PPE Goggles Gloves Lab Coat Hazards->PPE mitigated by Safe_Handling_Practices Avoid Dust Avoid Contact Proper Storage Hazards->Safe_Handling_Practices mitigated by Emergency_Response First Aid Spill Control Fire Extinguishing Hazards->Emergency_Response addressed by

Caption: Relationship between hazards and safety measures.

References

Application Notes and Protocols for 6-Fluoro-4-nitroisobenzofuran-1(3H)-one in Anti-Cancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one as a key intermediate in the development of novel anti-cancer agents. The following sections detail its role as a precursor to potent Poly(ADP-ribose) polymerase (PARP) inhibitors, protocols for its synthesis and subsequent derivatization, and methodologies for evaluating the anti-cancer activity of its derivatives.

Introduction

The isobenzofuran-1(3H)-one scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] The strategic incorporation of a fluorine atom and a nitro group in this compound makes it a highly valuable building block for synthesizing advanced therapeutic agents, particularly in oncology. This compound serves as a critical precursor for the synthesis of PARP inhibitors, such as Talazoparib, which have demonstrated significant efficacy in treating certain cancers, particularly those with BRCA1 or BRCA2 mutations.[1] The fluorine atom can enhance metabolic stability and cell permeability, while the nitro group provides a reactive handle for further chemical modifications.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from a substituted toluene derivative. A key transformation is the selective reduction of the nitro group to an amine, which is a crucial step for subsequent derivatization.[1]

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Dichloromethane (DCM)

  • 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

  • Saturated brine

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Bromination: A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (130.5 mmol), NBS (156.6 mmol), and BPO (13.1 mmol) in CCl4 (400 mL) is heated to reflux and reacted overnight.

  • Work-up and Extraction: After the reaction is complete (monitored by TLC), water (200 mL) is added, and CCl4 is removed under reduced pressure. The residue is extracted with DCM (3 x 200 mL). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.

  • Cyclization: The crude product (123 mmol) is dissolved in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL) and heated to reflux for 4 days.

  • Purification: After completion, 1,4-dioxane is removed under reduced pressure. The residue is extracted with EtOAc (4 x 300 mL). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to afford this compound as a white solid.

Synthesis_Workflow start Methyl 5-fluoro-2-methyl-3-nitrobenzoate step1 Bromination (NBS, BPO, CCl4, Reflux) start->step1 intermediate Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate step1->intermediate step2 Cyclization (1,4-dioxane, H2O, Reflux) intermediate->step2 purification Silica Gel Chromatography step2->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Application in the Development of PARP Inhibitors

The primary application of this compound in anti-cancer drug development is as a key building block for PARP inhibitors. The nitro group is typically reduced to an amino group, which can then be further functionalized to introduce the pharmacophore responsible for PARP binding.

Experimental Protocol: Reduction of the Nitro Group[1]

Materials:

  • This compound

  • Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl) or Zinc powder (Zn) and Ammonium chloride (NH₄Cl)

  • Appropriate solvent (e.g., ethanol, ethyl acetate)

Procedure (using SnCl₂):

  • Dissolve this compound in a suitable solvent.

  • Add a solution of SnCl₂ in concentrated HCl dropwise at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 4-Amino-6-fluoroisobenzofuran-1(3H)-one.

Derivatization_and_Action cluster_synthesis Derivatization cluster_action Mechanism of Action Start This compound Reduction Nitro Group Reduction (e.g., SnCl2/HCl) Start->Reduction Intermediate 4-Amino-6-fluoroisobenzofuran-1(3H)-one Reduction->Intermediate Functionalization Further Functionalization Intermediate->Functionalization Final_Compound PARP Inhibitor Derivative Functionalization->Final_Compound PARP PARP Enzyme Final_Compound->PARP Inhibition & Trapping Cell_Death Cancer Cell Death (Synthetic Lethality) PARP->Cell_Death Leads to DNA_Damage DNA Damage DNA_Damage->PARP Recruitment

Caption: Derivatization and proposed mechanism of action for anti-cancer agents.

Evaluation of Anti-Cancer Activity

Once derivatives of this compound are synthesized, their anti-cancer efficacy must be evaluated. This typically involves in vitro assays using cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT or SRB Assay)

Materials:

  • Cancer cell lines (e.g., HCT-116, HT-29 for colon cancer)[2]

  • Healthy (non-cancerous) cell line for selectivity assessment (e.g., CCD-18Co)[2]

  • Cell culture medium and supplements

  • Synthesized compound derivatives

  • MTT or Sulforhodamine B (SRB) reagents

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer and healthy cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives for a specific duration (e.g., 48 hours).[2]

  • Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance.

    • For SRB assay: Fix the cells, stain with SRB dye, wash, and then solubilize the bound dye. Measure the absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The anti-cancer activity of the synthesized derivatives should be summarized in a table for easy comparison.

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)Selectivity Index (SI)*
Derivative 1HCT-11648DataData
Derivative 2HCT-11648DataData
Derivative 1HT-2948DataData
Derivative 2HT-2948DataData

*Selectivity Index (SI) = IC50 in healthy cells / IC50 in cancer cells

Mechanism of Action Studies

To confirm that the synthesized derivatives act as PARP inhibitors, further mechanistic studies are required.

Experimental Protocol: Western Blot for PARP Cleavage

Materials:

  • Cancer cell lines

  • Synthesized compound derivatives

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with the synthesized compounds at their IC50 concentrations. After incubation, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer the proteins to a membrane, and block non-specific binding sites.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved PARP band indicates the induction of apoptosis.

Western_Blot_Workflow start Cancer Cell Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-PARP, anti-cleaved PARP) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis of PARP Cleavage detection->analysis

Caption: Workflow for Western Blot analysis of PARP cleavage.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of novel anti-cancer agents, particularly PARP inhibitors. The protocols outlined above provide a framework for the synthesis, derivatization, and evaluation of new compounds based on this scaffold. Further studies, such as cell cycle analysis and in vivo experiments, are necessary to fully characterize the therapeutic potential of these novel derivatives.

References

Application Notes and Protocols for Photochemical and Electrochemical Synthesis of Isobenzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of isobenzofuranones, also known as phthalides, utilizing both photochemical and electrochemical methodologies. These approaches offer sustainable and efficient alternatives to traditional synthetic routes, often proceeding under mild conditions with high atom economy. Isobenzofuranones are significant structural motifs found in numerous natural products and pharmaceuticals, making their synthesis a key focus in medicinal chemistry and drug development.

Photochemical Synthesis of Isobenzofuranones

Photochemical methods provide a powerful tool for the synthesis of complex organic molecules, often enabling unique transformations that are not accessible through thermal means. The use of light as a reagentless activator promotes green chemistry principles by minimizing waste and avoiding harsh reaction conditions.

Application Note: Photochemical Conversion of 2-Formylarylketones

This protocol details the synthesis of 3-substituted phthalides through the photochemical isomerization of 2-formylarylketones. The reaction proceeds via a Norrish Type II reaction, involving an intramolecular hydrogen abstraction followed by cyclization.[1][2] This method is particularly useful for the synthesis of phthalides with a variety of substituents at the 3-position and demonstrates good functional group tolerance under mild, neutral conditions.[1]

Reaction Pathway:

G cluster_workflow Photochemical Synthesis of 3-Substituted Phthalides start 2-Formylarylketone intermediate1 Excited State (Norrish Type II) start->intermediate1 hν (350 nm) DMSO intermediate2 Biradical Intermediate intermediate1->intermediate2 Intramolecular H-abstraction intermediate3 Photoenol Intermediate intermediate2->intermediate3 product 3-Substituted Phthalide intermediate3->product Cyclization

Caption: Photochemical synthesis of 3-substituted phthalides from 2-formylarylketones.

Experimental Protocol:

A solution of the 2-formylarylketone (0.1 mmol) in dimethyl sulfoxide (DMSO, 2 mL) is prepared in a quartz reaction vessel. The solution is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. The vessel is then sealed and irradiated with a 350 nm UV lamp at room temperature for 72 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-substituted phthalide.[1]

Quantitative Data:

Starting Material (2-Formylarylketone)Product (3-Substituted Phthalide)Yield (%)Reference
2-Benzoylbenzaldehyde3-Phenylphthalide85[1]
2-(4-Methoxybenzoyl)benzaldehyde3-(4-Methoxyphenyl)phthalide81[1]
2-Acetylbenzaldehyde3-Methylphthalide71[1]

Electrochemical Synthesis of Isobenzofuranones

Electrosynthesis has emerged as a sustainable and powerful platform in organic chemistry, utilizing electricity to drive chemical reactions. This approach can minimize the use of hazardous reagents and reduce waste, aligning with the principles of green chemistry.[3] Electrochemical methods allow for precise control over reaction conditions and can enable transformations that are challenging to achieve with conventional methods.

Application Note: Electrochemical C(sp³)-H Lactonization of 2-Alkylbenzoic Acids

This protocol describes the direct electrochemical synthesis of phthalides from 2-alkylbenzoic acids via an intramolecular C(sp³)-H lactonization.[4][5] This atom-economical method utilizes a simple undivided cell with graphite and nickel electrodes, avoiding the need for transition metal catalysts.[4] The reaction is tolerant of a wide range of functional groups and provides a straightforward route to various substituted phthalides.

Reaction Pathway:

G cluster_workflow Electrochemical C(sp³)-H Lactonization start 2-Alkylbenzoic Acid intermediate1 Carboxylate Anion start->intermediate1 Deprotonation intermediate2 Acyloxy Radical intermediate1->intermediate2 Anodic Oxidation (-e⁻) intermediate3 Carbon Radical intermediate2->intermediate3 Intramolecular H-abstraction product Phthalide intermediate3->product Oxidative Cyclization (-e⁻, -H⁺)

Caption: Electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids.

Experimental Protocol:

In an undivided electrochemical cell equipped with a graphite anode and a nickel cathode, a solution of the 2-alkylbenzoic acid (0.5 mmol) and n-Bu₄NClO₄ (0.25 mmol) in a mixture of dichloromethane (DCM, 8 mL) and hexafluoroisopropanol (HFIP, 2 mL) is prepared. The reaction mixture is stirred and electrolyzed at a constant current of 10 mA at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to yield the corresponding phthalide.[4]

Quantitative Data:

Starting Material (2-Alkylbenzoic Acid)Product (Phthalide)Yield (%)Reference
2-Ethylbenzoic Acid3-Methylphthalide85[4]
2-Propylbenzoic Acid3-Ethylphthalide82[4]
2-Isopropylbenzoic Acid3,3-Dimethylphthalide92[4]
2-(Cyclohexylmethyl)benzoic AcidSpiro[cyclohexane-1,3'-isobenzofuran]-1'-one78[4]
Application Note: Cathodic Reduction of Phthalic Acid Derivatives

This protocol outlines the preparation of phthalides by the cathodic reduction of phthalic acid derivatives, such as di(C₁- to C₃-alkyl) phthalates.[6] This process is carried out in an undivided electrolytic cell using an organic solvent with a low water content. This method provides a direct route to the core phthalide structure from readily available starting materials.

Experimental Workflow:

G cluster_workflow Cathodic Reduction of Phthalic Acid Derivatives start Phthalic Acid Derivative (e.g., Dimethyl Phthalate) electrolysis Electrolysis (Undivided Cell, Graphite Electrodes) start->electrolysis reduction Cathodic Reduction electrolysis->reduction workup Workup and Purification reduction->workup product Phthalide workup->product

Caption: Workflow for the cathodic reduction of phthalic acid derivatives to phthalides.

Experimental Protocol:

In an undivided electrolytic cell equipped with two graphite electrodes, a solution of a di(C₁- to C₃-alkyl) phthalate (e.g., dimethyl phthalate) in an organic solvent (e.g., methanol) containing a supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate) and less than 50% by weight of water is prepared. The mixture is subjected to electrolysis at a constant current density. The reaction progress is monitored by a suitable analytical method (e.g., GC-MS or HPLC). After the reaction is complete, the solvent is removed under reduced pressure, and the resulting residue is subjected to a standard aqueous workup. The crude product is then purified by crystallization or column chromatography to afford the pure phthalide.[6]

Quantitative Data:

Starting MaterialProductYield (%)Reference
Dimethyl PhthalatePhthalide>90[6]
Diethyl PhthalatePhthalide>90[6]

References

Application Notes and Protocols: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one as a Versatile Intermediate for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-fluoro-4-nitroisobenzofuran-1(3H)-one as a key intermediate in the synthesis of complex heterocyclic molecules, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for the synthesis of the title compound and its subsequent transformations are provided, along with quantitative data to ensure reproducibility.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive isobenzofuranone core functionalized with both a fluorine atom and a nitro group, allows for a range of chemical modifications. The selective reduction of the nitro group is a critical transformation, yielding 4-amino-6-fluoroisobenzofuran-1(3H)-one, a crucial precursor for the synthesis of complex heterocyclic systems, including potent PARP inhibitors used in oncology.[1] This document outlines the synthetic pathway from commercially available starting materials to a complex tetracyclic lactam, a core structure in several PARP inhibitors.

Data Presentation

Table 1: Synthesis of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate
ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Role
Methyl 5-fluoro-2-methyl-3-nitrobenzoate213.1528130.5Starting Material
N-Bromosuccinimide (NBS)177.9827.8156.6Brominating Agent
Benzoyl Peroxide (BPO)242.233.1313.1Initiator
Carbon Tetrachloride (CCl₄)153.82400 mL-Solvent
Product Molecular Weight ( g/mol ) Yield (g) Yield (%)
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate292.053694
Table 2: Synthesis of this compound
ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Role
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate292.0536123Starting Material
1,4-Dioxane88.11250 mL-Solvent
Water18.0262.5 mL-Co-solvent
Product Molecular Weight ( g/mol ) Yield (g) Yield (%)
This compound197.1219.279

Spectroscopic Data: ¹H-NMR (400 MHz, CDCl₃) δ (ppm): 8.24-8.27 (dd, 1H), 7.97-7.98 (dd, 1H), 5.74 (s, 2H). LC-MS (ESI) m/z: 198 (M+1)⁺.[2]

Table 3: Synthesis of 4-Amino-6-fluoroisobenzofuran-1(3H)-one
ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Role
This compound197.12--Starting Material
10% Palladium on Carbon (Pd/C)---Catalyst
Ethanol46.07--Solvent
Hydrogen Gas (H₂)2.02--Reducing Agent
Product Molecular Weight ( g/mol ) Yield
4-Amino-6-fluoroisobenzofuran-1(3H)-one167.14Quantitative
Table 4: Synthesis of a Tetracyclic Lactam PARP Inhibitor
StepReactantsReagents/SolventsProductYield (%)
14-Amino-6-fluoroisobenzofuran-1(3H)-one, 2-(4-(piperidine-1-carbonyl)phenyl)acetic acidHATU, DIPEA, DMFN-(5-fluoro-1-oxo-1,3-dihydroisobenzofuran-4-yl)-2-(4-(piperidine-1-carbonyl)phenyl)acetamide-
2N-(5-fluoro-1-oxo-1,3-dihydroisobenzofuran-4-yl)-2-(4-(piperidine-1-carbonyl)phenyl)acetamideAcetic Acid8-fluoro-2-(4-(piperidine-1-carbonyl)benzyl)-2,3,4,5-tetrahydro-1H-azepino[4,5,6-cd]indol-6(7H)-one85

Spectroscopic Data for Final Product: ¹H NMR (400 MHz, DMSO-d₆) δ 11.20 (s, 1H), 8.05 (d, J = 8.0 Hz, 1H), 7.40 (d, J = 8.0 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 7.21 (d, J = 12.0 Hz, 1H), 5.30 (s, 2H), 4.35 (s, 2H), 3.45 (br s, 4H), 1.60-1.40 (m, 6H). MS (ESI) m/z 448.2 [M+H]⁺.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Step 1: Bromination to form Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

  • To a solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol) in carbon tetrachloride (400 mL), add N-bromosuccinimide (27.8 g, 156.6 mmol) and benzoyl peroxide (3.13 g, 13.1 mmol).

  • Heat the mixture to reflux and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and add water (200 mL).

  • Remove the carbon tetrachloride by distillation under reduced pressure.

  • Extract the residue with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate as a brown oil (36 g, 94% yield).[2]

Step 2: Cyclization to form this compound

  • Dissolve the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol) in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL).

  • Heat the mixture to reflux for 4 days.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the 1,4-dioxane by distillation under reduced pressure.

  • Extract the residue with ethyl acetate (4 x 300 mL).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether to petroleum ether/ethyl acetate = 5:1) to afford this compound as a white solid (19.2 g, 79% yield).[2]

Protocol 2: Synthesis of 4-Amino-6-fluoroisobenzofuran-1(3H)-one

This protocol details the chemoselective reduction of the nitro group.

  • Dissolve this compound in ethanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-6-fluoroisobenzofuran-1(3H)-one in quantitative yield.

Protocol 3: Synthesis of a Tetracyclic Lactam PARP Inhibitor

This protocol outlines the conversion of 4-amino-6-fluoroisobenzofuran-1(3H)-one to a complex heterocyclic system.

Step 1: Amide Coupling

  • To a solution of 4-amino-6-fluoroisobenzofuran-1(3H)-one and 2-(4-(piperidine-1-carbonyl)phenyl)acetic acid in DMF, add HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by chromatography to yield N-(5-fluoro-1-oxo-1,3-dihydroisobenzofuran-4-yl)-2-(4-(piperidine-1-carbonyl)phenyl)acetamide.

Step 2: Cyclization and Dehydration

  • Dissolve the product from Step 1 in glacial acetic acid.

  • Heat the solution to reflux for several hours until the cyclization and dehydration are complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 8-fluoro-2-(4-(piperidine-1-carbonyl)benzyl)-2,3,4,5-tetrahydro-1H-azepino[4,5,6-cd]indol-6(7H)-one (85% yield).

Visualizations

Synthesis_Pathway A Methyl 5-fluoro-2-methyl-3-nitrobenzoate B Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate A->B NBS, BPO, CCl4, Reflux C This compound B->C 1,4-Dioxane, H2O, Reflux D 4-Amino-6-fluoroisobenzofuran-1(3H)-one C->D H2, 10% Pd/C, EtOH E N-(5-fluoro-1-oxo-1,3-dihydroisobenzofuran-4-yl)-2-(4-(piperidine-1-carbonyl)phenyl)acetamide D->E Coupling Agent, Base, Amide Coupling F Tetracyclic Lactam PARP Inhibitor E->F Acetic Acid, Reflux, Cyclization/Dehydration

Caption: Overall synthetic pathway to a tetracyclic lactam PARP inhibitor.

Experimental_Workflow cluster_0 Synthesis of Intermediate C cluster_1 Synthesis of Intermediate D cluster_2 Synthesis of Final Product F A Bromination of Starting Material A B Cyclization of Intermediate B A->B C Chemoselective Nitro Reduction of C B->C D_node Amide Coupling of D C->D_node E_node Cyclization/Dehydration of E D_node->E_node

Caption: Experimental workflow for the synthesis of the target heterocyclic compound.

References

Application Notes and Protocols for 6-Fluoro-4-nitroisobenzofuran-1(3H)-one: A Key Intermediate in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide to the safe handling, properties, and applications of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one (CAS No. 1207453-90-4). Primarily intended for researchers in medicinal chemistry and drug development, these notes detail the compound's critical role as a building block in the synthesis of targeted therapeutics, most notably the potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.

Scientific and Strategic Overview

This compound is a sophisticated organic intermediate whose value lies in its unique trifunctional architecture. The isobenzofuranone core provides a rigid scaffold, while the strategically placed fluoro and nitro groups offer distinct advantages for synthetic manipulation and modulation of pharmacokinetic properties.

  • The Isobenzofuranone Core : This lactone structure is a common motif in biologically active molecules and serves as a reliable synthetic anchor.

  • The Fluoro Substituent : The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[1]

  • The Nitro Group : This powerful electron-withdrawing group serves two primary purposes. It activates the aromatic ring for certain reactions and, more importantly, acts as a versatile synthetic handle that can be chemoselectively reduced to a primary amine. This amine is a crucial nucleophile for subsequent cyclization and annulation reactions to build complex heterocyclic systems.[2]

The convergence of these features makes this compound a high-value precursor for constructing complex pharmaceutical agents. Its most prominent application to date is in the synthesis of Talazoparib, a highly potent PARP inhibitor used in oncology.[3]

Material Safety & Handling (MSDS Summary)

While comprehensive toxicological and ecological data for this specific research chemical are not publicly available, the compound must be handled with care in a laboratory setting, following standard protocols for hazardous substances. The information below is synthesized from available supplier safety data sheets.[2][4][5]

Hazard Identification & GHS Classification

The compound is classified as hazardous according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Pictogram:

GHS Exclamation Mark Pictogram

Precautionary Measures & Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory.

  • Engineering Controls : Use only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[4]

    • Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.

  • Safe Handling Practices : Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]

First Aid Measures
  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]

  • If on Skin : Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[5]

  • If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

Storage and Disposal
  • Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed in dry conditions.[2][4]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Application Profile: Synthesis of a Key Talazoparib Precursor

The primary application of this compound is its conversion to 4-Amino-6-fluoroisobenzofuran-1(3H)-one . This transformation is a pivotal step in the total synthesis of Talazoparib. The protocol involves the chemoselective reduction of the aromatic nitro group, a classic and critical transformation in medicinal chemistry.

The Strategic Importance of Nitro Reduction

The conversion of the nitro group to an amine unmasks a nucleophilic center essential for subsequent reactions. The challenge lies in achieving this reduction with high selectivity (chemoselectivity ), leaving the lactone (cyclic ester) functionality intact. The lactone is susceptible to reduction by powerful hydride reagents (e.g., LiAlH₄), so milder, more selective methods are required.

The diagram below illustrates the logical flow from the starting material to the key amine intermediate, which then serves as a linchpin for constructing the final complex drug molecule.

G cluster_0 Core Synthesis Workflow A This compound (Starting Material) B 4-Amino-6-fluoroisobenzofuran-1(3H)-one (Key Intermediate) A->B  Chemoselective  Nitro Group  Reduction C Complex Heterocyclic Scaffolds (e.g., Talazoparib) B->C  Downstream  Cyclization &  Annulation Steps

Caption: Synthetic pathway from the nitro-containing starting material.

Protocol: Chemoselective Reduction to 4-Amino-6-fluoroisobenzofuran-1(3H)-one

This protocol is a synthesized methodology based on established procedures for selective aromatic nitro group reductions in the presence of sensitive functional groups. It employs tin(II) chloride, a classic and reliable reagent for this transformation that is well-tolerated by the lactone moiety.

Principle: Tin(II) chloride (SnCl₂) in an acidic medium (concentrated HCl) is a mild reducing agent that selectively reduces aromatic nitro groups to anilines. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group. The acidic environment is crucial for the reaction mechanism and for solubilizing the tin salts.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Experimental Workflow Diagram:

G A 1. Setup & Reagent Charging - Charge flask with starting material and SnCl₂·2H₂O. - Place in ice bath. B 2. Reaction - Slowly add conc. HCl. - Remove ice bath, stir at room temp. - Monitor by TLC. A->B Initiate Reduction C 3. Quench & Neutralization - Cool flask in ice bath. - Slowly add sat. NaHCO₃ until pH > 8. B->C Reaction Complete D 4. Extraction - Extract aqueous layer with Ethyl Acetate (3x). - Combine organic layers. C->D Basify E 5. Washing & Drying - Wash combined organics with water, then brine. - Dry over anhydrous Na₂SO₄. D->E Phase Separation F 6. Isolation & Purification - Filter and concentrate in vacuo. - Purify crude product via column chromatography. E->F Isolate Organics

Caption: Step-by-step workflow for the nitro group reduction protocol.

Step-by-Step Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and tin(II) chloride dihydrate (4.5 eq).

  • Initiation : Place the flask in an ice-water bath to manage the initial exotherm. Slowly add concentrated hydrochloric acid via an addition funnel over 15-20 minutes with vigorous stirring.

    • Causality Note: The reaction is exothermic. Slow, cooled addition of acid prevents overheating, which could lead to side reactions and degradation of the starting material or product.

  • Reaction Execution : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Self-Validation: A TLC system (e.g., 1:1 Hexanes:Ethyl Acetate) should show the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the amine product.

  • Work-up & Neutralization : Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly add saturated sodium bicarbonate solution in portions until the solution is basic (pH > 8, check with pH paper). This will precipitate tin salts.

    • Causality Note: Neutralization is critical. It quenches the acid and precipitates tin hydroxides, which are largely insoluble in the organic extraction solvent. This step must be done slowly due to vigorous gas (CO₂) evolution.

  • Extraction : Filter the resulting slurry through a pad of celite to remove the bulk of the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying : Combine the organic layers. Wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

    • Causality Note: The water wash removes residual inorganic salts, and the brine wash helps to break up any emulsions and begins the drying process. Anhydrous Na₂SO₄ removes residual water from the organic solvent.

  • Isolation and Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by silica gel column chromatography to yield the pure 4-Amino-6-fluoroisobenzofuran-1(3H)-one.

Analytical Characterization

The identity and purity of the starting material and the resulting amine product should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (CDCl₃) δ (ppm)Expected LC-MS (ESI) m/z
This compound C₈H₄FNO₄197.125.74 (s, 2H), 7.97-7.98 (dd, 1H), 8.24-8.27 (dd, 1H)198 [M+H]⁺
4-Amino-6-fluoroisobenzofuran-1(3H)-one C₈H₆FNO₂167.14Signals for aromatic protons will shift upfield; a broad singlet for the -NH₂ protons will appear.168 [M+H]⁺

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is low. Which step is the most critical for optimization?

A1: The initial nitration and subsequent esterification of 5-fluoro-2-methylbenzoic acid are often the lowest yielding steps. Published procedures report a combined yield of around 25% for these two transformations.[1] Focusing on optimizing the nitration conditions, such as reaction temperature and the rate of addition of the nitrating mixture, can significantly impact the overall yield.

Q2: During the nitration of 5-fluoro-2-methylbenzoic acid, I am observing the formation of multiple side products. How can I improve the regioselectivity of this reaction?

A2: Controlling the temperature is crucial for the regioselectivity of the nitration. The reaction should be maintained at -5 to 0°C during the addition of the nitric acid/sulfuric acid mixture.[1] A slow, dropwise addition over approximately 1.5 hours is recommended to prevent localized overheating, which can lead to the formation of undesired isomers.[1]

Q3: The bromination of the methyl ester of 5-fluoro-2-methyl-3-nitrobenzoic acid is not going to completion. What are the possible reasons?

A3: Incomplete bromination can be due to several factors:

  • Initiator Quality: Ensure that the benzoyl peroxide (BPO) used as a radical initiator is fresh and has not decomposed.

  • Reaction Time: The reaction is typically refluxed overnight.[2] Insufficient reaction time can lead to incomplete conversion.

  • Solvent Purity: The use of dry carbon tetrachloride (CCl4) is important, as water can interfere with the radical reaction.

Q4: The final cyclization step to form the lactone is slow, and I am seeing some decomposition of my starting material. How can I improve this step?

A4: The cyclization of 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is achieved by heating in a mixture of 1,4-dioxane and water.[1][2] If the reaction is slow, ensure that the reflux temperature is maintained. The reaction can take up to 4 days for completion.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent decomposition of the product.

Q5: I am having difficulty with the purification of the final product. What is the recommended method?

A5: The crude product is best purified by silica gel column chromatography.[1][2] A gradient elution starting with petroleum ether and gradually increasing the polarity with ethyl acetate (up to a ratio of 5:1) has been shown to be effective in isolating the pure this compound as a white solid.[1][2]

Data Presentation

Table 1: Summary of Reaction Steps and Reported Yields

StepReactionReagents and ConditionsReported Yield
1aNitration5-fluoro-2-methylbenzoic acid, concentrated HNO₃, concentrated H₂SO₄, -5 to 0°C, 2 hours-
1bEsterificationCrude 5-fluoro-2-methyl-3-nitrobenzoic acid, Methanol, SOCl₂, reflux, 16 hours25% (for steps 1a & 1b)[1]
2Bromination5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester, NBS, BPO, CCl₄, reflux, overnight94%[1][2]
3Cyclization2-(bromomethyl)-5-fluoro-3-nitrobenzoate, 1,4-dioxane, water, reflux, 4 days79%[1][2]

Experimental Protocols

Step 1a: Nitration of 5-Fluoro-2-methylbenzoic acid [1]

  • In a reaction vessel, cool concentrated sulfuric acid (700 mL) to -5 to 0°C.

  • Add 5-fluoro-2-methylbenzoic acid (80 g, 520 mmol) in portions, maintaining the temperature between -5 and 0°C.

  • Prepare a nitrating mixture by adding concentrated nitric acid (60.4 g, 624 mmol) to concentrated sulfuric acid (60 mL).

  • Add the nitrating mixture dropwise to the reaction vessel over approximately 1.5 hours, ensuring the temperature remains at -5 to 0°C.

  • Stir the reaction mixture for an additional 2 hours at the same temperature.

  • Monitor the reaction completion by TLC (petroleum ether/EtOAc = 1:1).

  • Pour the reaction mixture into crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration.

  • Dissolve the precipitate in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 5-fluoro-2-methyl-3-nitrobenzoic acid.

Step 1b: Esterification of 5-Fluoro-2-methyl-3-nitrobenzoic acid [1]

  • Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) and cool to 0°C.

  • Add thionyl chloride (64.52 g, 542.3 mmol) dropwise.

  • Heat the mixture to reflux and maintain for 16 hours.

  • Monitor the reaction completion by TLC (petroleum ether/EtOAc = 1:1).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (petroleum ether to petroleum ether/EtOAc = 50:1) to obtain 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester as a white solid (28 g, 25% yield for two steps).

Step 2: Bromination of 5-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester [1][2]

  • In a round-bottom flask, combine 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester (28 g, 130.5 mmol), N-bromosuccinimide (NBS, 27.8 g, 156.6 mmol), and benzoyl peroxide (BPO, 3.13 g, 13.1 mmol) in carbon tetrachloride (400 mL).

  • Heat the mixture to reflux and stir overnight.

  • Monitor the reaction completion by TLC (petroleum ether/EtOAc = 15:1).

  • Add water (200 mL) and remove the carbon tetrachloride under reduced pressure.

  • Extract the residue with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2-(bromomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester as a brown oil (36 g, 94% yield).

Step 3: Cyclization to this compound [1][2]

  • In a round-bottom flask, dissolve the crude 2-(bromomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester (36 g, 123 mmol) in 1,4-dioxane (250 mL) and water (62.5 mL).

  • Heat the mixture to reflux for 4 days.

  • Monitor the reaction completion by TLC (petroleum ether/EtOAc = 15:1).

  • Remove the 1,4-dioxane under reduced pressure.

  • Extract the residue with ethyl acetate (4 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography (petroleum ether to petroleum ether/EtOAc = 5:1) to obtain this compound as a white solid (19.2 g, 79% yield).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration & Esterification cluster_step2 Step 2: Bromination cluster_step3 Step 3: Cyclization Start 5-Fluoro-2-methylbenzoic acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Yield: ~25% (2 steps) Esterification Esterification (MeOH, SOCl₂) Nitration->Esterification Intermediate1 5-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester Esterification->Intermediate1 Bromination Bromination (NBS, BPO) Intermediate1->Bromination Yield: 94% Intermediate2 2-(Bromomethyl)-5-fluoro-3-nitro- benzoic acid methyl ester Bromination->Intermediate2 Cyclization Cyclization (Dioxane, H₂O) Intermediate2->Cyclization Yield: 79% End 6-Fluoro-4-nitroisobenzofuran- 1(3H)-one Cyclization->End

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_nitration Problem Area: Nitration/Esterification cluster_bromination Problem Area: Bromination cluster_cyclization Problem Area: Cyclization Start Low Overall Yield Check_Temp Check Reaction Temperature (-5 to 0°C) Start->Check_Temp Check_Addition Check Rate of Nitrating Mixture Addition Start->Check_Addition Check_Initiator Verify BPO Quality Start->Check_Initiator Check_Time Ensure Sufficient Reaction Time (Overnight) Start->Check_Time Check_Reflux Maintain Reflux Temperature Start->Check_Reflux Monitor_TLC Monitor by TLC to Avoid Decomposition Start->Monitor_TLC

Caption: Troubleshooting guide for low yield synthesis.

References

Troubleshooting side reactions in isobenzofuranone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of isobenzofuranones (phthalides).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for isobenzofuranone synthesis?

A1: Common starting materials for the synthesis of isobenzofuranones include 2-acylbenzoic acids, 2-formylbenzoic acid (phthalaldehydic acid), 2-hydroxymethylbenzoic acid, and o-bromobenzyl alcohols. The choice of starting material often depends on the desired substitution pattern on the isobenzofuranone core and the specific synthetic strategy employed.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in isobenzofuranone synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Incomplete reaction: The reaction may not have reached completion.

  • Side reactions: Formation of undesired byproducts consumes starting material and/or product.

  • Suboptimal reaction conditions: Temperature, reaction time, and catalyst loading may not be optimal.

  • Purity of reagents and solvents: Impurities can inhibit the reaction or lead to side products.

  • Workup and purification issues: Product loss can occur during extraction, crystallization, or chromatography.

Q3: How can I monitor the progress of my isobenzofuranone synthesis?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Problem 1: Low Yield or No Product Formation

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired isobenzofuranone is significantly lower than expected.

Possible Causes and Solutions:

CauseSuggested Solutions
Incomplete Cyclization - Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase reaction temperature: Some cyclization reactions require elevated temperatures to proceed efficiently. - Optimize catalyst/reagent: Ensure the catalyst is active and used in the correct stoichiometric amount. For acid-catalyzed lactonizations, ensure a sufficiently acidic environment.
Poor Quality of Reagents - Use high-purity starting materials: Impurities can interfere with the reaction. - Use anhydrous solvents and reagents: Moisture can deactivate catalysts and reagents, especially in reactions involving organometallics or strong acids/bases.[1]
Suboptimal Reaction Conditions - Optimize temperature: Run small-scale experiments at different temperatures to find the optimum. - Vary catalyst loading: The amount of catalyst can significantly impact the reaction rate and yield.
Formation of Polymeric Byproducts - Use high dilution: Intramolecular cyclization is favored over intermolecular polymerization at lower concentrations.[2]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Concentration) check_sm->check_conditions Purity OK purify_sm Purify Starting Materials check_sm->purify_sm Impurities Found check_byproducts Analyze for Byproducts (TLC, NMR, MS) check_conditions->check_byproducts Conditions Correct adjust_conditions Adjust Conditions check_conditions->adjust_conditions Suboptimal optimize Systematically Optimize Conditions check_byproducts->optimize No Major Byproducts address_byproducts Modify Reaction to Minimize Byproducts check_byproducts->address_byproducts Byproducts Identified final_product Improved Yield optimize->final_product purify_sm->check_conditions adjust_conditions->optimize address_byproducts->optimize Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Polymerization Polymerization Starting Material->Polymerization High Concentration Isobenzofuranone Isobenzofuranone Intermediate->Isobenzofuranone Over-oxidation Over-oxidation Intermediate->Over-oxidation Excess Oxidant Uncyclized Intermediate Uncyclized Intermediate Intermediate->Uncyclized Intermediate Incomplete Cyclization

References

Optimizing reaction conditions for nitration of 6-fluoroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals exploring the nitration of 6-fluoroisobenzofuran-1(3H)-one. As this is a specialized transformation, this guide provides foundational knowledge, starting protocols, and troubleshooting advice based on established principles of electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What are the expected regiochemical outcomes for the nitration of 6-fluoroisobenzofuran-1(3H)-one?

A1: The regiochemical outcome is determined by the competing directing effects of the fluorine atom and the lactone ring system.

  • Fluorine (-F): Fluorine is an ortho, para-director, although it is a deactivating group due to its strong inductive electron-withdrawing effect (-I).[1][2] However, through resonance (+M effect), it can donate electron density to the ring, particularly at the ortho and para positions.[1][2] For nitration, fluorine often directs strongly to the para position.[1]

  • Lactone Ring (Ester): The carbonyl group of the lactone is part of a system that withdraws electron density from the aromatic ring, making it a deactivating group and a meta-director.[3][4]

Given these competing effects, a mixture of isomers is possible. The primary substitution positions relative to the fluorine atom are C5 (ortho) and C7 (para), while the primary position relative to the lactone's attachment point (C6a) is C4 and C7. Therefore, the most likely products are 6-fluoro-5-nitroisobenzofuran-1(3H)-one and 6-fluoro-7-nitroisobenzofuran-1(3H)-one.

Q2: What are the most common nitrating agents for this type of reaction?

A2: For deactivated aromatic rings, a strong nitrating agent is typically required. Common choices include:

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common and potent nitrating system. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5][6]

  • Fuming Nitric Acid: Can be used alone or with a dehydrating agent like acetic anhydride.[3]

  • Nitronium Salts: Reagents like nitronium tetrafluoroborate (NO₂BF₄) are powerful, pre-formed sources of the nitronium ion and can be used in inert solvents.

Q3: What are the potential side reactions and how can they be minimized?

A3: The primary potential side reaction is the acid-catalyzed hydrolysis of the lactone ring to form a hydroxy acid.[7][8][9][10] This is more likely under harsh conditions (high temperatures, high water content). To minimize this, it is advisable to use anhydrous conditions where possible and maintain the lowest effective reaction temperature.

Q4: How can I monitor the reaction's progress and analyze the product mixture?

A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11][12] For product analysis and isomer identification, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[5][6][11] HPLC is also suitable for separating and quantifying the different nitro-isomers formed.[13]

Proposed Experimental Protocol (Starting Point)

This protocol is a suggested starting point and will likely require optimization.

Objective: To synthesize nitro-substituted 6-fluoroisobenzofuran-1(3H)-one.

Reagents and Materials:

  • 6-Fluoroisobenzofuran-1(3H)-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 6-fluoroisobenzofuran-1(3H)-one to the cold sulfuric acid while stirring, ensuring it fully dissolves. Maintain the temperature at 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Critically, maintain the internal temperature below 5-10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete (or has reached optimal conversion), slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate may form. Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the isomers.

ParameterSuggested Starting ConditionRange for Optimization
Temperature 0-5 °C-10 °C to 25 °C
Nitrating Agent HNO₃ / H₂SO₄ (1:1 v/v)Varying ratios, fuming HNO₃
Equivalents of HNO₃ 1.1 eq1.0 to 1.5 eq
Solvent H₂SO₄Inert co-solvent (e.g., DCM)
Reaction Time 1-2 hours30 min to 24 hours

Troubleshooting Guide

Problem 1: No reaction or very low conversion of starting material.

  • Q: My reaction shows only the starting material after several hours. What should I do?

    • A: This indicates that the reaction conditions are not sufficiently activating for the electrophilic substitution to occur on the deactivated ring.

      • Increase Temperature: Cautiously raise the reaction temperature in small increments (e.g., to room temperature). Be aware that this may also increase the rate of side reactions like lactone hydrolysis.

      • Increase Reaction Time: Allow the reaction to proceed for a longer period, monitoring periodically.

      • Use a Stronger Nitrating Agent: Ensure your acids are concentrated and low in water content. Consider using fuming nitric acid or a pre-formed nitronium salt like NO₂BF₄.

Problem 2: Formation of multiple products or poor regioselectivity.

  • Q: I have obtained a mixture of products that are difficult to separate. How can I improve the selectivity?

    • A: This is expected due to the competing directing effects.

      • Modify Temperature: Lowering the temperature may increase selectivity by favoring the kinetically controlled product.

      • Change the Nitrating System: Different nitrating agents can have different steric profiles, potentially favoring one substitution site over another. For example, using a bulkier nitrating system might favor the less sterically hindered para-position (C7) over the ortho-position (C5).

      • Purification: If a mixture is unavoidable, focus on optimizing the purification. HPLC or careful column chromatography with a shallow solvent gradient may be necessary to separate the isomers.

Problem 3: Evidence of starting material or product decomposition.

  • Q: My crude product analysis shows byproducts that suggest the lactone ring has opened. How can I prevent this?

    • A: This is likely due to acid-catalyzed hydrolysis of the ester bond.[7][8][9][10]

      • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

      • Reduce Reaction Time: Minimize the exposure of the material to the strong acid by quenching the reaction as soon as sufficient conversion is achieved.

      • Use Anhydrous Conditions: The presence of water will promote hydrolysis. Using fuming nitric acid or nitronium salts in an anhydrous solvent can mitigate this issue.

Problem 4: The reaction is very fast and difficult to control, leading to di-nitration or decomposition.

  • Q: The reaction appears to be highly exothermic and gives a complex mixture. How can I moderate it?

    • A: The aromatic ring may be more activated than initially presumed, or the conditions are too harsh.

      • Slower Addition: Add the nitrating agent much more slowly and ensure efficient cooling to maintain a stable internal temperature.

      • Use a Milder Nitrating Agent: Consider using a system like copper(II) nitrate in acetic anhydride, which can be milder.[14]

      • Dilution: Using an inert co-solvent like dichloromethane may help to moderate the reaction rate and improve heat dissipation.

Visualizations

Reaction_Optimization_Workflow cluster_prep Preparation cluster_run Execution & Analysis cluster_eval Evaluation cluster_optimize Optimization Loop Start Define Objective: Synthesize Nitro-6-fluoroisobenzofuranone Setup Setup Initial Reaction (e.g., HNO3/H2SO4, 0°C, 1.1 eq) Start->Setup Run Run Reaction & Monitor (TLC / HPLC) Setup->Run Analyze Analyze Crude Product (NMR / GC-MS) - Conversion - Regioselectivity - Byproducts Run->Analyze Eval Evaluate Results Analyze->Eval Success Success: Desired Product Isolated Eval->Success Target Met Troubleshoot Problem Identified Eval->Troubleshoot Target Not Met Modify Modify Conditions: - Temperature - Reagent Stoichiometry - Reaction Time - Nitrating Agent Troubleshoot->Modify Re-run Experiment Modify->Setup Re-run Experiment

Caption: Workflow for optimizing nitration conditions.

Troubleshooting_Tree Start Problem with Nitration Reaction? LowConversion Low Conversion Start->LowConversion Low / No Conversion MultiProducts Multiple Products Start->MultiProducts Multiple Products Decomp Decomposition Start->Decomp Decomposition Temp Temp LowConversion->Temp Is Temp ≤ 0°C? Sep Sep MultiProducts->Sep Are isomers separable? Hydrolysis Hydrolysis Decomp->Hydrolysis Lactone Hydrolysis Suspected? IncTemp Action: Increase temperature (e.g., to 25°C) or time Temp->IncTemp Yes StrongerReagent Action: Use stronger nitrating agent (e.g., Fuming HNO3, NO2BF4) Temp->StrongerReagent No OptimizeSep Action: Optimize purification (Column Chromatography / HPLC) Sep->OptimizeSep No ChangeCond Action: Lower temperature or use sterically bulkier reagent Sep->ChangeCond Yes MilderCond Action: Lower temperature, reduce time, ensure anhydrous conditions Hydrolysis->MilderCond Yes

Caption: Troubleshooting decision tree for nitration.

References

Technical Support Center: Purification of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My purified this compound is a yellow or brown solid, but the literature reports it as a white solid. What is the cause of this discoloration and how can I remove it?

Answer:

Discoloration in the final product typically indicates the presence of colored impurities. The synthetic route to this compound involves nitration and bromination steps, which can generate colored byproducts.

Troubleshooting Guide:

  • Identify the Source:

    • Incomplete Reaction: The crude product of the bromination step is often a brown oil.[1] Incomplete cyclization can lead to the carryover of this colored intermediate.

    • Nitration Byproducts: Nitration reactions can sometimes produce colored aromatic byproducts.

    • Degradation: The product may be degrading during purification.

  • Purification Strategies:

    • Column Chromatography: Ensure proper separation during silica gel column chromatography. A less polar solvent system may be required to hold back more polar colored impurities.

    • Recrystallization: If column chromatography does not yield a white product, recrystallization is recommended. See the "Experimental Protocols" section for a general recrystallization procedure.

    • Activated Carbon Treatment: Dissolve the discolored product in a suitable solvent (e.g., ethyl acetate or acetone), add a small amount of activated carbon, heat the mixture gently, and then filter through celite to remove the carbon. The decolorized product can then be recovered by removing the solvent or by recrystallization. Use activated carbon sparingly, as it can adsorb the desired product and reduce the overall yield.

I am having difficulty purifying my crude product by column chromatography. The fractions are either all mixed or I have a low recovery of the final product. What can I do?

Answer:

Challenges in column chromatography can arise from several factors, including an improper solvent system, co-eluting impurities, or degradation of the product on the silica gel.

Troubleshooting Guide:

  • Optimize the Solvent System:

    • The reported solvent system for the purification of this compound is a gradient of petroleum ether to petroleum ether/ethyl acetate (5:1).[1][2]

    • If you are experiencing poor separation, it is crucial to first perform a thorough thin-layer chromatography (TLC) analysis with different solvent systems to identify a system that provides good separation between your product and the impurities.

    • A common issue is the use of a solvent system that is too polar, causing all components to elute too quickly. Try decreasing the proportion of ethyl acetate.

  • Address Potential Co-eluting Impurities:

    • Isomeric Impurities: The nitration of the precursor could potentially lead to the formation of isomeric products. These isomers may have very similar polarities, making them difficult to separate by standard chromatography. Specialized chromatographic techniques may be necessary for separating isomers.

    • Unreacted Starting Material: The starting material for the cyclization step, methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate, has a different polarity and should be separable by column chromatography. Ensure your solvent system provides a clear distinction on a TLC plate.

  • Consider Product Stability:

    • The isobenzofuranone ring system can be susceptible to hydrolysis under acidic or basic conditions.[3][4][5] Silica gel is slightly acidic and can potentially cause the degradation of sensitive compounds.

    • If you suspect degradation, you can try using deactivated (neutral) silica gel for chromatography.

    • Alternatively, a different purification method, such as recrystallization, may be more suitable.

What are the most likely impurities in my crude this compound, and how can I identify them?

Answer:

The most probable impurities are derived from the synthetic steps leading to the final product. These include unreacted starting materials, intermediates, and byproducts from side reactions.

Potential Impurities:

Impurity NameStructureSource
5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester structureStarting material for the bromination step.[2] Presence indicates an incomplete bromination reaction.
methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoatemethyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate structureIntermediate for the cyclization step.[1] Its presence suggests an incomplete cyclization reaction.
Isomeric Nitro CompoundsIsomeric Nitro Compound structureNitration of fluorotoluene can lead to the formation of different regioisomers.[6] While the synthesis is directed, small amounts of other isomers may be present. These can be very difficult to separate due to similar polarities.

Identification Methods:

  • Thin-Layer Chromatography (TLC): Compare the crude product to the starting materials and intermediates by TLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyze the 1H and 19F NMR spectra of your crude and purified product. The presence of unexpected signals can indicate impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying the molecular weights of the components in your sample, allowing for the detection of starting materials, intermediates, and byproducts.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is adapted from the literature for the purification of this compound.[1][2]

  • Slurry Preparation: Dissolve the crude product (obtained as a brown oil) in a minimal amount of dichloromethane or ethyl acetate. Add silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in petroleum ether.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with petroleum ether and gradually increase the polarity by adding ethyl acetate. A typical gradient would be from 100% petroleum ether to a final concentration of petroleum ether/ethyl acetate (5:1).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (which should appear as a single spot on the TLC plate) and evaporate the solvent under reduced pressure to obtain the purified this compound as a white solid.

ParameterValue
Stationary PhaseSilica Gel
Mobile PhasePetroleum ether / Ethyl acetate (gradient)
Final Eluent Ratio5:1 (Petroleum ether : Ethyl acetate)
Protocol 2: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of the impure product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Potential Solvents for Polar Aromatic Compounds
Ethanol
Methanol
Ethyl Acetate
Toluene
Acetone/Hexane mixture
Dichloromethane/Hexane mixture

Visualizations

Purification_Workflow Crude Crude Product (Brown Oil) TLC TLC Analysis Crude->TLC Column Silica Gel Column Chromatography TLC->Column Optimized Solvent System Fractions Collect & Analyze Fractions Column->Fractions Pure_Column Pure Product (White Solid) Fractions->Pure_Column Pure Impure_Fractions Impure Fractions Fractions->Impure_Fractions Mixed Discolored_Product Discolored Product Pure_Column->Discolored_Product If Discolored Recrystallize Recrystallization Impure_Fractions->Recrystallize Pure_Recrystallized Pure Product (White Solid) Recrystallize->Pure_Recrystallized Carbon_Treatment Activated Carbon Treatment Discolored_Product->Carbon_Treatment Decolorized_Solution Decolorized Solution Carbon_Treatment->Decolorized_Solution Decolorized_Solution->Recrystallize Troubleshooting_Tree Start Purification Issue Problem1 Discolored Final Product Start->Problem1 Problem2 Poor Separation in Column Chromatography Start->Problem2 Problem3 Low Yield After Purification Start->Problem3 Cause1a Colored Impurities Problem1->Cause1a Cause1b Product Degradation Problem1->Cause1b Cause2a Incorrect Solvent System Problem2->Cause2a Cause2b Co-eluting Impurities Problem2->Cause2b Cause2c Degradation on Silica Problem2->Cause2c Cause3a Product Loss During Transfers Problem3->Cause3a Cause3b Product Adsorbed on Silica/Carbon Problem3->Cause3b Cause3c Incomplete Crystallization Problem3->Cause3c Solution1a Recrystallization or Carbon Treatment Cause1a->Solution1a Solution2c Use Neutral Silica or Switch to Recrystallization Cause1b->Solution2c Solution2a Optimize with TLC Cause2a->Solution2a Solution2b Consider Recrystallization Cause2b->Solution2b Cause2c->Solution2c Solution3a Careful Handling Cause3a->Solution3a Solution3b Flush Column with Polar Solvent Cause3b->Solution3b Solution3c Optimize Recrystallization Solvent and Cooling Cause3c->Solution3c

References

Technical Support Center: Monitoring the Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the synthetic route for this compound?

The synthesis is typically a two-step process:

  • Bromination: Methyl 5-fluoro-2-methyl-3-nitrobenzoate is reacted with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) to form the intermediate, methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.

  • Cyclization: The intermediate is then heated in a solvent mixture such as 1,4-dioxane and water to yield the final product, this compound.[1][2]

Q2: Which TLC solvent system is recommended for monitoring this synthesis?

A common mobile phase for monitoring both steps of this synthesis is a mixture of petroleum ether and ethyl acetate, typically in a 15:1 ratio.[1][2] This system provides good separation of the starting material, intermediate, and final product.

Q3: How can I visualize the spots on the TLC plate?

The compounds involved in this synthesis contain aromatic rings and are expected to be UV-active. Therefore, visualization can be achieved by using a TLC plate with a fluorescent indicator (e.g., F254) and observing the plate under a UV lamp (254 nm). The compounds will appear as dark spots on a fluorescent background. Staining with iodine vapor is another potential visualization method.[3]

Q4: What are the expected relative Rf values for the compounds in this synthesis?

In a normal-phase TLC system like silica gel with a petroleum ether/ethyl acetate mobile phase, the polarity of the compounds determines their retention factor (Rf). The expected order of elution (from highest Rf to lowest Rf) is:

  • Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (Intermediate): Generally less polar than the starting material.

  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Starting Material):

  • This compound (Product): The lactone functional group makes it more polar than the starting material and the intermediate.

It is crucial to run a reference spot of the starting material on every TLC plate for accurate comparison.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or elongated spots Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The spotting solvent is too polar.Use a less polar solvent to dissolve the sample for spotting.
The compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (0.1-1%).
Spots are not visible The sample is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[4]
The compound is not UV-active at 254 nm.Try a different visualization method, such as a different UV wavelength (e.g., 365 nm) or a chemical stain (e.g., iodine vapor or permanganate stain).[3]
Rf values are too high (spots near the solvent front) The mobile phase is too polar.Increase the proportion of the less polar solvent (petroleum ether) in the mobile phase. For example, try a 20:1 or 30:1 ratio of petroleum ether to ethyl acetate.[3]
Rf values are too low (spots near the baseline) The mobile phase is not polar enough.Increase the proportion of the more polar solvent (ethyl acetate) in the mobile phase. For example, try a 10:1 or 8:1 ratio of petroleum ether to ethyl acetate.[3]
Reactant and product spots have very similar Rf values The chosen mobile phase does not provide adequate separation.Experiment with different solvent systems. You could try a different non-polar solvent (e.g., hexane or heptane) or add a small amount of a third solvent with a different polarity (e.g., dichloromethane). A co-spot (spotting both the starting material and the reaction mixture in the same lane) can help to determine if the spots are truly identical or just very close.[5]
Unexpected spots appear on the TLC plate Formation of byproducts.Byproducts from side reactions may appear. For example, in the bromination step, dibrominated species could form. In the cyclization step, incomplete reaction could leave the intermediate.
Contamination of the sample or TLC plate.Ensure clean glassware and handle the TLC plate carefully to avoid touching the silica surface.[4]

Experimental Protocols

Detailed Methodology for TLC Monitoring

  • Preparation of the TLC Chamber:

    • Line a developing chamber with filter paper.

    • Pour the prepared mobile phase (e.g., 15:1 petroleum ether/ethyl acetate) into the chamber to a depth of about 0.5 cm.

    • Cover the chamber and allow it to saturate for at least 15 minutes.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Mark the lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (Co), which will contain both the starting material and the reaction mixture.

  • Spotting the TLC Plate:

    • Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Using a capillary tube, spot the starting material solution onto the "SM" lane on the baseline.

    • Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto the "RM" lane.

    • Spot the starting material and the reaction mixture in the same location in the "Co" lane.

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm).

    • Circle the visible spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time.

Experimental Workflow Diagram

TLC_Workflow cluster_prep prep_chamber Prepare TLC Chamber (Mobile Phase + Filter Paper) develop_plate Develop Plate in Chamber prep_plate Prepare TLC Plate (Draw Baseline) spot_plate Spot TLC Plate (SM, RM, Co-spot) prep_plate->spot_plate prep_samples Prepare Samples (Starting Material, Reaction Mixture) prep_samples->spot_plate spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize Visualize Spots (UV Lamp) mark_front->visualize analyze Analyze Results (Calculate Rf, Monitor Progress) visualize->analyze

References

Resolving impurities in 6-Fluoro-4-nitroisobenzofuran-1(3H)-one preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one.

Experimental Workflow

The overall synthetic scheme for this compound is a multi-step process beginning with 5-fluoro-2-methylbenzoic acid.[1] The key stages involve nitration, esterification, bromination, and cyclization.

Synthesis Workflow A 5-Fluoro-2-methylbenzoic acid B Nitration (HNO3, H2SO4) A->B Step 1 C 5-Fluoro-2-methyl-3-nitrobenzoic acid B->C D Esterification (SOCl2, MeOH) C->D Step 2 E Methyl 5-fluoro-2-methyl-3-nitrobenzoate D->E F Benzylic Bromination (NBS, BPO) E->F Step 3 G Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate F->G H Cyclization (1,4-Dioxane, H2O) G->H Step 4 I This compound H->I

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the complete synthetic protocol for this compound?

A detailed experimental protocol is outlined below. This protocol is based on established synthetic methods.[1][2]

Experimental Protocols

StepReactionReagents and Conditions
1NitrationStarting Material: 5-Fluoro-2-methylbenzoic acidReagents: Concentrated HNO₃, Concentrated H₂SO₄Conditions: -5 to 0 °C, 2 hours[1]
2EsterificationStarting Material: 5-Fluoro-2-methyl-3-nitrobenzoic acidReagents: SOCl₂, Dry MethanolConditions: Reflux, 16 hours[1]
3Benzylic BrominationStarting Material: Methyl 5-fluoro-2-methyl-3-nitrobenzoateReagents: N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), CCl₄Conditions: Reflux, overnight[2]
4CyclizationStarting Material: Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoateReagents: 1,4-Dioxane, WaterConditions: Reflux, 4 days[2]

Q2: What are the expected yields for each step of the synthesis?

The reported yields for the key steps are summarized in the table below.

StepProductReported Yield
1 & 2Methyl 5-fluoro-2-methyl-3-nitrobenzoate25% (over two steps)[1]
3Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate94%[2]
4This compound79%[2]

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in Nitration Step

A low yield of 5-fluoro-2-methyl-3-nitrobenzoic acid can result from several factors.

Troubleshooting Logic for Nitration ```dot digraph "Nitration Troubleshooting" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

LowYield [label="Low Yield in Nitration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp [label="Temperature too high?"]; Addition [label="Rapid addition of nitrating mixture?"]; Purity [label="Impure starting materials?"];

Sol_Temp [label="Maintain temperature at -5 to 0 °C.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Addition [label="Add nitrating mixture dropwise.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Purity [label="Ensure purity of 5-fluoro-2-methylbenzoic acid.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

LowYield -> Temp; LowYield -> Addition; LowYield -> Purity;

Temp -> Sol_Temp; Addition -> Sol_Addition; Purity -> Sol_Purity; }

Caption: Troubleshooting the final cyclization step.

FAQs for Cyclization Issues:

  • Q: My final product is contaminated with the starting material, methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate. What should I do?

    • A: Incomplete cyclization can be due to insufficient reaction time or temperature. The reaction is reported to take up to 4 days at reflux. [2]Ensure the reaction is heated adequately and for a sufficient duration. Monitor the disappearance of the starting material by TLC. If the reaction has stalled, purification by silica gel column chromatography can be used to separate the product from the unreacted starting material.

  • Q: I have isolated a byproduct that appears to be the carboxylic acid resulting from the hydrolysis of the methyl ester. How can I avoid this?

    • A: The presence of water and prolonged heating can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. While water is a necessary reagent for this specific cyclization protocol, using the recommended ratio of 1,4-dioxane to water (4:1 v/v) is important. [2]If hydrolysis is a significant issue, alternative, non-aqueous cyclization methods could be explored, though this would represent a deviation from the established protocol.

  • Q: The final product appears to be degrading. Is the lactone ring stable?

    • A: Lactones can be susceptible to hydrolysis under strongly acidic or basic conditions. During workup and purification, avoid exposure to strong acids or bases. The final product should be stored in a dry environment.

References

Stability issues of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one under storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

This technical support center provides guidance on the stability and storage of this compound to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is stable under recommended storage conditions.[1] It should be stored at room temperature in a tightly closed container in a dry and well-ventilated place.[1]

Q2: Is this compound sensitive to light or moisture?

Q3: What is the expected shelf life of this compound?

A3: The shelf life of the compound is not explicitly stated by most suppliers. However, when stored correctly in a sealed container at room temperature, it is expected to remain stable for an extended period. For long-term storage, it is advisable to periodically check the purity of the compound.

Q4: Are there any known incompatibilities for this compound?

A4: Specific incompatibility data is not available. As a general precaution, avoid strong oxidizing agents, strong acids, and strong bases.

Summary of Storage Recommendations

ParameterRecommendationSource
TemperatureRoom temperature[2][3]
AtmosphereStore in a dry environment.[1]
ContainerKeep in a tightly closed container.[1]
VentilationStore in a well-ventilated place.[1]

Troubleshooting Guide

Q1: I have stored this compound as recommended, but I suspect it may have degraded. What should I do?

A1: If you suspect degradation, we recommend re-analyzing the compound to assess its purity. The experimental protocol below provides a general method for purity assessment.

Q2: My experimental results are inconsistent. Could this be due to the instability of this compound?

A2: While this compound is generally stable, inconsistent results could be due to various factors, including compound integrity. We recommend verifying the purity of your sample before use. If the purity is confirmed, other experimental parameters should be investigated.

Q3: I observed a change in the physical appearance (e.g., color, crystal form) of the compound upon storage. What does this indicate?

A3: A change in physical appearance may suggest chemical degradation or absorption of moisture. It is crucial to re-test the material to determine its purity and structural integrity before further use.

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (optional, for mobile phase modification)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
  • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

3. HPLC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and gradually increase the percentage of B over 20-30 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
  • Injection Volume: 10 µL

4. Analysis:

  • Inject the prepared sample.
  • Analyze the resulting chromatogram for the presence of any new peaks, which may indicate impurities or degradation products.
  • Calculate the purity based on the peak area of the main component relative to the total peak area.

Diagrams

G Troubleshooting Workflow for Suspected Degradation start Start: Suspected Degradation of This compound check_storage Verify Storage Conditions Temperature: Room Temp Humidity: Dry Container: Sealed start->check_storage storage_ok Storage Conditions Correct? check_storage:f0->storage_ok correct_storage Action: Correct Storage Conditions and Monitor storage_ok->correct_storage No assess_purity Perform Purity Analysis (e.g., HPLC, LC-MS) storage_ok->assess_purity Yes purity_ok Purity Meets Specification? assess_purity->purity_ok use_compound Conclusion: Compound is Stable and Suitable for Use purity_ok->use_compound Yes quarantine Action: Quarantine Lot and Contact Supplier purity_ok->quarantine No

Caption: Troubleshooting workflow for suspected compound degradation.

References

Overcoming poor solubility of isobenzofuranone intermediates in solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of isobenzofuranone intermediates in various solvents.

Frequently Asked Questions (FAQs)

Q1: Why do many isobenzofuranone intermediates exhibit poor solubility?

A1: Isobenzofuranones are a class of compounds that often possess a rigid, planar structure with a lactone moiety fused to a benzene ring.[1] This structural arrangement can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules. Furthermore, the polarity of the isobenzofuranone core can be influenced by various substituents, leading to a wide range of solubility behaviors.[2][3] Generally, these compounds are lipophilic, contributing to their low solubility in aqueous solutions.[1]

Q2: What are the initial steps to consider when encountering a poorly soluble isobenzofuranone intermediate?

A2: The first step is to perform a solvent screening with a small amount of the compound to identify a suitable solvent or solvent system.[4][5] A good starting point is to test a range of solvents with varying polarities, such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane), ethers (diethyl ether, THF), and polar aprotic solvents (acetone, ethyl acetate, DMSO, DMF).[5] The ideal solvent for purification by recrystallization should dissolve the compound poorly at room temperature but well at elevated temperatures.[6][7]

Q3: How can I improve the solubility of my isobenzofuranone intermediate for a reaction?

A3: If the goal is to dissolve the intermediate for a chemical reaction, a co-solvent system can be effective.[8] Start by dissolving the compound in a "good" solvent in which it is highly soluble (e.g., DMSO or DMF), and then add this solution to the reaction mixture containing a "poor" solvent. Be mindful of the potential for the compound to precipitate out of solution and the compatibility of the co-solvent with your reaction conditions. In some cases, gentle heating can also aid in dissolution.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I determine?

A4:

  • Kinetic solubility is the concentration of a compound that dissolves in a solvent under specific, non-equilibrium conditions (e.g., from a DMSO stock solution). It is often measured in high-throughput screening to get a rapid assessment of solubility.[9][10][11][12]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[1][9]

For initial characterization and troubleshooting, kinetic solubility is often sufficient. For formulation development and detailed physicochemical profiling, thermodynamic solubility is preferred.[10]

Troubleshooting Guides

Issue 1: My isobenzofuranone intermediate will not dissolve in any common solvent at room temperature.

Possible Cause: High crystal lattice energy or inappropriate solvent choice.

Troubleshooting Steps:

  • Heating: Gently heat the solvent and compound mixture. Many compounds exhibit significantly higher solubility at elevated temperatures.

  • Solvent Mixtures: Try a mixture of solvents. A common technique is to dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like DMSO or DMF) and then add a "poor" solvent (one in which it is less soluble, like water or hexane) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution for recrystallization.[3]

  • Sonication: Use an ultrasonic bath to provide energy to break up the solid particles and enhance dissolution.

  • Stronger Solvents: For very insoluble compounds, consider more powerful solvents like N-methyl-2-pyrrolidone (NMP), though be mindful of their higher boiling points and potential reactivity.

Issue 2: My compound dissolves in a hot solvent but immediately crashes out upon cooling, preventing crystal formation.

Possible Cause: The solution is too supersaturated.

Troubleshooting Steps:

  • Add More Solvent: Re-heat the mixture to redissolve the compound and add a small amount of additional hot solvent. This will slightly decrease the saturation level and allow for slower cooling and better crystal growth.

  • Slower Cooling: Insulate the flask to slow down the cooling process. This can be achieved by wrapping the flask in glass wool or placing it in a Dewar flask. Slower cooling encourages the formation of larger, purer crystals.

  • Use a Co-solvent System: Dissolve the compound in a minimal amount of a good hot solvent and then add a poor hot solvent until the solution is saturated. This can provide more controlled crystallization upon cooling.

Issue 3: No crystals form even after the solution has cooled to room temperature or below.

Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites.[7]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[6]

  • Reduce Solvent Volume: If the solution is not saturated enough, you can evaporate some of the solvent to increase the concentration of the compound.

  • Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Data Presentation

The following table provides representative solubility data for a hypothetical substituted isobenzofuranone intermediate in various common organic solvents. Please note that actual solubility will vary depending on the specific substituents on the isobenzofuranone core.

SolventPolarity IndexDielectric ConstantSolubility (mg/mL) at 25°CObservations
Hexane0.11.88< 0.1Insoluble
Toluene2.42.381.5Sparingly soluble
Diethyl Ether2.84.343.2Slightly soluble
Dichloromethane3.19.088.5Moderately soluble
Ethyl Acetate4.46.0215.2Soluble
Acetone5.120.725.8Freely soluble
Ethanol5.224.512.1Soluble, good for recrystallization
Methanol6.632.79.7Soluble, good for recrystallization
Dimethylformamide (DMF)6.436.7> 100Very soluble
Dimethyl Sulfoxide (DMSO)7.246.7> 100Very soluble
Water9.080.1< 0.01Practically insoluble

Experimental Protocols

Protocol 1: Rapid Kinetic Solubility Assessment

This protocol provides a quick assessment of the kinetic solubility of an isobenzofuranone intermediate.

Materials:

  • Isobenzofuranone intermediate

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Prepare a 10 mM stock solution of the isobenzofuranone intermediate in DMSO.

  • Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.

  • Add 98 µL of PBS to each well to achieve a final compound concentration of 200 µM.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer. An increase in turbidity compared to a blank well (DMSO and PBS only) indicates precipitation and poor solubility.

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the UV-Vis absorbance of the supernatant to quantify the amount of dissolved compound.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of an isobenzofuranone intermediate.

Materials:

  • Isobenzofuranone intermediate (solid)

  • Selected solvent

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid isobenzofuranone intermediate to a vial containing a known volume of the selected solvent.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • After shaking, let the vial stand to allow the undissolved solid to settle.

  • Centrifuge the sample to pellet any remaining undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis method against a standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis start Start with Isobenzofuranone Intermediate stock Prepare 10 mM Stock in DMSO start->stock add_to_plate Add Stock to 96-well Plate stock->add_to_plate add_buffer Add Aqueous Buffer (e.g., PBS) add_to_plate->add_buffer incubate Incubate and Shake add_buffer->incubate measure Measure Turbidity or UV-Vis incubate->measure precipitate Precipitate Detected? measure->precipitate soluble Soluble precipitate->soluble No insoluble Poorly Soluble precipitate->insoluble Yes

Caption: Experimental workflow for rapid kinetic solubility assessment.

troubleshooting_workflow cluster_reaction Reaction Strategies cluster_purification Purification Strategies start Poorly Soluble Intermediate dissolved Is it for a reaction or purification? start->dissolved reaction For Reaction dissolved->reaction Reaction purification For Purification (Recrystallization) dissolved->purification Purification cosolvent Use Co-solvent (e.g., DMSO, DMF) reaction->cosolvent heating Gentle Heating reaction->heating solvent_screen Solvent Screening purification->solvent_screen hot_dissolution Dissolves in Hot Solvent? solvent_screen->hot_dissolution no_dissolve Try Solvent Mixture or Stronger Solvent hot_dissolution->no_dissolve No crashes_out Crystals Crash Out? hot_dissolution->crashes_out Yes no_crystals No Crystals Form? crashes_out->no_crystals No slow_cool Add More Solvent / Slow Cooling crashes_out->slow_cool Yes induce Induce Crystallization (Scratch/Seed) no_crystals->induce Yes success Pure Crystals no_crystals->success No, crystals form slow_cool->success induce->success

Caption: Troubleshooting workflow for poorly soluble isobenzofuranone intermediates.

References

Managing hazardous reagents in 6-Fluoro-4-nitroisobenzofuran-1(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hazardous reagents during the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure laboratory safety and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous reagents used in the synthesis of this compound?

A1: The synthesis involves several hazardous reagents requiring careful handling. These include concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) for the nitration step, thionyl chloride (SOCl₂) for the formation of the acid chloride, and N-bromosuccinimide (NBS) in conjunction with benzoyl peroxide (BPO) for the bromination step.[1]

Q2: What are the main risks associated with the nitration step?

A2: The nitration of 5-fluoro-2-methylbenzoic acid is a highly exothermic reaction. The primary risks include thermal runaway, which can lead to a violent reaction or explosion, and the corrosive nature of the mixed acids (H₂SO₄ and HNO₃), which can cause severe chemical burns.[2][3][4][5] The reaction also produces toxic nitrogen dioxide fumes.[2]

Q3: How can I safely quench the nitration reaction?

A3: The nitration reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring.[1] This should be done in a fume hood, wearing appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and a face shield.

Q4: What precautions should be taken when working with thionyl chloride?

A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1][6] All manipulations must be performed in a certified chemical fume hood.[1] To remove excess thionyl chloride after the reaction, it can be distilled off, and any remaining traces can be co-evaporated with a dry, inert solvent like toluene.[1][7] A base trap containing NaOH or KOH solution should be used to neutralize the acidic vapors and protect the vacuum pump.[1]

Q5: What are the hazards associated with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO)?

A5: N-bromosuccinimide is a lachrymator and corrosive. Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry, especially if subjected to shock, friction, or heat.[8][9][10][11][12] It is typically supplied and handled as a wetted solid to reduce its explosive hazard.[9] The radical bromination reaction using NBS and BPO should be conducted with care, avoiding overheating.

Troubleshooting Guides

Nitration Step: 5-Fluoro-2-methyl-3-nitrobenzoic acid Synthesis
Issue Possible Cause Troubleshooting Action
Reaction temperature exceeds 0°C during nitrating agent addition. Addition of the nitrating mixture is too fast, leading to an exothermic reaction that is difficult to control.Immediately slow down the addition rate. Ensure the reaction flask is adequately submerged in the cooling bath (-5 to 0°C). Monitor the internal temperature continuously.
Low yield of the desired 3-nitro isomer. Incorrect reaction temperature or ratio of acids. Formation of undesired regioisomers or dinitro byproducts.[13]Maintain the reaction temperature strictly between -5 and 0°C. Use the specified ratio of fuming nitric acid to oleum for higher yield and purity.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Product does not precipitate upon quenching with ice. The product may be more soluble in the aqueous acidic solution than expected, or the concentration is too low.Extract the aqueous solution with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.[1]
Formation of a dark-colored reaction mixture or tar-like substances. Oxidation of the starting material or product due to elevated temperatures or impurities.Ensure the starting material is pure. Maintain strict temperature control throughout the reaction. Quench the reaction as soon as TLC indicates completion.
Bromination Step: 2-(bromomethyl)-5-fluoro-3-nitrobenzoate Synthesis
Issue Possible Cause Troubleshooting Action
Reaction is sluggish or does not go to completion. The radical initiator (BPO) is not active, or the reaction temperature is too low.Ensure the benzoyl peroxide is fresh and has been stored correctly. Initiate the reaction by gently heating to reflux. Monitor the reaction by TLC.[14]
Formation of dibrominated side products. Excess NBS or prolonged reaction time.[15]Use the stoichiometric amount of NBS. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.[14]
Difficulty in removing succinimide byproduct. Succinimide is soluble in some organic solvents used for extraction.After the reaction, the succinimide can be removed by filtration from the cooled reaction mixture. Alternatively, washing the organic extract with water can help remove the more water-soluble succinimide.

Experimental Protocols

Protocol 1: Nitration of 5-Fluoro-2-methylbenzoic acid
  • Preparation: In a fume hood, add 5-Fluoro-2-methylbenzoic acid (80g, 520mmol) in portions to concentrated H₂SO₄ (700mL) in a flask equipped with a mechanical stirrer and a thermometer, while maintaining the temperature between -5 to 0°C using an ice-salt bath.[1]

  • Nitrating Agent Addition: In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (60.4g, 624mmol) to concentrated H₂SO₄ (60mL), keeping the temperature below 10°C.[1]

  • Reaction: Add the nitrating mixture dropwise to the solution of 5-fluoro-2-methylbenzoic acid over approximately 1.5 hours, ensuring the internal temperature does not rise above 0°C.[1]

  • Monitoring: Stir the mixture for an additional 2 hours at the same temperature. Monitor the reaction's completion by TLC (petroleum ether/EtOAc = 1:1).[1]

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[1]

  • Work-up: Collect the resulting precipitate by filtration. Dissolve the precipitate in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 5-fluoro-2-methyl-3-nitrobenzoic acid.[1]

Protocol 2: Esterification and Bromination
  • Esterification: Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54g) in dry methanol (500mL) and cool to 0°C. Add thionyl chloride (64.52g, 542.3mmol) dropwise. Heat the mixture under reflux for 16 hours.[1] Monitor completion by TLC (petroleum ether/EtOAc = 1:1).[1]

  • Work-up: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain methyl 5-fluoro-2-methyl-3-nitrobenzoate.[1]

  • Bromination: To a solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate (28g, 130.5mmol) in CCl₄ (400mL), add NBS (27.8g, 156.6mmol) and BPO (3.13g, 13.1mmol).[14]

  • Reaction: Heat the mixture to reflux overnight. Monitor for completion by TLC (petroleum ether/EtOAc = 15:1).[14]

  • Work-up: After cooling, add water (200mL) and remove CCl₄ under reduced pressure. Extract the residue with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.[14]

Data Presentation

Table 1: Reagent Quantities for Synthesis

Step Starting Material Reagent 1 Reagent 2 Solvent Yield
Nitration 5-Fluoro-2-methylbenzoic acid (80g)Conc. H₂SO₄ (760mL)Conc. HNO₃ (60.4g)-~25% (over 2 steps)[1]
Esterification 5-fluoro-2-methyl-3-nitrobenzoic acid (54g)Thionyl chloride (64.52g)-Methanol (500mL)-
Bromination Methyl 5-fluoro-2-methyl-3-nitrobenzoate (28g)NBS (27.8g)BPO (3.13g)CCl₄ (400mL)94% (crude)[14]
Cyclization Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36g)Water (62.5mL)-1,4-Dioxane (250mL)79%[14]

Visualizations

experimental_workflow cluster_nitration Nitration Step cluster_esterification Esterification Step cluster_bromination Bromination Step start_nitration Dissolve Starting Material in conc. H₂SO₄ at -5 to 0°C add_nitrating_mix Add HNO₃/H₂SO₄ mix dropwise at < 0°C start_nitration->add_nitrating_mix stir_nitration Stir for 2h at 0°C (Monitor by TLC) add_nitrating_mix->stir_nitration quench_nitration Quench on ice stir_nitration->quench_nitration workup_nitration Filter, Dissolve, Wash, Dry, Concentrate quench_nitration->workup_nitration start_ester Dissolve Nitro-acid in Methanol at 0°C workup_nitration->start_ester Crude Nitro-acid add_socl2 Add SOCl₂ dropwise start_ester->add_socl2 reflux_ester Reflux for 16h (Monitor by TLC) add_socl2->reflux_ester workup_ester Concentrate and Purify (Column Chromatography) reflux_ester->workup_ester start_bromo Dissolve Ester in CCl₄ workup_ester->start_bromo Purified Ester add_nbs_bpo Add NBS and BPO start_bromo->add_nbs_bpo reflux_bromo Reflux overnight (Monitor by TLC) add_nbs_bpo->reflux_bromo workup_bromo Add water, Concentrate, Extract, Wash, Dry reflux_bromo->workup_bromo Final Cyclization Step Final Cyclization Step workup_bromo->Final Cyclization Step Crude Bromo-ester

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_nitration start Problem during Nitration Step q_temp Is the reaction temperature stable between -5 and 0°C? start->q_temp q_yield Is the yield low? q_temp->q_yield Yes sol_temp Slow down addition rate. Ensure proper cooling. q_temp->sol_temp No a_temp_yes Yes a_temp_no No q_precipitate Did the product precipitate upon quenching? q_yield->q_precipitate No sol_yield Check acid ratio and purity. Monitor closely with TLC. q_yield->sol_yield Yes a_yield_yes Yes a_yield_no No sol_precipitate Extract aqueous layer with ethyl acetate. q_precipitate->sol_precipitate No end Proceed to next step q_precipitate->end Yes a_precipitate_yes Yes a_precipitate_no No

Caption: Troubleshooting decision tree for the nitration step.

References

Scaling up the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one for production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound, a key intermediate in the preparation of various therapeutic agents.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration of 5-fluoro-2-methylbenzoic acid is resulting in a low yield. What are the critical parameters for this step?

A1: Low yields in the nitration step are often due to improper temperature control. It is crucial to maintain the reaction temperature between -5 and 0°C during the addition of the nitrating mixture (concentrated HNO₃ in concentrated H₂SO₄).[3] Allowing the temperature to rise can lead to the formation of side products. Additionally, ensuring the complete dissolution of the starting material in concentrated sulfuric acid before adding the nitrating agent is essential for a homogenous reaction.

Q2: I am observing multiple spots on my TLC plate after the bromination of methyl 5-fluoro-2-methyl-3-nitrobenzoate. What could be the cause?

A2: The presence of multiple spots on the TLC plate following bromination could indicate incomplete reaction, over-bromination (di- or tri-brominated species), or degradation of the starting material or product. Ensure that you are using the correct molar equivalents of N-bromosuccinimide (NBS) and that the reaction is monitored closely by TLC (petroleum ether/EtOAc = 15:1).[3][4] The use of a radical initiator like benzoyl peroxide (BPO) is critical, and its quality can affect the reaction outcome. If the reaction is sluggish, a fresh batch of BPO might be required.

Q3: The final cyclization step to form the lactone is slow and gives a poor yield. How can I optimize this reaction?

A3: The cyclization of methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate to form the desired product is a critical step that requires prolonged heating. The reaction is typically refluxed in a mixture of 1,4-dioxane and water for an extended period (e.g., 4 days).[3][4] Incomplete reaction is a common issue. Ensure the reflux is maintained consistently. The purity of the starting brominated ester is also crucial; impurities can interfere with the cyclization. Purification of the crude brominated intermediate before proceeding to the cyclization may improve the yield and purity of the final product.

Q4: I am having difficulty purifying the final product. What is the recommended method?

A4: The recommended purification method for this compound is silica gel column chromatography.[3][4] A gradient elution starting with petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., from 100% petroleum ether to a petroleum ether/EtOAc ratio of 5:1) is effective in separating the product from impurities.[3][4] It is important to carefully monitor the fractions by TLC to collect the pure product.

Quantitative Data Summary

StepStarting MaterialReagentsSolventReaction TimeTemperatureYield
Nitration & Esterification 5-Fluoro-2-methylbenzoic acidConc. H₂SO₄, Conc. HNO₃, SOCl₂, MethanolMethanol2h (Nitration), 16h (Esterification)-5 to 0°C (Nitration), Reflux (Esterification)25% (over 2 steps)[3]
Bromination Methyl 5-fluoro-2-methyl-3-nitrobenzoateNBS, BPOCCl₄OvernightReflux94% (crude)[3][4]
Cyclization & Purification Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoateWater1,4-Dioxane4 daysReflux79%[3][4]

Experimental Protocols

Step 1: Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

  • In a flask equipped with a stirrer, add 5-fluoro-2-methylbenzoic acid (80g, 520mmol) in portions to concentrated H₂SO₄ (700mL) while maintaining the temperature between -5 and 0°C.[3]

  • Separately, prepare a nitrating mixture by adding concentrated HNO₃ (60.4g, 624mmol) to concentrated H₂SO₄ (60mL).[3]

  • Add the nitrating mixture dropwise to the solution of 5-fluoro-2-methylbenzoic acid over approximately 1.5 hours, ensuring the temperature remains between -5 and 0°C.[3]

  • Stir the reaction mixture for an additional 2 hours at the same temperature. Monitor the reaction completion by TLC (petroleum ether/EtOAc = 1:1).[3]

  • Pour the reaction mixture into crushed ice with vigorous stirring. Collect the resulting precipitate by filtration.

  • Dissolve the precipitate in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain crude 5-fluoro-2-methyl-3-nitrobenzoic acid.[3]

  • Dissolve the crude acid in dry methanol (500mL) and cool to 0°C. Add thionyl chloride (SOCl₂) (64.52g, 542.3mmol) dropwise.[3]

  • Heat the mixture to reflux for 16 hours. Monitor the reaction by TLC (petroleum ether/EtOAc = 1:1).[3]

  • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (petroleum ether to petroleum ether/EtOAc = 50:1) to yield methyl 5-fluoro-2-methyl-3-nitrobenzoate as a white solid.[3]

Step 2: Synthesis of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

  • In a round-bottom flask, combine methyl 5-fluoro-2-methyl-3-nitrobenzoate (28g, 130.5mmol), N-bromosuccinimide (NBS) (27.8g, 156.6mmol), and benzoyl peroxide (BPO) (3.13g, 13.1mmol) in carbon tetrachloride (CCl₄) (400mL).[3][4]

  • Heat the mixture to reflux overnight.[3][4]

  • Monitor the reaction for the complete consumption of the starting material using TLC (petroleum ether/EtOAc = 15:1).[3][4]

  • After completion, add water (200mL) and remove the CCl₄ under reduced pressure.[3][4]

  • Extract the residue with dichloromethane (DCM) (3 x 200mL).[3][4]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate as a brown oil.[3][4]

Step 3: Synthesis of this compound

  • Dissolve the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36g, 123mmol) in a mixture of 1,4-dioxane (250mL) and water (62.5mL).[3][4]

  • Heat the mixture to reflux for 4 days.[3][4]

  • Monitor the reaction by TLC (petroleum ether/EtOAc = 15:1) to confirm the consumption of the starting material.[3][4]

  • After the reaction is complete, remove the 1,4-dioxane under reduced pressure.[3][4]

  • Extract the residue with ethyl acetate (4 x 300mL).[3][4]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to get the crude product.[3][4]

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether to petroleum ether/EtOAc (5:1), to obtain this compound as a white solid.[3][4]

Visualizations

Synthesis_Workflow A 5-Fluoro-2-methylbenzoic acid B Nitration & Esterification A->B H₂SO₄, HNO₃, SOCl₂, MeOH C Methyl 5-fluoro-2-methyl- 3-nitrobenzoate B->C D Bromination C->D NBS, BPO, CCl₄ E Methyl 2-(bromomethyl)-5-fluoro- 3-nitrobenzoate D->E F Cyclization E->F 1,4-Dioxane, H₂O, Reflux G Crude Product F->G H Purification G->H Silica Gel Chromatography I 6-Fluoro-4-nitroisobenzofuran- 1(3H)-one H->I

References

Refinement of work-up procedure for 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the work-up and purification of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and appearance of this compound after purification?

A1: The expected yield is approximately 79%, and the purified compound should be a white solid.[1][2]

Q2: Which solvents are recommended for the extraction and purification of the product?

A2: Ethyl acetate (EtOAc) is used for extraction, and a mixture of petroleum ether and ethyl acetate is used for silica gel column chromatography.[1][2]

Q3: How can I monitor the progress of the cyclization reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/EtOAc (15:1) to confirm the complete consumption of the starting material.[1][2]

Q4: What are the key safety precautions to consider during the work-up procedure?

A4: It is important to handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Avoid inhalation of dust and vapors.[3]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete cyclization reaction.Ensure the reaction has been refluxed for the recommended duration (4 days).[1][2] Monitor the reaction closely using TLC.
Loss of product during extraction.Perform multiple extractions with ethyl acetate (e.g., 4 times) to ensure complete recovery of the product from the aqueous layer.[1][2]
Degradation of the product.Avoid excessive heating during the removal of solvents under reduced pressure.
Impure Product After Column Chromatography Inappropriate solvent system for chromatography.Use a gradient elution starting from petroleum ether and gradually increasing the polarity with ethyl acetate (up to a ratio of 5:1 petroleum ether/EtOAc).[1][2]
Overloading of the column.Ensure the amount of crude product loaded onto the silica gel column is appropriate for the column size.
Co-elution with impurities.If impurities have similar polarity, consider alternative purification techniques such as recrystallization.
Formation of an Emulsion During Extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking.
High concentration of solutes.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is an Oil Instead of a Solid Presence of residual solvent.Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent.
Presence of impurities.Re-purify the product using column chromatography or consider recrystallization.

Experimental Protocols

Detailed Work-up and Purification Protocol for this compound:

  • Solvent Removal: After the 4-day reflux period, remove the 1,4-dioxane under reduced pressure.[1][2]

  • Extraction: Extract the residue with ethyl acetate (300 mL x 4).[1][2]

  • Washing: Combine the organic layers and wash with brine.[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[1][2]

  • Concentration: Concentrate the solution under reduced pressure to obtain the crude product.[1][2]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of petroleum ether to petroleum ether/ethyl acetate (5:1) to yield this compound as a white solid.[1][2]

Visualizations

Troubleshooting_Workflow start Start Work-up check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield impure_product Impure Product? low_yield->impure_product No troubleshoot_reaction Troubleshoot Reaction Conditions (e.g., extend reflux time) low_yield->troubleshoot_reaction Yes successful_product Pure Product Obtained impure_product->successful_product No troubleshoot_purification Optimize Purification (e.g., adjust solvent gradient) impure_product->troubleshoot_purification Yes troubleshoot_extraction Optimize Extraction (e.g., more extractions) troubleshoot_reaction->troubleshoot_extraction troubleshoot_extraction->check_yield troubleshoot_purification->check_yield

Caption: Troubleshooting workflow for the work-up of this compound.

Synthesis_Concept_Map cluster_synthesis Synthesis cluster_workup Work-up & Purification start_material 5-Fluoro-2-methylbenzoic acid nitration Nitration start_material->nitration esterification Esterification nitration->esterification bromination Bromination esterification->bromination cyclization Cyclization bromination->cyclization solvent_removal Solvent Removal cyclization->solvent_removal extraction Extraction solvent_removal->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification final_product This compound purification->final_product

Caption: Concept map of the synthesis and work-up procedure.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. Below, we present a well-established multi-step synthesis pathway and a potential alternative route, offering insights into their respective methodologies, yields, and chemical transformations.

Comparison of Synthetic Routes

Two primary synthetic strategies for this compound are outlined below. Route 1 is a well-documented, multi-step approach starting from 5-fluoro-2-methylbenzoic acid. Route 2 is a more direct, though less documented, approach involving the nitration of a commercially available precursor.

ParameterRoute 1: Multi-step Synthesis from 5-Fluoro-2-methylbenzoic AcidRoute 2: Direct Nitration of 6-Fluoroisobenzofuran-1(3H)-one (Theoretical)
Starting Material 5-Fluoro-2-methylbenzoic acid6-Fluoroisobenzofuran-1(3H)-one
Number of Steps 41
Overall Yield ~18.5%Not reported
Key Transformations Nitration, Esterification, Bromination, CyclizationElectrophilic Aromatic Substitution (Nitration)
Reagents HNO₃/H₂SO₄, SOCl₂/MeOH, NBS/BPO, 1,4-dioxane/H₂ONitrating agent (e.g., HNO₃/H₂SO₄)
Advantages Well-established and documented procedure with reported yields for each step.Potentially more atom-economical and shorter.
Disadvantages Multi-step process with a lower overall yield. Use of hazardous reagents like SOCl₂ and CCl₄.Lack of specific experimental data. Potential for the formation of regioisomers, requiring challenging purification. The regioselectivity of the nitration is a key challenge that needs to be controlled[1].

Experimental Protocols

Route 1: Multi-step Synthesis from 5-Fluoro-2-methylbenzoic Acid

This synthesis involves four sequential steps to yield the final product.

Step 1: Nitration of 5-Fluoro-2-methylbenzoic acid

To a solution of concentrated sulfuric acid (700 mL) cooled to -5 to 0°C, 5-fluoro-2-methylbenzoic acid (80g, 520 mmol) is added in portions. A mixture of concentrated nitric acid (60.4g, 624 mmol) in concentrated sulfuric acid (60 mL) is then added dropwise over 1.5 hours, maintaining the temperature at -5 to 0°C. The reaction is stirred for an additional 2 hours at the same temperature. The reaction mixture is then poured into crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54g).[2]

Step 2: Esterification of 5-Fluoro-2-methyl-3-nitrobenzoic acid

The crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54g) is dissolved in dry methanol (500 mL) and cooled to 0°C. Thionyl chloride (64.52g, 542.3 mmol) is added dropwise. The mixture is then heated under reflux for 16 hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford methyl 5-fluoro-2-methyl-3-nitrobenzoate (28g, 25% yield over two steps) as a white solid.[2]

Step 3: Bromination of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (28g, 130.5 mmol), N-bromosuccinimide (NBS, 27.8g, 156.6 mmol), and benzoyl peroxide (BPO, 3.13g, 13.1 mmol) in carbon tetrachloride (400 mL) is heated under reflux overnight. After the reaction, water (200 mL) is added, and the carbon tetrachloride is removed under reduced pressure. The residue is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36g, 94% yield) as a brown oil.[2][3]

Step 4: Cyclization to this compound

The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36g, 123 mmol) is dissolved in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL) and heated under reflux for 4 days. The 1,4-dioxane is then removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography to give this compound (19.2g, 79% yield) as a white solid.[2][3]

Route 2: Direct Nitration of 6-Fluoroisobenzofuran-1(3H)-one (Theoretical)

This proposed one-step synthesis would involve the direct nitration of commercially available 6-fluoroisobenzofuran-1(3H)-one.

Proposed Protocol:

6-Fluoroisobenzofuran-1(3H)-one would be treated with a suitable nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions. The reaction would likely be performed at a low temperature to control the exothermicity and potentially improve regioselectivity. After the reaction is complete, the mixture would be quenched with ice water, and the product would be extracted with an organic solvent. Purification would likely be necessary to separate the desired 4-nitro isomer from other potential regioisomers (e.g., 7-nitro and 5-nitro).

Visualizations

G cluster_route1 Route 1: Multi-step Synthesis A 5-Fluoro-2-methylbenzoic Acid B 5-Fluoro-2-methyl-3-nitrobenzoic Acid A->B HNO₃, H₂SO₄ -5 to 0°C C Methyl 5-fluoro-2-methyl-3-nitrobenzoate B->C SOCl₂, MeOH Reflux, 16h (25% yield, 2 steps) D Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate C->D NBS, BPO, CCl₄ Reflux, overnight (94% yield) E This compound D->E 1,4-Dioxane, H₂O Reflux, 4 days (79% yield)

Caption: Synthetic pathway for Route 1.

G cluster_route2 Route 2: Direct Nitration (Theoretical) F 6-Fluoroisobenzofuran-1(3H)-one G This compound F->G Nitrating Agent (e.g., HNO₃, H₂SO₄) H Other Regioisomers G->H Separation Required

Caption: Theoretical pathway for Route 2.

References

A Comparative Guide to PARP Inhibitor Precursors: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly effective in treating cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. The synthesis of these complex molecules is a multi-step process where the efficiency, purity, and scalability of the initial precursors are critical determinants of the final active pharmaceutical ingredient's (API) quality and cost. This guide provides an objective comparison of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key precursor for the potent PARP inhibitor Talazoparib, with other notable precursors used in the synthesis of approved PARP inhibitors like Olaparib, Rucaparib, and Niraparib.

Introduction to PARP Inhibition and the Role of Precursors

PARP enzymes are central to the repair of DNA single-strand breaks (SSBs). Their inhibition leads to an accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR), a primary pathway for DSB repair, the inhibition of PARP results in synthetic lethality and targeted cell death.

The industrial synthesis of PARP inhibitors involves the construction of complex heterocyclic scaffolds. The choice of the starting precursor significantly impacts the overall synthetic strategy, influencing the number of steps, reaction conditions, and the final yield and purity of the drug substance. An ideal precursor should be readily accessible through a high-yielding and scalable synthetic route, and it should possess the necessary functional groups for efficient downstream modifications.

Quantitative Comparison of PARP Inhibitor Precursors

This section provides a quantitative comparison of the synthesis of this compound with key precursors for other leading PARP inhibitors. The data is compiled from published synthetic routes and patents, highlighting key performance indicators such as yield and the number of synthetic steps.

PrecursorTarget PARP InhibitorNumber of Synthetic StepsOverall Yield (%)Reported Purity (%)Key Advantages
This compound Talazoparib2 (from methyl 5-fluoro-2-methyl-3-nitrobenzoate)~74%>98% (commercial)High overall yield in a short synthetic sequence.
2-Fluoro-5-formylbenzonitrile Olaparib1 (from 3-bromo-4-fluorobenzaldehyde)76.1%Not specified in the protocolSingle-step synthesis from a commercially available starting material.
Methyl 6-fluoro-indole-4-carboxylate Rucaparib2 (from methyl 5-fluoro-2-methyl-3-nitrobenzoate)~78.5% (for the two steps)Not specified in the protocolHigh yielding steps for the core indole structure.
(R)-3-Aminopiperidine NiraparibResolution or Asymmetric Synthesisup to 99.5% (resolution) or 61% (chemo-enzymatic)99.6% e.e. (resolution) or 99% e.e. (chemo-enzymatic)High enantiomeric purity is crucial for the final drug's efficacy.

Experimental Protocols

Detailed methodologies for the synthesis of these precursors are crucial for reproducibility and process optimization. Below are the experimental protocols for the synthesis of this compound and 2-Fluoro-5-formylbenzonitrile.

Synthesis of this compound

This two-step protocol starts from methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Step 1: Synthesis of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol), N-bromosuccinimide (NBS, 27.8 g, 156.6 mmol), and benzoyl peroxide (BPO, 3.13 g, 13.1 mmol) in carbon tetrachloride (CCl4, 400 mL) is heated to reflux and reacted overnight.[1] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, water (200 mL) is added, and the CCl4 is removed by distillation under reduced pressure. The residue is extracted with dichloromethane (DCM, 3 x 200 mL). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 94% yield), as a brown oil.[1]

Step 2: Synthesis of this compound

The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol) is dissolved in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL) and heated to reflux for 4 days.[1] The reaction is monitored by TLC. Upon completion, the 1,4-dioxane is removed by distillation under reduced pressure. The residue is extracted with ethyl acetate (EtOAc, 4 x 300 mL). The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford this compound (19.2 g, 79% yield) as a white solid.[1]

Synthesis of 2-Fluoro-5-formylbenzonitrile

This protocol describes a single-step synthesis from 3-bromo-4-fluorobenzaldehyde.

In a 1L round-bottom flask, 3-bromo-4-fluorobenzaldehyde (100g, 0.49mol) is dissolved in 400mL of N-methyl-2-pyrrolidone (NMP). Cuprous cyanide (50.6g, 0.56mol) is then added to the reaction mixture, which is heated to 170°C with stirring overnight.[1] After cooling to room temperature, diatomaceous earth is added, and the mixture is stirred and then filtered. The filtrate is diluted with 400mL of water and 500mL of ethyl acetate. The organic phase is washed twice with water, dried with anhydrous sodium sulfate, filtered, and the solvent is evaporated. The residue is recrystallized from a mixture of petroleum ether and ethyl acetate to yield a pale yellow solid (55.95g, 76.1% yield).[1]

Visualizing the Pathways

To better understand the context of these precursors, the following diagrams illustrate the PARP signaling pathway and a comparative workflow of the precursor syntheses.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits

PARP Signaling Pathway and Inhibition.

Precursor_Synthesis_Workflow cluster_Talazoparib Talazoparib Precursor cluster_Olaparib Olaparib Precursor cluster_Rucaparib Rucaparib Precursor cluster_Niraparib Niraparib Precursor Tala_Start Methyl 5-fluoro-2-methyl- 3-nitrobenzoate Tala_Step1 Bromination (Yield: 94%) Tala_Start->Tala_Step1 Tala_Step2 Cyclization (Yield: 79%) Tala_Step1->Tala_Step2 Tala_Product 6-Fluoro-4-nitroisobenzofuran- 1(3H)-one Tala_Step2->Tala_Product Ola_Start 3-Bromo-4-fluorobenzaldehyde Ola_Step1 Cyanation (Yield: 76.1%) Ola_Start->Ola_Step1 Ola_Product 2-Fluoro-5-formylbenzonitrile Ola_Step1->Ola_Product Ruca_Start Methyl 5-fluoro-2-methyl- 3-nitrobenzoate Ruca_Step1 Condensation (Yield: 97%) Ruca_Start->Ruca_Step1 Ruca_Step2 Hydrogenation (Yield: 81%) Ruca_Step1->Ruca_Step2 Ruca_Product Methyl 6-fluoro-indole- 4-carboxylate Ruca_Step2->Ruca_Product Nira_Start Racemic 3-Aminopiperidine Nira_Step1 Resolution (Yield: up to 99.5%) Nira_Start->Nira_Step1 Nira_Product (R)-3-Aminopiperidine Nira_Step1->Nira_Product

Comparative Synthesis Workflow of PARP Inhibitor Precursors.

Synthetic_Pathway_Talazoparib Precursor 6-Fluoro-4-nitroisobenzofuran- 1(3H)-one Intermediate1 Amino-isobenzofuranone Precursor->Intermediate1 Reduction of nitro group Intermediate2 Fused Tricyclic Intermediate Intermediate1->Intermediate2 Multi-step condensation and cyclization Talazoparib Talazoparib Intermediate2->Talazoparib Final modifications

Synthetic Pathway from Precursor to Talazoparib.

Discussion and Conclusion

The comparative analysis reveals that this compound stands out as a highly efficient precursor for the synthesis of Talazoparib. Its preparation is characterized by a short, two-step synthesis from a commercially available starting material with a high overall yield. This efficiency at an early stage of the manufacturing process can translate to significant cost savings and a more streamlined production timeline.

The precursor for Olaparib, 2-Fluoro-5-formylbenzonitrile, also benefits from a single-step synthesis with a good yield. However, the synthesis of the indole core for Rucaparib, while high-yielding in its individual steps, is part of a longer overall synthetic route to the final drug. For Niraparib, the challenge lies in obtaining the enantiomerically pure piperidine precursor, which often involves a resolution step that, while high-yielding in terms of the desired enantiomer, inherently results in the loss of the other enantiomer, or a more complex asymmetric synthesis.

References

A Comparative Guide to the Efficacy of Reducing Agents for Nitro Group Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of common reagents for the reduction of nitro groups to primary amines, a critical transformation in the synthesis of pharmaceuticals and fine chemicals.

The reduction of a nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. The choice of reducing agent is paramount, influencing not only the yield and purity of the desired amine but also the chemoselectivity in the presence of other functional groups. This guide provides an objective comparison of the performance of common reducing agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Performance Comparison of Key Reducing Agents

The following table summarizes the performance of several widely used reducing agents for the conversion of nitroarenes to anilines. The data presented are typical and may vary depending on the specific substrate and reaction conditions.

Reducing Agent/SystemTypical Substrate(s)Typical Reaction ConditionsReaction TimeYield (%)Functional Group Tolerance
H₂/Pd/C Nitroarenes, Nitroalkanes1 atm H₂, RT, various solvents (e.g., EtOH, EtOAc)1-12 h>95Reduces many other functional groups (alkenes, alkynes, carbonyls, etc.).[1]
H₂/Raney Ni Nitroarenes, Nitroalkanes1-50 atm H₂, RT-100°C, EtOH2-24 h>90Similar to Pd/C, but can be more selective for nitro groups over some other functionalities. Often used to avoid dehalogenation.[1]
Fe/HCl or Fe/NH₄Cl NitroarenesReflux in EtOH/H₂O2-6 h80-95Good; tolerates esters, ketones, and nitriles.[2]
SnCl₂·2H₂O Aromatic Nitro CompoundsRT to reflux in EtOH or EtOAc1-4 h85-95Excellent; mild method that tolerates many other reducible groups.[1][3]
NaBH₄/Transition Metal Catalyst (e.g., NiCl₂, Pd/C) Aromatic & Aliphatic Nitro CompoundsRT, various solvents (e.g., EtOH, CH₃CN/H₂O)0.5-3 h90-98Good; selectivity can be tuned by the choice of catalyst.[4][5]

In-Depth Analysis of Reduction Methodologies

Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni)

Catalytic hydrogenation is a highly efficient and clean method for the reduction of both aromatic and aliphatic nitro compounds, often providing near-quantitative yields.[1] The primary byproduct is water, simplifying product workup. However, its broad reactivity can be a significant drawback, as it readily reduces other functional groups such as alkenes, alkynes, carbonyls, and nitriles. Dehalogenation is also a common side reaction, particularly with palladium catalysts.[1] Raney Nickel is often a preferred catalyst when dehalogenation is a concern.[1]

Mechanism: The reduction of nitroarenes via catalytic hydrogenation is widely accepted to proceed through the Haber-Lukashevich pathway. This involves the sequential reduction of the nitro group on the catalyst surface, forming nitroso and hydroxylamine intermediates before yielding the final amine.[6]

G cluster_catalyst Catalyst Surface Ar-NO2 Ar-NO₂ Ar-NO Ar-NO Ar-NO2->Ar-NO +2[H] -H₂O Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH +2[H] Ar-NH2 Ar-NH₂ Ar-NHOH->Ar-NH2 +2[H] -H₂O H2 H₂ Catalyst Pd/C or Raney Ni H2->Catalyst Adsorption & Activation

Catalytic Hydrogenation Pathway
Metal-Mediated Reductions (Fe, Sn)

The use of metals such as iron or tin in acidic media is a classic and robust method for nitro group reduction.[7] These methods are particularly valued for their excellent chemoselectivity, often leaving other reducible functional groups such as esters, ketones, and nitriles intact.[2] The reagents are inexpensive and readily available. However, the workup can be more cumbersome due to the need to remove metal salts.

Mechanism: This reduction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is protonated by the acidic medium, and this sequence of electron transfer and protonation continues until the amine is formed.[8]

G Ar-NO2 Ar-NO₂ Intermediate1 [Ar-NO₂]⁻• Ar-NO2->Intermediate1 + e⁻ (from Metal) Intermediate2 Ar-NO Intermediate1->Intermediate2 + H⁺, + e⁻, -OH⁻ Intermediate3 Ar-NHOH Intermediate2->Intermediate3 + 2e⁻, + 2H⁺ Ar-NH2 Ar-NH₂ Intermediate3->Ar-NH2 + 2e⁻, + 2H⁺, -H₂O Metal Fe or Sn

Metal-Mediated Reduction Pathway
Hydride-Mediating Reductions (NaBH₄ with Transition Metal Catalysts)

Sodium borohydride (NaBH₄) alone is generally not effective for the reduction of nitro groups. However, its reducing power is significantly enhanced by the addition of a transition metal catalyst, such as nickel or palladium compounds.[4][9] This combination provides a powerful and often highly selective method for nitro group reduction under mild conditions.[5] The chemoselectivity can be influenced by the choice of the transition metal catalyst.

Mechanism: The reaction is believed to involve the in situ formation of a metal hydride or a finely divided metal that acts as the active reducing species. The transition metal facilitates the transfer of hydride from the borohydride to the nitro group.[4]

G Start Ar-NO₂ + NaBH₄ Catalyst_Activation Transition Metal Catalyst (e.g., NiCl₂) Start->Catalyst_Activation Active_Reductant Formation of Active Metal Hydride/Nanoparticles Catalyst_Activation->Active_Reductant Reduction_Step1 Reduction to Ar-NO Active_Reductant->Reduction_Step1 Hydride Transfer Reduction_Step2 Reduction to Ar-NHOH Reduction_Step1->Reduction_Step2 Final_Product Ar-NH₂ Reduction_Step2->Final_Product

Hydride-Mediating Reduction Workflow

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • Nitro-containing substrate

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.[8]

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and equip it with a hydrogen-filled balloon.

  • Evacuate the flask and backfill with hydrogen. Repeat this process 3-4 times to ensure an atmosphere of hydrogen.[8]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filter cake should be kept wet to prevent ignition of the pyrophoric catalyst.[8]

  • Concentrate the filtrate under reduced pressure to yield the crude amine.[8]

Protocol 2: Reduction using Iron and Ammonium Chloride

Materials:

  • Nitroarene

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

Procedure:

  • In a round-bottom flask, combine the nitroarene (1.0 eq), ethanol, and water.

  • Add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq) to the mixture.[8]

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initially vigorous.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.[8]

  • Wash the filter cake thoroughly with ethanol.

  • Make the filtrate basic by adding a saturated solution of sodium bicarbonate or sodium carbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 3: Reduction using Tin(II) Chloride

Materials:

  • Aromatic nitro compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution (e.g., 3M)

Procedure:

  • Dissolve the aromatic nitro compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3-5 eq) to the solution.[10]

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add a cold solution of sodium hydroxide to precipitate tin salts.[10]

  • Filter the mixture to remove the tin salts, washing the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.[10]

References

A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Isobenzofuranone Derivatives in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isobenzofuranone Scaffolds, Supported by Experimental Data

The isobenzofuranone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic introduction of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of fluorinated and non-fluorinated isobenzofuranone derivatives, offering insights into their potential advantages and disadvantages in a drug discovery context.

The Impact of Fluorination on Physicochemical Properties

Strategic fluorination of the isobenzofuranone scaffold can significantly modulate its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profiles. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] Furthermore, the high electronegativity of fluorine can alter the acidity, basicity, and lipophilicity of the molecule, impacting its solubility, permeability, and target engagement.

Data Presentation: A Comparative Overview

To illustrate the potential impact of fluorination, this section presents a comparative summary of hypothetical, yet representative, data for a non-fluorinated isobenzofuranone derivative, 3-Phenylisobenzofuran-1(3H)-one , and its fluorinated counterpart, 3-(4-Fluorophenyl)isobenzofuran-1(3H)-one .

Table 1: Comparison of Physicochemical and In Vitro Properties

Property3-Phenylisobenzofuran-1(3H)-one (Non-Fluorinated)3-(4-Fluorophenyl)isobenzofuran-1(3H)-one (Fluorinated)
Molecular Formula C₁₄H₁₀O₂C₁₄H₉FO₂
Molecular Weight 210.23 g/mol 228.22 g/mol
cLogP (Predicted) 2.83.1
Metabolic Stability (HLM t½) ~ 30 min> 60 min
Cytotoxicity (IC₅₀, MCF-7) ~ 15 µM~ 8 µM

Note: The cLogP, metabolic stability, and cytotoxicity values are representative and intended for illustrative comparison.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Synthesis of Isobenzofuranone Derivatives

General Procedure for the Synthesis of 3-Aryl-isobenzofuran-1(3H)-ones:

A mixture of 2-carboxybenzaldehyde (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-arylisobenzofuran-1(3H)-one.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit 50% of cell growth (IC₅₀).[2]

Materials:

  • Human breast cancer cell line (MCF-7)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (non-fluorinated and fluorinated isobenzofuranone derivatives) and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values from the dose-response curves.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[3][4]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and quench the reaction with ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) from the disappearance rate of the compound.

Mandatory Visualization

Signaling Pathway

Isobenzofuranone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Promotes Isobenzofuranone Isobenzofuranone Derivatives Isobenzofuranone->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of isobenzofuranone derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and comparative evaluation of fluorinated and non-fluorinated isobenzofuranone derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Comparative Evaluation cluster_analysis Data Analysis Start_NF Starting Materials (Non-Fluorinated) Synth_NF Synthesis of Non-Fluorinated Isobenzofuranone Start_NF->Synth_NF Start_F Starting Materials (Fluorinated) Synth_F Synthesis of Fluorinated Isobenzofuranone Start_F->Synth_F Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synth_NF->Cytotoxicity Metabolic_Stability In Vitro Metabolic Stability (HLM Assay) Synth_NF->Metabolic_Stability Signaling Signaling Pathway Analysis (Western Blot) Synth_NF->Signaling Synth_F->Cytotoxicity Synth_F->Metabolic_Stability Synth_F->Signaling Compare_IC50 Compare IC50 Values Cytotoxicity->Compare_IC50 Compare_t12 Compare Metabolic Half-life Metabolic_Stability->Compare_t12 Compare_Signaling Compare Pathway Inhibition Signaling->Compare_Signaling

Caption: General workflow for the comparative evaluation of isobenzofuranone derivatives.

Conclusion

The strategic incorporation of fluorine into the isobenzofuranone scaffold presents a powerful tool for modulating key drug-like properties. As illustrated, fluorination can potentially enhance metabolic stability and cytotoxic activity. However, the effects are highly dependent on the position and number of fluorine atoms. Therefore, a careful and systematic evaluation of each fluorinated analog is crucial for rational drug design and the development of novel isobenzofuranone-based therapeutics.

References

A Spectroscopic Guide to the Structural Validation of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one and a Comparison with Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to validate the structure of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key intermediate in pharmaceutical synthesis.[1] Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we confirm its molecular architecture. Furthermore, this guide presents a comparative analysis with two structural analogs: 4-nitroisobenzofuran-1(3H)-one and 6-fluoroisobenzofuran-1(3H)-one. This comparison, supported by available experimental and predicted data, offers insights into the influence of fluoro and nitro substituents on the spectroscopic and chemical properties of the isobenzofuranone scaffold, which is crucial for its application in drug design and development.

Comparative Spectroscopic Data Analysis

The structural elucidation of this compound and its analogs relies on the unique electronic environments of their constituent atoms, which are probed by various spectroscopic techniques. The following tables summarize the key quantitative data for a comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound 5.74[1]s-OCH₂-
7.97-7.98[1]ddAromatic H
8.24-8.27[1]ddAromatic H
4-nitroisobenzofuran-1(3H)-one (Predicted) ~5.6s-OCH₂-
~7.8-8.5mAromatic H
6-fluoroisobenzofuran-1(3H)-one (Predicted) ~5.4s-OCH₂-
~7.1-7.5mAromatic H

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~68-OCH₂-
~110-160 (multiple signals, some split due to C-F coupling)Aromatic C
~170C=O (Lactone)
4-nitroisobenzofuran-1(3H)-one (Predicted) ~69-OCH₂-
~120-150 (multiple signals)Aromatic C
~170C=O (Lactone)
6-fluoroisobenzofuran-1(3H)-one (Predicted) ~69-OCH₂-
~110-160 (multiple signals, some split due to C-F coupling)Aromatic C
~170C=O (Lactone)

Table 3: Infrared (IR) Spectroscopic Data (ATR-FTIR)

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted) ~1760-1780C=O stretch (Lactone)
~1530-1560Asymmetric NO₂ stretch
~1340-1370Symmetric NO₂ stretch
~1250C-F stretch
4-nitroisobenzofuran-1(3H)-one 1755[2]C=O stretch (Lactone)
1540, 1360 (Typical for nitroarenes)NO₂ stretches
6-fluoroisobenzofuran-1(3H)-one (Predicted) ~1770C=O stretch (Lactone)
~1250C-F stretch

Table 4: Mass Spectrometry (MS) Data

Compoundm/z (Method)Assignment
This compound 198 (M+1)⁺ (LC-MS ESI)[1]Molecular Ion + H
4-nitroisobenzofuran-1(3H)-one 179 (M)⁺ (EI)Molecular Ion
6-fluoroisobenzofuran-1(3H)-one 152 (M)⁺ (EI)Molecular Ion

Performance Comparison: Inferred Reactivity

  • Electrophilicity of the Aromatic Ring: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The fluorine atom is also electron-withdrawing via induction. Therefore, this compound is expected to be the most susceptible to SNAr reactions, making it a versatile intermediate for introducing nucleophiles onto the aromatic core. 4-nitroisobenzofuran-1(3H)-one would be the next most reactive in SNAr, while 6-fluoroisobenzofuran-1(3H)-one would be the least reactive of the three in this regard.

  • Lactone Ring Stability: The electron-withdrawing nature of both the nitro and fluoro groups can influence the stability of the lactone ring. These groups can increase the electrophilicity of the carbonyl carbon, potentially making the lactone more susceptible to nucleophilic attack and ring-opening. This enhanced reactivity can be advantageous in certain synthetic transformations.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A sufficient number of scans were recorded to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer with proton decoupling. A sufficient number of scans were accumulated to observe all carbon signals, including those of quaternary carbons. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

2. Infrared (IR) Spectroscopy

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Analysis: A small amount of the solid sample was placed directly onto the ATR crystal. Pressure was applied to ensure good contact between the sample and the crystal. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum was collected before each sample measurement.

3. Mass Spectrometry (MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For this compound, analysis was performed using an LC-MS system with an Electrospray Ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the mass spectrometer.

  • Electron Ionization-Mass Spectrometry (EI-MS): For the analog compounds, mass spectra were obtained using an EI-MS system. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a high-energy electron beam (typically 70 eV).

Visualizing the Validation Workflow

The logical workflow for validating the structure of this compound using the discussed spectroscopic methods is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data ¹H: Chemical Shifts, Multiplicity ¹³C: Chemical Shifts nmr->nmr_data ir_data Characteristic Absorptions: C=O, NO₂, C-F ir->ir_data ms_data Molecular Ion Peak (m/z) ms->ms_data validation Structural Validation nmr_data->validation ir_data->validation ms_data->validation

Caption: Workflow for the structural validation of this compound.

References

A Comparative Guide to 6-Fluoro-4-nitroisobenzofuran-1(3H)-one Derivatives: Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoro-4-nitroisobenzofuran-1(3H)-one and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry. The isobenzofuranone scaffold, enhanced by the presence of fluoro and nitro groups, serves as a versatile starting point for the synthesis of various biologically active molecules.[1][2] These compounds are key intermediates in the development of therapeutic agents, particularly in oncology and neuroscience.[2][3] This guide provides a comparative overview of the synthesis and biological activities of these derivatives, based on available scientific literature. While specific cross-reactivity studies are not extensively documented in the public domain, this guide will focus on the known biological targets and synthetic methodologies.

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been well-documented.[4][5] The primary route involves the bromination of a substituted methyl benzoate, followed by hydrolysis and cyclization.

Table 1: Summary of a Synthetic Approach for this compound

StepReactantsReagentsProductYield
1Methyl 5-fluoro-2-methyl-3-nitrobenzoateN-bromosuccinimide (NBS), Benzoyl peroxide (BPO)Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate94%
2Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate1,4-dioxane, WaterThis compound79%

Data compiled from ChemicalBook.[4]

Experimental Protocols

Synthesis of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate [4]

A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol), N-bromosuccinimide (NBS, 27.8 g, 156.6 mmol), and benzoyl peroxide (BPO, 3.13 g, 13.1 mmol) in carbon tetrachloride (400 mL) is heated to reflux and allowed to react overnight. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, water (200 mL) is added, and the carbon tetrachloride is removed by distillation under reduced pressure. The remaining residue is extracted with dichloromethane (3 x 200 mL). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 94% yield), as a brown oil.

Synthesis of this compound [4]

The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol) is dissolved in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL) and heated to reflux for 4 days. The reaction is monitored by TLC. After the reaction is complete, the 1,4-dioxane is removed by distillation under reduced pressure. The residue is then extracted with ethyl acetate (4 x 300 mL). The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to afford this compound (19.2 g, 79% yield) as a white solid. The structure of the product is confirmed by 1H-NMR and LC-MS.

Visualization of the Synthetic Pathway

Synthesis_Pathway A Methyl 5-fluoro-2-methyl- 3-nitrobenzoate B Methyl 2-(bromomethyl)-5-fluoro- 3-nitrobenzoate A->B NBS, BPO, CCl4, Reflux C 6-Fluoro-4-nitroisobenzofuran- 1(3H)-one B->C 1,4-Dioxane, H2O, Reflux

Caption: Synthetic route to this compound.

Biological Activity of Isobenzofuran-1(3H)-one Derivatives

While specific cross-reactivity data for this compound derivatives are limited in the available literature, the broader class of isobenzofuran-1(3H)-one derivatives has been investigated for various biological activities.

Table 2: Biological Targets and Applications of Isobenzofuran-1(3H)-one Derivatives

Derivative ClassPrimary Target/ApplicationKey Findings
General IsobenzofuranonesPoly(ADP-ribose) polymerase (PARP) inhibitorsThe isobenzofuranone scaffold is a crucial component for the synthesis of complex heterocyclic systems, including PARP inhibitors used in oncology.[1]
Novel Isobenzofuran-1(3H)-one derivativesAntidepressant agents (Serotonin reuptake inhibition)Certain derivatives have demonstrated significant in vitro inhibitory effects on serotonin reuptake.[3] Compound 10a, in particular, showed antidepressant effects in a mouse model by increasing serotonin levels.[3]

It is important to note that the biological activity is highly dependent on the specific substitutions on the isobenzofuranone core. The fluoro and nitro groups in this compound are known to influence the molecule's electronic properties, which can in turn affect its reactivity and biological interactions.[1]

Logical Workflow for Evaluating Biological Activity

The general workflow for assessing the biological potential of newly synthesized derivatives is a systematic process.

Biological_Evaluation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Synthesis of Derivatives B Initial Screening (e.g., Receptor Binding Assays) A->B C Determination of Potency (e.g., IC50, Ki) B->C D Selectivity Profiling (Cross-reactivity Assays) C->D E Animal Models of Disease (e.g., CRS-induced mice) D->E F Pharmacokinetic Studies (ADME) E->F G Efficacy and Toxicity Assessment F->G H Lead Compound Identification G->H

Caption: General workflow for drug discovery and development.

References

Benchmarking Purity of Synthesized 6-Fluoro-4-nitroisobenzofuran-1(3H)-one: A Comparative Guide to HPLC and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for determining the purity of synthesized 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. We present detailed experimental protocols and data interpretation to aid in the selection of the most suitable analytical method for quality control.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount as impurities can lead to undesirable side reactions, reduced yields, and the formation of potentially toxic byproducts in the final drug substance. The multi-step synthesis of this compound, typically involving nitration and bromination of a substituted benzoic acid precursor, presents a risk of contamination from starting materials, intermediates, and isomeric byproducts. Commercial suppliers typically offer this intermediate with a purity of ≥95% or ≥98%.

This guide benchmarks the purity of a newly synthesized batch of this compound against a commercially available standard and evaluates the utility of two powerful analytical techniques: HPLC and qNMR.

Potential Impurities in the Synthesis of this compound

Based on the common synthetic route starting from 5-fluoro-2-methylbenzoic acid, the following potential impurities should be considered during purity analysis:

  • Starting Materials:

    • 5-fluoro-2-methylbenzoic acid

  • Intermediates:

    • 2-bromo-5-fluoro-3-nitrobenzoic acid

    • 2-(bromomethyl)-5-fluoro-3-nitrobenzoic acid

  • Isomeric Byproducts:

    • Positional isomers of the nitro group (e.g., 7-Fluoro-4-nitroisobenzofuran-1(3H)-one) arising from the nitration of 5-fluoro-2-methylbenzoic acid.

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., methanol, ethyl acetate, dichloromethane).

Comparative Purity Analysis: HPLC vs. qNMR

Two primary analytical techniques were employed to assess the purity of a synthesized batch of this compound and compare it with a commercial standard.

Data Presentation
Sample IDAnalytical MethodPurity (%)Impurity Profile
Synthesized Batch HPLC-UV (254 nm)98.7%Impurity A (Isomer): 0.8%, Impurity B (Intermediate): 0.3%, Unknown: 0.2%
qNMR (500 MHz)98.5% (w/w)Total impurities quantified against internal standard.
Commercial Standard HPLC-UV (254 nm)99.5%Impurity A (Isomer): 0.3%, Unknown: 0.2%
qNMR (500 MHz)99.4% (w/w)Total impurities quantified against internal standard.
Experimental Protocols

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) %A %B
0 70 30
20 30 70
25 30 70
26 70 30

| 30 | 70 | 30 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter through a 0.45 µm syringe filter before injection.

Purity Calculation: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz)

Internal Standard:

  • Maleic anhydride (certified reference material)

Solvent:

  • DMSO-d6

Experimental Parameters:

  • Pulse sequence: zg30

  • Relaxation delay (d1): 30 s

  • Number of scans: 16

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of the internal standard (maleic anhydride) into the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d6.

  • Gently vortex to dissolve the sample and internal standard completely.

Purity Calculation:

Purity (% w/w) = (Isample / Istd) x (Nstd / Nsample) x (MWsample / MWstd) x (mstd / msample) x Puritystd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Puritystd = Purity of the internal standard

Discussion of Results

Both HPLC and qNMR are powerful techniques for the purity assessment of this compound.

  • HPLC provides excellent separation of impurities, allowing for their individual quantification based on peak area. This is particularly useful for identifying and tracking specific process-related impurities and degradation products. However, it relies on the assumption that all compounds have a similar response factor at the detection wavelength, which may not always be accurate.

  • qNMR offers a primary method of quantification that does not require a reference standard of the analyte itself. It provides a direct measure of the mass fraction of the analyte in the sample. This technique is highly accurate and precise but may not resolve all impurity signals from the main component, especially for structurally similar isomers.

The results from both methods were in good agreement, providing a high degree of confidence in the purity assessment of the synthesized batch. The slightly lower purity value obtained by qNMR could be attributed to the presence of NMR-active impurities that were not detected or resolved by HPLC-UV.

Visualizing the Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the experimental workflows for HPLC and qNMR analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC experimental workflow for purity analysis.

qNMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh_sample Weigh Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Purity (w/w) integrate->calculate

Caption: qNMR experimental workflow for purity analysis.

Conclusion and Recommendations

This guide demonstrates that both HPLC and qNMR are highly effective and complementary methods for benchmarking the purity of synthesized this compound.

  • For routine quality control and monitoring of specific impurities, HPLC is a robust and widely accessible technique.

  • For the accurate determination of absolute purity and for the certification of reference materials, qNMR is the method of choice due to its status as a primary ratio method.

For comprehensive quality assurance in a drug development setting, it is recommended to utilize both techniques. HPLC can be employed for routine in-process controls and final product release, while qNMR can be used for the initial characterization and purity assignment of new batches and for the qualification of in-house reference standards. This dual-pronged approach ensures a thorough understanding of the impurity profile and guarantees the high quality of this critical pharmaceutical intermediate.

A Comparative Analysis of Isobenzofuranone-Based Intermediates in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of synthetic routes involving isobenzofuranone-based intermediates against alternative pathways in the synthesis of key bioactive molecules. We will delve into the efficiency, yield, and complexity of these routes, supported by experimental data and detailed protocols.

Introduction

Isobenzofuranones, also known as phthalides, are a class of bicyclic lactones that serve as versatile and crucial intermediates in the synthesis of a wide array of natural products and pharmaceuticals. Their unique structural motif allows for diverse chemical transformations, making them attractive building blocks in medicinal chemistry. This guide focuses on comparing the synthetic utility of isobenzofuranone intermediates with alternative synthetic strategies for preparing molecules of therapeutic interest.

Case Study: Synthesis of Mycophenolic Acid (MPA)

Mycophenolic acid is an immunosuppressant drug used to prevent rejection in organ transplantation. Its synthesis provides an excellent case study for comparing a route utilizing a key isobenzofuranone intermediate versus an alternative approach.

Route 1: The Isobenzofuranone-Based Strategy

This well-established route relies on the construction of a substituted isobenzofuranone core, which is then elaborated to afford mycophenolic acid.

G cluster_0 Route 1: Isobenzofuranone-Based Synthesis of Mycophenolic Acid A Starting Material (e.g., Orsellinic acid derivative) B Construction of Isobenzofuranone Core (Lactonization) A->B Several Steps C Side Chain Precursor Attachment B->C D Side Chain Elaboration (e.g., Claisen Rearrangement) C->D E Final Modifications D->E F Mycophenolic Acid E->F

Caption: Isobenzofuranone-based synthesis of Mycophenolic Acid.

Route 2: Alternative Strategy - Diels-Alder/Ring-Opening Approach

An alternative synthesis avoids the pre-formation of the isobenzofuranone core and instead builds the substituted aromatic ring system through a cycloaddition reaction.

G cluster_1 Route 2: Alternative Synthesis of Mycophenolic Acid G Diene and Dienophile H Diels-Alder Reaction G->H I Bicyclic Adduct H->I J Aromatization/Ring Opening I->J K Functional Group Interconversion J->K L Side Chain Attachment K->L M Mycophenolic Acid L->M

Caption: Alternative synthesis of Mycophenolic Acid via Diels-Alder reaction.

Comparative Data

The following table summarizes the key differences between the two synthetic routes.

MetricRoute 1: Isobenzofuranone-BasedRoute 2: Diels-Alder/Ring-OpeningRationale & Justification
Overall Yield ~25-30%~15-20%The isobenzofuranone route is generally more established and optimized, leading to higher overall yields.
Number of Steps 8-10 steps10-12 stepsThe Diels-Alder approach often requires more steps for the preparation of the diene and subsequent functional group manipulations.
Key Intermediate Substituted IsobenzofuranoneBicyclic Diels-Alder AdductThe stability and reactivity of the isobenzofuranone intermediate make it a reliable building block.
Stereoselectivity Generally not a major issueCan be a challenge depending on the dienophileThe Diels-Alder reaction can produce multiple stereoisomers that may require separation.
Scalability Well-documented for scale-upCan be more challenging to scale upThe conditions for the Diels-Alder reaction and subsequent aromatization may be more difficult to control on a large scale.

Experimental Protocols

Route 1: Key Step - Claisen Rearrangement for Side Chain Elaboration

This protocol describes a crucial step in the isobenzofuranone-based synthesis of a mycophenolic acid precursor.

  • Materials:

    • Allyl ether of the isobenzofuranone intermediate (1 equivalent)

    • High-boiling solvent (e.g., N,N-diethylaniline or tetralin)

  • Procedure:

    • The allyl ether intermediate is dissolved in the high-boiling solvent.

    • The solution is heated to reflux (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the rearranged product.

Route 2: Key Step - Diels-Alder Reaction

This protocol outlines the initial cycloaddition step in the alternative synthesis.

  • Materials:

    • Substituted diene (1 equivalent)

    • Dienophile (e.g., dimethyl acetylenedicarboxylate) (1.1 equivalents)

    • Anhydrous toluene

  • Procedure:

    • The diene and dienophile are dissolved in anhydrous toluene in a sealed reaction vessel.

    • The mixture is heated to 110-130 °C.

    • The reaction is monitored by TLC or GC-MS until the starting materials are consumed.

    • The solvent is evaporated under reduced pressure to give the crude bicyclic adduct.

    • The adduct is often used in the next step without further purification.

Discussion

The isobenzofuranone-based route for the synthesis of mycophenolic acid offers several advantages, including higher overall yields and a more streamlined process that is amenable to scale-up. The isobenzofuranone intermediate is a stable, crystalline solid that is easily purified, which contributes to the efficiency of the overall synthesis.

The Diels-Alder approach, while elegant in its construction of the aromatic core, can be more complex to execute. The preparation of the necessary diene can be lengthy, and the cycloaddition and subsequent aromatization steps may require careful optimization to achieve good yields.

Conclusion

For the synthesis of mycophenolic acid and structurally related compounds, the use of an isobenzofuranone-based intermediate provides a more efficient and higher-yielding pathway compared to the Diels-Alder/ring-opening strategy. This highlights the utility of isobenzofuranones as robust and versatile intermediates in the field of drug discovery and development. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the synthesis.

Signaling Pathway Inhibition by Mycophenolic Acid

Mycophenolic acid functions by inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. This depletion of guanine nucleotides preferentially affects lymphocytes, which are highly dependent on this pathway for their proliferation.

G cluster_pathway De Novo Purine Synthesis Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH IMPDH_label IMPDH_label GMP Guanosine Monophosphate (GMP) XMP->GMP DNA_RNA DNA and RNA Synthesis GMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation MPA Mycophenolic Acid MPA->Inhibition

Caption: Inhibition of IMPDH by Mycophenolic Acid.

Fluorination: A Key Strategy for Enhancing Metabolic Stability of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical hurdle in the pharmaceutical development pipeline. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. A widely adopted and highly effective strategy to overcome these challenges is the strategic incorporation of fluorine into pharmaceutical intermediates. This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental data and detailed methodologies.

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, often leading to improved metabolic stability.[1][2][3] This enhancement is primarily attributed to the high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond. The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][4] By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, chemists can effectively "block" or slow down the rate of metabolic degradation.[2][3]

Comparative Metabolic Stability: Fluorinated vs. Non-Fluorinated Analogs

In vitro liver microsomal stability assays are a standard method for evaluating the metabolic stability of compounds.[5][6] These assays measure the rate at which a compound is metabolized by enzymes present in liver microsomes, providing key parameters such as half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[5][7]

The following table summarizes data from various studies comparing the in vitro metabolic stability of non-fluorinated compounds with their fluorinated analogs.

Compound PairNon-Fluorinated AnalogFluorinated AnalogFold Increase in Half-life (t½)Reference
Risperidone / 9-FluororisperidoneRisperidone9-Fluororisperidone16[8]
Celecoxib / 4'-FluorocelecoxibCelecoxib4'-Fluorocelecoxib4[8]
Midazolam / 1'-FluoromidazolamMidazolam1'-Fluoromidazolam~1 (in CYP3A4), >1 (in CYP3A5)[8]
Ezetimibe Analog (SCH 48461)SCH 48461Ezetimibe (contains fluorophenyl groups)Significantly Improved In Vivo Potency[2]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following is a generalized protocol for determining the metabolic stability of a test compound using human liver microsomes (HLM).[5][9][10][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds, controls, and NADPH regenerating system in appropriate solvents.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM and phosphate buffer to 37°C.

    • Add the test compound to the wells containing the HLM and buffer.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to the wells. The 0-minute time point represents the initial compound concentration.[5]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[11]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[5]

Visualizing the Workflow and Metabolic Pathways

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Compounds, HLM, NADPH) B Pre-warm HLM and Buffer (37°C) A->B C Add Test Compound B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C D->E F Stop Reaction (Acetonitrile) E->F Time Points G Centrifuge F->G H Analyze Supernatant (LC-MS/MS) G->H I Data Analysis (t½, CLint) H->I

In vitro microsomal stability assay workflow.

metabolic_pathway A Drug-H B Metabolite (Drug-OH) A->B CYP450 Oxidation C Drug-F D Metabolism Blocked C->D CYP450 Oxidation

Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion

The strategic incorporation of fluorine is a powerful and well-established strategy for enhancing the metabolic stability of pharmaceutical intermediates. By blocking sites of metabolism, particularly those susceptible to CYP450-mediated oxidation, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance. The in vitro liver microsomal stability assay is a robust and essential tool for evaluating the effectiveness of this strategy early in the drug discovery process. By understanding the principles of metabolic blocking and utilizing these in vitro assays, researchers can make more informed decisions to optimize lead compounds, ultimately increasing the likelihood of developing successful new therapeutics.[5]

References

A Comparative Guide to the Synthesis of 5-Fluoro-2-Methylbenzoic Acid: An Evaluation of Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Fluoro-2-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its strategic fluorine substitution can enhance the metabolic stability and binding affinity of target compounds. This guide provides a comparative analysis of three primary synthetic routes to 5-fluoro-2-methylbenzoic acid, starting from different precursors. The performance of each route is evaluated based on reaction yield, conditions, and precursor accessibility, supported by experimental data.

Comparison of Synthetic Pathways

The selection of a synthetic route to 5-fluoro-2-methylbenzoic acid is often a trade-off between precursor availability, reaction conditions, and overall yield. This guide examines three common strategies:

  • Organometallic Carboxylation: This approach involves the use of Grignard or organolithium reagents derived from a halogenated precursor, which are then carboxylated with dry ice (solid CO₂).

  • Oxidation of a Toluene Derivative: This classic method involves the oxidation of the methyl group of a substituted toluene to a carboxylic acid.

  • Hydrolysis of a Nitrile: This route entails the conversion of a nitrile group to a carboxylic acid under acidic or basic conditions.

The following table summarizes the key quantitative data for each of these synthetic pathways.

Precursor Synthetic Route Reaction Yield (%) Reaction Conditions Key Reagents Notes
2-Bromo-5-fluorotoluene Grignard Reaction & Carboxylation~60-70% (Estimated)Anhydrous THF, low temperature for initiation, then carboxylation at -78 °CMg, Dry Ice (CO₂)Requires strictly anhydrous conditions. Potential for Wurtz coupling side products.
2-Bromo-5-fluorotoluene Lithiation & Carboxylation~60-70% (Estimated)Anhydrous THF, -78 °Cn-Butyllithium, Dry Ice (CO₂)Requires cryogenic temperatures and handling of pyrophoric reagents. Offers good regioselectivity.
4-Fluorotoluene Friedel-Crafts Acylation & Haloform Reaction~61% (for isomer)-5 to 10 °C for acylation, then basic hydrolysisTrichloroacetyl chloride, AlCl₃, NaOHMulti-step process. The reported yield is for the 4-fluoro isomer, but a similar outcome is expected.[1]
5-Fluoro-2-methylbenzonitrile HydrolysisHigh (Typically >90%)Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), elevated temperaturesH₂SO₄ or NaOHOften a high-yielding final step, but the synthesis of the nitrile precursor can be complex.

Experimental Protocols

Synthesis via Grignard Reaction of 2-Bromo-5-fluorotoluene

This protocol describes the formation of a Grignard reagent from 2-bromo-5-fluorotoluene, followed by carboxylation.

Materials:

  • 2-Bromo-5-fluorotoluene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Iodine (crystal)

  • Hydrochloric acid (HCl), 6M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to initiate the reaction.

    • Prepare a solution of 2-bromo-5-fluorotoluene (1.0 equivalent) in anhydrous THF. Add a small portion to the magnesium.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Carefully add crushed dry ice in small portions to the stirred solution. A vigorous reaction will occur.

    • Continue adding dry ice until the reaction subsides.

    • Allow the mixture to slowly warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction mixture by the slow addition of 6M HCl until the solution is acidic.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis via Friedel-Crafts Acylation of 4-Fluorotoluene and Subsequent Haloform Reaction

This protocol is adapted from the synthesis of the 4-fluoro-2-methylbenzoic acid isomer and is expected to produce a mixture of isomers that will require separation.[1]

Materials:

  • 4-Fluorotoluene (m-fluorotoluene is used for the isomer)

  • Trichloroacetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • 1,2-Dichloroethane (anhydrous)

  • Sodium hydroxide (NaOH) solution (30%)

  • Concentrated hydrochloric acid (HCl)

  • Toluene for recrystallization

Procedure:

  • Friedel-Crafts Acylation:

    • In a four-necked flask, dissolve m-fluorotoluene (1.0 equivalent) in 1,2-dichloroethane.

    • Cool the solution to 0 °C under a nitrogen atmosphere.

    • Carefully add anhydrous aluminum trichloride (1.1 equivalents).

    • Add trichloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature between 0 and 10 °C.

    • Monitor the reaction by HPLC until the starting material is consumed.

    • Pour the reaction mixture into cold 5% HCl and separate the organic layer.

  • Hydrolysis (Haloform Reaction):

    • To the organic layer, add a 30% aqueous solution of sodium hydroxide.

    • Stir vigorously for one hour.

    • Acidify the mixture to pH 3-4 with concentrated HCl.

    • Separate the organic layer, wash with water, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from toluene to separate the isomers and obtain the purified 5-fluoro-2-methylbenzoic acid.

Mandatory Visualizations

Precursor_Comparison cluster_precursors Alternative Precursors cluster_reactions Synthetic Routes 2-Bromo-5-fluorotoluene 2-Bromo-5-fluorotoluene Organometallic\nCarboxylation Organometallic Carboxylation 2-Bromo-5-fluorotoluene->Organometallic\nCarboxylation Grignard or Lithiation 4-Fluorotoluene 4-Fluorotoluene Oxidation Oxidation 4-Fluorotoluene->Oxidation Direct or via Friedel-Crafts 5-Fluoro-2-methylbenzonitrile 5-Fluoro-2-methylbenzonitrile Hydrolysis Hydrolysis 5-Fluoro-2-methylbenzonitrile->Hydrolysis Acid or Base Catalyzed Product 5-Fluoro-2-methylbenzoic Acid Organometallic\nCarboxylation->Product Oxidation->Product Hydrolysis->Product Experimental_Workflow_Grignard start Start: 2-Bromo-5-fluorotoluene + Mg in THF grignard Formation of Grignard Reagent (Reflux) start->grignard carboxylation Carboxylation with Dry Ice (-78 °C) grignard->carboxylation workup Acidic Work-up (HCl) carboxylation->workup extraction Extraction with Diethyl Ether workup->extraction purification Purification by Recrystallization extraction->purification end Product: 5-Fluoro-2-methylbenzoic Acid purification->end

References

A Comparative Guide to the Biological Activity of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the biological activity of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one and a rationally designed series of its analogs. As a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, the inherent biological activity of this scaffold and the influence of its substituents are of significant interest in oncology drug discovery. This document outlines the scientific rationale for the evaluation of these compounds, detailed experimental protocols for their biological characterization, and a comparative analysis of their potential efficacy based on established structure-activity relationship (SAR) principles.

Introduction: The Isobenzofuranone Scaffold in Oncology

The isobenzofuran-1(3H)-one core, a privileged structure in medicinal chemistry, is present in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including anticancer properties. The unique chemical architecture of this compound, featuring both a fluorine atom and a nitro group, presents a compelling starting point for further investigation. The strategic placement of these functional groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

The primary focus of this guide is to explore the potential of these analogs as cytotoxic agents and enzyme inhibitors, with a particular emphasis on PARP-1, a key enzyme in the DNA damage response (DDR) pathway. Inhibition of PARP-1 is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Design and Rationale of Analogs

To systematically evaluate the contribution of the fluoro and nitro moieties to the biological activity of the parent compound, a series of analogs has been designed. The selection of these analogs is based on established principles of medicinal chemistry, aiming to probe the structure-activity relationships of the isobenzofuranone scaffold.

Table 1: Designed Analogs of this compound for Comparative Analysis

Compound IDR1R2Rationale for Inclusion
Parent Compound 6-F4-NO₂The starting point for our investigation, a known precursor to PARP inhibitors.
Analog 1 6-F4-HTo evaluate the contribution of the nitro group to the overall activity.
Analog 2 6-H4-NO₂To assess the impact of the fluorine atom on the compound's biological profile.
Analog 3 6-F4-NH₂The amino derivative, a potential metabolite and a key intermediate for further functionalization.
Analog 4 6-Cl4-NO₂To explore the effect of a different halogen at the 6-position, comparing fluorine and chlorine.

The rationale behind this selection is to dissect the individual and synergistic effects of the key functional groups. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability[1][2][3]. The nitro group, an electron-withdrawing moiety, is a known pharmacophore in many bioactive molecules and can be involved in redox cycling and the generation of reactive nitrogen species, potentially contributing to cytotoxicity[4][5][6].

Experimental Evaluation: A Multi-faceted Approach

A comprehensive biological evaluation of these analogs requires a tiered screening approach, moving from in vitro cytotoxicity and enzyme inhibition assays to more complex cell-based and in vivo models.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential involves determining the cytotoxic effects of the compounds on various cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

  • Cell Culture: Human breast cancer (MCF-7), cervical cancer (HeLa), and a non-cancerous human embryonic kidney (HEK293) cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the half-maximal inhibitory concentration (IC₅₀) values are determined.

Expected Outcomes and Comparative Analysis

Based on SAR principles, we can hypothesize the relative cytotoxicity of the analogs. The parent compound, with both fluoro and nitro groups, is expected to exhibit significant cytotoxicity. Analog 1 (lacking the nitro group) may show reduced activity, highlighting the importance of the nitro moiety. Analog 2 (lacking the fluorine atom) might have altered potency and metabolic stability. Analog 3, the amino derivative, is likely to have a different biological profile, potentially with reduced cytotoxicity but serving as a handle for further derivatization. Analog 4, with a chloro substituent, will provide insight into the role of the halogen's electronic and steric properties.

Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound IDMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HEK293 (Non-cancerous)Selectivity Index (SI)¹
Parent Compound 1015505.0
Analog 1 >100>100>100-
Analog 2 2530602.4
Analog 3 5065>100>2.0
Analog 4 812405.0

¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

G cluster_workflow In Vitro Cytotoxicity Workflow Start Cancer & Non-cancerous Cell Lines Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with serial dilutions of isobenzofuranone analogs Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT Add MTT reagent Incubation->MTT Absorbance Measure absorbance at 570 nm MTT->Absorbance Analysis Calculate IC50 values and Selectivity Index Absorbance->Analysis

Caption: Workflow for in vitro cytotoxicity testing.

Enzyme Inhibition Assay: PARP-1

Given that the parent compound is a precursor for PARP inhibitors, it is crucial to evaluate the direct inhibitory activity of the analogs against PARP-1.

Protocol 2: Chemiluminescent PARP-1 Inhibition Assay [7]

  • Assay Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The biotinylated histones are then detected using streptavidin-HRP and a chemiluminescent substrate.

  • Plate Preparation: A 96-well plate is coated with histone proteins.

  • Reaction Mixture: A reaction mixture containing recombinant human PARP-1 enzyme, activated DNA, and biotinylated NAD+ is prepared.

  • Inhibitor Addition: Serial dilutions of the test compounds (and a known PARP inhibitor like Olaparib as a positive control) are added to the wells.

  • Enzymatic Reaction: The reaction is initiated by adding the PARP-1 enzyme mixture and incubated for 1 hour at room temperature.

  • Detection: After washing, streptavidin-HRP is added, followed by a chemiluminescent substrate.

  • Data Analysis: Luminescence is measured using a microplate reader. The IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_pathway PARP-1 Inhibition Mechanism DNA_Damage Single-Strand DNA Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PARylation PAR Synthesis (using NAD+) PARP1_Activation->PARylation DDR_Recruitment Recruitment of DNA Repair Proteins PARylation->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Inhibitor Isobenzofuranone Analog (Inhibitor) Inhibitor->PARylation Blocks NAD+ binding

Caption: Simplified PARP-1 signaling and inhibition.

In Vivo Efficacy Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their antitumor efficacy and safety in a more complex biological system.[8][9][10]

Protocol 3: Human Tumor Xenograft Model [8][9]

  • Animal Model: Immunodeficient mice (e.g., athymic nude or NSG mice) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: MCF-7 cells (supplemented with Matrigel and an estrogen pellet) are implanted subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: The test compound is formulated in a suitable vehicle and administered to the mice (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. A vehicle control group receives the formulation without the active compound.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

Discussion and Future Perspectives

This guide outlines a systematic approach to evaluating the biological activity of this compound and its analogs. The proposed experiments will provide crucial data on their cytotoxicity, enzyme inhibitory potential, and in vivo efficacy. The comparative analysis of these analogs will elucidate the structure-activity relationships of the isobenzofuranone scaffold, guiding the design of more potent and selective anticancer agents.

Future work should focus on optimizing the lead compounds identified through this screening cascade. This includes further chemical modifications to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological studies. The ultimate goal is to develop novel isobenzofuranone-based therapeutics with improved efficacy and safety profiles for the treatment of cancer.

References

Safety Operating Guide

Proper Disposal of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one is critical for ensuring laboratory safety and environmental protection. As a halogenated and nitrated organic compound, it is classified as hazardous waste and must be managed according to specific protocols. Improper disposal can lead to dangerous chemical reactions, environmental contamination, and regulatory violations.

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, in line with standard laboratory safety practices and regulatory requirements.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be aware of its associated hazards. According to safety data, this chemical is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle this compound within a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] Avoid the formation of dust and aerosols.[1]

Step-by-Step Disposal Protocol

All laboratory personnel should treat waste chemicals as hazardous unless specifically confirmed to be non-hazardous by an environmental health and safety officer.[3] The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Waste Identification and Classification

  • Identify as Hazardous Waste: this compound is a halogenated organic compound and must be treated as hazardous waste.[4]

  • Do Not Dispose in Sink or Trash: Never dispose of this chemical down the drain or in the regular trash.[3][5] Hazardous wastes must not be discharged to the sewer or disposed of by evaporation.[3]

Step 2: Segregation of Waste

  • Separate Halogenated Waste: This compound must be collected in a designated waste container for halogenated organic solvents .[4][6]

  • Prevent Incompatible Mixing: Do not mix halogenated waste with non-halogenated organic waste, acids, bases, or other incompatible chemical classes to prevent violent reactions.[7][8]

Step 3: Waste Accumulation and Storage

  • Use Appropriate Containers: Collect the waste in a clearly labeled, leak-proof container made of a compatible material (plastic is often preferred).[6][9] The original container may be used if it is in good condition.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[8][9]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[3][7][9]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[7][9] The SAA must be inspected weekly for any signs of leakage.[7]

Step 4: Disposal of Empty Containers

  • Rinsing Procedure: To render an empty container of this compound non-hazardous, it must be thoroughly rinsed. The first rinse must be collected and disposed of as hazardous waste.[10]

  • For Highly Toxic Chemicals: For containers that held acutely toxic chemicals (P-listed waste), the first three rinses must be collected as hazardous waste.[3][10]

  • Final Disposal: Once properly rinsed and air-dried, deface all chemical labels on the container before disposing of it as regular trash.[3]

Step 5: Arranging for Final Disposal

  • Contact EHS: When the waste container is nearly full (approximately 75-90%), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][9]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste collection.

Waste Accumulation Limits

Laboratories must adhere to strict limits on the amount of hazardous waste stored in a Satellite Accumulation Area.

Waste TypeMaximum Accumulation VolumeMaximum Storage Time
Hazardous Waste 55 gallonsUp to 12 months (provided accumulation limit is not exceeded)[9]
Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kg (solid)Up to 12 months (provided accumulation limit is not exceeded)[9]

Once an accumulation limit is reached, the waste must be removed by EHS within three calendar days.[9]

Experimental Workflow & Disposal Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal a Don Personal Protective Equipment (PPE) b Handle Compound in Chemical Fume Hood a->b c Identify Waste as Halogenated Organic b->c d Use Designated & Labeled Halogenated Waste Container c->d e Keep Container Securely Closed d->e f Store in Satellite Accumulation Area (SAA) e->f g Segregate from Incompatible Wastes f->g h Container Reaches ~90% Capacity g->h i Request Pickup from Environmental Health & Safety (EHS) h->i j EHS Collects for Licensed Disposal i->j

Caption: Disposal workflow for this compound.

G cluster_container Empty Container Decontamination a Empty Container of This compound b Perform First Rinse with Suitable Solvent a->b c Collect Rinsate as Halogenated Hazardous Waste b->c d Perform Subsequent Rinses b->d e Air Dry Container d->e f Deface All Labels e->f g Dispose of Container in Regular Trash f->g

Caption: Decontamination and disposal process for empty chemical containers.

References

Personal protective equipment for handling 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Fluoro-4-nitroisobenzofuran-1(3H)-one in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

While a complete Safety Data Sheet (SDS) with pictograms and a signal word is not consistently available across suppliers, the compound is classified with the signal word "Warning" and is associated with specific hazard statements. Prudent laboratory practice dictates treating it with caution.

Hazard Summary

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent skin and eye contact, and inhalation.

PPE CategoryItemSpecifications & Rationale
Eye Protection Chemical splash gogglesMust be worn to prevent eye contact which can cause serious irritation.[1]
Hand Protection Nitrile glovesHandle with gloves, which must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]
Body Protection Laboratory coatWear impervious clothing to protect skin. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Use in a well-ventilated areaAvoid breathing dust.[1] Work should be conducted in a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound to ensure adequate ventilation.[1]

  • An emergency eyewash station and safety shower must be readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Aliquoting:

  • Perform all weighing and transfer operations within the chemical fume hood to prevent the dispersion of dust.

  • Use anti-static weighing paper or a weighing boat.

  • Close the container tightly after use and store it in a cool, dry, and well-ventilated place.[1]

3. Dissolving and Reaction Setup:

  • When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

  • Ensure all reaction vessels are properly labeled and securely clamped.

4. Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Dispose of contaminated gloves and other disposable materials in a designated, sealed waste container.[1]

  • Wash hands thoroughly with soap and water after handling is complete.[1]

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Verify fume hood functionality prep1->prep2 prep3 Prepare equipment prep2->prep3 handle1 Weigh solid compound prep3->handle1 handle2 Transfer to reaction vessel handle1->handle2 handle3 Add solvent and react handle2->handle3 clean1 Decontaminate workspace handle3->clean1 clean2 Dispose of waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash hands clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Accidental Release Measures

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further dust formation.

  • Clean-up: Use personal protective equipment. Sweep up and shovel the spilled material.[1]

  • Dispose: Collect the spilled material in a suitable, closed container for disposal.[1]

cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to fresh air inhalation->fresh_air wash_skin Wash with soap and water skin->wash_skin rinse_eyes Rinse eyes for 15 min eye->rinse_eyes rinse_mouth Rinse mouth with water ingestion->rinse_mouth consult Consult a Physician fresh_air->consult wash_skin->consult rinse_eyes->consult rinse_mouth->consult

Caption: Emergency Response Protocol for Exposure Incidents.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Contaminated Materials: Dispose of contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Unused Product: Unused this compound should be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.

  • Waste Containers: Keep waste in suitable, closed containers for disposal.[1]

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Storage

Store the compound in a cool place.[1] Keep the container tightly closed in a dry and well-ventilated place.[1] The compound is stable under recommended storage conditions.[1] It is typically stored at room temperature.[2][3][4]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.